1-Cyclopropylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRNOQYMHPJDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585434 | |
| Record name | 1-Cyclopropylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62813-02-9 | |
| Record name | 1-Cyclopropylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclopropylpiperidin-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Cyclopropylpiperidin-4-amine and its closely related analogue, 1-(cyclopropylmethyl)piperidin-4-amine. Due to ambiguity in common nomenclature, this guide will address both compounds to ensure clarity and provide a thorough resource. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental methodologies and visualizations of synthetic and biological pathways are also provided.
Chemical Identity and Properties
Initial investigations revealed two distinct compounds often associated with the name "this compound":
-
This compound (CAS: 62813-02-9): This compound features a cyclopropyl group directly attached to the nitrogen atom of the piperidine ring.
-
1-(Cyclopropylmethyl)piperidin-4-amine (CAS: 380424-59-9): This analogue possesses a cyclopropylmethyl group attached to the piperidine nitrogen.
The chemical properties of both compounds are detailed below.
This compound
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 62813-02-9 | [1][2][3] |
| Molecular Formula | C₈H₁₆N₂ | [1][2][3] |
| Molecular Weight | 140.23 g/mol | [1][3] |
| Boiling Point | 194.9 ± 8.0 °C at 760 mmHg | [4] |
| Density | 1.062 ± 0.06 g/cm³ | [5] |
| Flash Point | 66.824 °C | [4] |
| Appearance | Liquid | [2] |
| pKa | 10.51 ± 0.20 (Predicted) | [6] |
| Storage | 2-8°C, protect from light | [3][6] |
Table 2: Structural Identifiers for this compound
| Identifier | String | Source(s) |
| SMILES | NC1CCN(C2CC2)CC1 | [3] |
| InChI | InChI=1S/C8H16N2/c9-7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6,9H2 | [1][2] |
| InChIKey | XQRNOQYMHPJDCY-UHFFFAOYSA-N | [1][2] |
1-(Cyclopropylmethyl)piperidin-4-amine
Table 3: Chemical Properties of 1-(Cyclopropylmethyl)piperidin-4-amine
| Property | Value | Source(s) |
| IUPAC Name | 1-(cyclopropylmethyl)piperidin-4-amine | [7] |
| CAS Number | 380424-59-9 | [7][8] |
| Molecular Formula | C₉H₁₈N₂ | [7][8] |
| Molecular Weight | 154.26 g/mol | [7][8] |
| Appearance | Liquid | [8] |
| Purity | 95%+ | [7] |
| Storage | 4 °C | [8] |
Table 4: Structural Identifiers for 1-(Cyclopropylmethyl)piperidin-4-amine
| Identifier | String | Source(s) |
| SMILES | NC1CCN(CC2CC2)CC1 | [7] |
| PubChem CID | 17221624 | [8] |
| MDL Number | MFCD09931129 | [8] |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound via reductive amination of 1-cyclopropyl-4-piperidone is provided below. This protocol is based on established methodologies for the synthesis of similar 4-aminopiperidine derivatives.
Synthesis of this compound via Reductive Amination
This procedure outlines the synthesis from 1-cyclopropyl-4-piperidone and ammonia.
Materials:
-
1-cyclopropyl-4-piperidone
-
Ammonia solution (e.g., 7N in Methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of 1-cyclopropyl-4-piperidone (1.0 equivalent) in anhydrous dichloromethane (DCM), add a solution of ammonia in methanol (e.g., 7N, 5.0-10.0 equivalents).
-
Addition of Reducing Agent: To this stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to afford the pure this compound.
Visualizations
The following diagrams illustrate a plausible synthetic workflow and a potential biological pathway for this class of compounds.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
Potential Biological Pathway: Inhibition of Fungal Ergosterol Biosynthesis
This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its analogues. The provided data and protocols are intended to facilitate further investigation and application of these compounds.
References
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Guide: Characterization of 1-Cyclopropylpiperidin-4-amine (CAS: 62813-02-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropylpiperidin-4-amine, with CAS number 62813-02-9, is a substituted piperidine derivative that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, combining a rigid cyclopropyl group with a reactive primary amine on a piperidine scaffold, make it an attractive intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, proposed analytical and synthetic methodologies, and potential biological significance.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 62813-02-9 | [1] |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 194.9 ± 8.0 °C at 760 mmHg | [2] |
| Density | 1.062 ± 0.06 g/cm³ | [2] |
| pKa | 10.51 ± 0.20 (Predicted) | [2] |
| Purity | ≥98% | [1] |
| Storage | 2-8°C, protect from light | [1][2] |
Synthesis and Purification
Experimental Protocol: Reductive Amination (Proposed)
-
Reaction Setup: To a solution of 1-cyclopropylpiperidin-4-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia, like ammonium acetate (excess, e.g., 10 equivalents).
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, for instance, sodium cyanoborohydride (e.g., 1.5 equivalents), portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench it by carefully adding an aqueous acid solution (e.g., 1M HCl) until the effervescence ceases. Basify the mixture with a strong base (e.g., NaOH) to a pH > 12.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not publicly available. However, based on its chemical structure, the expected spectroscopic features can be predicted.
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -NH₂ | 1.0 - 2.5 | Broad singlet |
| Piperidine CH₂ (axial & equatorial) | 1.5 - 3.0 | Multiplets |
| Piperidine CH-NH₂ | 2.5 - 3.5 | Multiplet |
| Cyclopropyl CH | 0.5 - 1.0 | Multiplet |
| Cyclopropyl CH₂ | 0.2 - 0.8 | Multiplets |
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Expected Chemical Shift (ppm) |
| Piperidine C-NH₂ | 45 - 55 |
| Piperidine C (adjacent to N) | 50 - 60 |
| Piperidine C (other) | 25 - 35 |
| Cyclopropyl CH | 10 - 20 |
| Cyclopropyl CH₂ | 0 - 10 |
FT-IR Spectroscopy (Fourier-Transform Infrared)
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch (primary amine) | 3300 - 3500 | Two bands, characteristic of a primary amine.[2][3] |
| C-H stretch (aliphatic) | 2850 - 3000 | |
| N-H bend (primary amine) | 1590 - 1650 | Scissoring vibration.[2] |
| C-N stretch | 1000 - 1250 |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 140. Common fragmentation patterns would likely involve the loss of the cyclopropyl group or fragmentation of the piperidine ring.
Analytical Methods for Quality Control
To ensure the purity and identity of this compound, validated analytical methods are essential. The following are proposed protocols based on methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) - Proposed Method
Due to the lack of a strong chromophore, direct UV detection at low wavelengths (e.g., < 220 nm) or derivatization would be necessary for sensitive HPLC analysis.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (LC-MS).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method
GC-MS is a suitable technique for the analysis of this volatile amine.
-
Column: A capillary column appropriate for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Potential Biological Activity and Signaling Pathways
While there is no specific literature on the biological activity of this compound, the 4-aminopiperidine scaffold is present in a number of biologically active molecules. For instance, derivatives of 4-aminopiperidine have been investigated for their activity as inhibitors of hepatitis C virus (HCV) assembly and as antifungal agents targeting ergosterol biosynthesis.[4][5] It is plausible that this compound could serve as a precursor for compounds targeting similar pathways.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is recommended to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals. This guide provides a foundational understanding of its properties and characterization. Further experimental work is necessary to fully elucidate its spectroscopic data, optimize its synthesis, and explore its biological potential. The proposed methodologies herein offer a starting point for researchers and scientists working with this compound.
References
An In-depth Technical Guide to the Synthesis of (4-Aminopiperidin-1-yl)cyclopropane and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminopiperidin-1-yl)cyclopropane, also known as 1-cyclopropylpiperidin-4-amine, is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. This technical guide provides a detailed overview of the primary synthetic strategies for this compound, focusing on the selection and preparation of its key precursors. The document includes structured data on reaction components and yields, comprehensive experimental protocols derived from established literature, and visual representations of the synthetic workflows to facilitate understanding and implementation in a research and development setting.
Introduction
The synthesis of (4-Aminopiperidin-1-yl)cyclopropane (Figure 1) is of significant interest to the pharmaceutical industry. The presence of the cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates. This guide will focus on the most prevalent and practical synthetic route: the N-cyclopropylation of a protected 4-aminopiperidine derivative, followed by deprotection.
Retrosynthetic Analysis
A common retrosynthetic approach for (4-Aminopiperidin-1-yl)cyclopropane involves disconnecting the cyclopropyl group from the piperidine nitrogen. This leads to two key precursors: a suitable 4-aminopiperidine derivative and a cyclopropylating agent. To prevent side reactions at the 4-amino group, it is typically protected during the N-cyclopropylation step. A widely used protecting group is the tert-butoxycarbonyl (Boc) group.
Synthesis of Key Precursors
A crucial precursor for the target molecule is tert-butyl (piperidin-4-yl)carbamate (1-Boc-4-aminopiperidine). This intermediate can be synthesized from commercially available 4-piperidinecarboxamide in a two-step process involving Boc protection followed by a Hofmann rearrangement.
Synthesis of tert-Butyl (Piperidin-4-yl)carbamate
The synthesis involves two main steps:
-
Boc Protection of 4-Piperidinecarboxamide: The piperidine nitrogen of 4-piperidinecarboxamide is protected with a tert-butoxycarbonyl group.
-
Hofmann Rearrangement: The resulting 1-Boc-4-piperidinecarboxamide undergoes a Hofmann rearrangement to yield the desired 1-Boc-4-aminopiperidine.
Quantitative Data for Precursor Synthesis
The following table summarizes the reactants and expected yields for the synthesis of tert-butyl (piperidin-4-yl)carbamate based on a literature procedure[1].
| Step | Reactant | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 1 | 4-Piperidinecarboxamide | 128.17 | 48-50 g | 0.37-0.39 | Starting Material |
| 1 | Di-tert-butyl dicarbonate | 218.25 | 78-80 g | 0.36-0.37 | Protecting Agent |
| 1 | Triethylamine | 101.19 | 48-50 g | 0.47-0.49 | Base |
| 1 | Distilled Water | 18.02 | 98-100 mL | - | Solvent |
| Product 1 | 1-Boc-4-piperidinecarboxamide | 228.29 | 72-75 g | 0.31-0.33 | Intermediate |
| 2 | 1-Boc-4-piperidinecarboxamide | 228.29 | 50 g | 0.22 | Starting Material |
| 2 | Bromine | 159.81 | 60-80 g | 0.38-0.50 | Reagent |
| 2 | Sodium Hydroxide Solution (40-60%) | 40.00 | 198-200 mL | - | Base/Solvent |
| Product 2 | 1-Boc-4-aminopiperidine | 200.28 | - | - | Final Precursor |
Note: The yield for the second step is not explicitly stated in the source but is generally high for Hofmann rearrangements.
Experimental Protocol for tert-Butyl (Piperidin-4-yl)carbamate Synthesis[1]
Step 1: Synthesis of 1-Boc-4-piperidinecarboxamide
-
To a 1 L three-necked flask, add 48-50 g of 4-piperidinecarboxamide, 98-100 mL of distilled water, and 48-50 g of triethylamine.
-
Stir the mixture at 20-25 °C.
-
Slowly add 78-80 g of di-tert-butyl dicarbonate to the mixture.
-
Continue stirring at room temperature for 8-10 hours.
-
After the reaction is complete, adjust the pH to 6-7 using a 20% hydrochloric acid solution.
-
Extract the aqueous phase with dichloromethane.
-
Dry the combined organic phases and concentrate under reduced pressure.
-
To the resulting residue, add 100-150 g of acetone and allow it to crystallize at 0-2 °C for 10-12 hours.
-
Filter the solid to obtain 72-75 g of white crystalline 1-Boc-4-piperidinecarboxamide.
Step 2: Synthesis of 1-Boc-4-aminopiperidine (Hofmann Rearrangement)
-
In a 1 L three-necked flask, add 198-200 mL of a 40%-60% sodium hydroxide solution.
-
Cool the solution to below 25 °C and slowly add 60-80 g of bromine.
-
Add 50 g of the 1-Boc-4-piperidinecarboxamide prepared in the previous step.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly adjust the pH to 5-6 with a cold (0-5 °C) 10-15% dilute hydrochloric acid solution.
-
Extract the product with chloroform.
-
Dry the combined organic phases and concentrate under reduced pressure.
-
Add 50-100 mL of petroleum ether to the residue and induce crystallization at -2 °C.
-
Filter the white crystals to obtain 1-Boc-4-aminopiperidine.
Synthesis of (4-Aminopiperidin-1-yl)cyclopropane
The final product is synthesized via N-cyclopropylation of the Boc-protected aminopiperidine, followed by deprotection of the 4-amino group. A copper-promoted reaction with cyclopropylboronic acid is an effective method for the N-cyclopropylation step[2].
Quantitative Data for Final Synthesis
The following table provides representative reactant quantities for the N-cyclopropylation step, adapted from a general procedure for copper-promoted N-arylation/alkylation of amines[2].
| Step | Reactant | Molar Mass ( g/mol ) | Representative Quantity | Role |
| 3 | tert-Butyl (piperidin-4-yl)carbamate | 200.28 | 1.0 mmol | Substrate |
| 3 | Cyclopropylboronic acid | 85.90 | 1.5-2.0 mmol | Cyclopropyl Source |
| 3 | Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 1.0 mmol | Catalyst |
| 3 | 2,2'-Bipyridine | 156.18 | 1.0 mmol | Ligand |
| 3 | Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 mmol | Base |
| 3 | 1,2-Dichloroethane | 98.96 | - | Solvent |
| Product 3 | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | 240.36 | - | Protected Product |
| 4 | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | 240.36 | - | Substrate |
| 4 | Hydrochloric Acid (in Dioxane) | 36.46 | Excess | Deprotecting Agent |
| Product 4 | (4-Aminopiperidin-1-yl)cyclopropane | 140.23 | - | Final Product |
Note: Yields for these steps are generally reported as good to excellent in the literature for similar substrates.[2]
Experimental Protocol for the Synthesis of (4-Aminopiperidin-1-yl)cyclopropane
Step 3: N-Cyclopropylation of tert-Butyl (piperidin-4-yl)carbamate (General Procedure) [2]
-
To a reaction vessel, add tert-butyl (piperidin-4-yl)carbamate (1.0 mmol), cyclopropylboronic acid (1.5-2.0 mmol), copper(II) acetate (1.0 mmol), 2,2'-bipyridine (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Add 1,2-dichloroethane as the solvent.
-
Stir the reaction mixture under an air atmosphere at the appropriate temperature (typically room temperature to 80 °C, optimization may be required).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate.
Step 4: Boc Deprotection
-
Dissolve the tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate obtained in the previous step in a suitable solvent such as dioxane or dichloromethane.
-
Add an excess of a strong acid, for example, a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can be used as is or neutralized with a base and extracted to yield the free amine, (4-Aminopiperidin-1-yl)cyclopropane.
Conclusion
The synthesis of (4-Aminopiperidin-1-yl)cyclopropane is readily achievable through a multi-step sequence starting from 4-piperidinecarboxamide. The key steps involve the protection of the piperidine and subsequent formation of the 4-amino group, followed by N-cyclopropylation and final deprotection. The protocols outlined in this guide are based on established and reliable chemical transformations, providing a solid foundation for the laboratory-scale synthesis of this important chemical building block. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
The Biological Versatility of the N-cyclopropyl-4-aminopiperidine Scaffold: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-cyclopropyl-4-aminopiperidine moiety is a versatile structural motif that serves as a foundational building block in the design of a diverse array of biologically active compounds. While comprehensive biological data for N-cyclopropyl-4-aminopiperidine as a standalone agent is not extensively documented in publicly available literature, the 4-aminopiperidine core is a well-established pharmacophore. Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including but not limited to, antiviral, antifungal, and neurological applications. The incorporation of an N-cyclopropyl group can significantly influence the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and conformational rigidity, thereby impacting its biological profile. This technical guide provides an in-depth overview of the known and potential biological activities associated with the N-cyclopropyl-4-aminopiperidine scaffold, drawing from research on structurally related compounds.
Potential Therapeutic Areas and Biological Activities
The 4-aminopiperidine scaffold has been successfully exploited to develop agents targeting a variety of diseases. The introduction of an N-cyclopropyl substituent can modulate the potency and selectivity of these agents. Below are key therapeutic areas where derivatives of this scaffold have shown promise.
Antiviral Activity: Hepatitis C Virus (HCV) Assembly Inhibition
A significant area of investigation for 4-aminopiperidine derivatives has been in the development of inhibitors of Hepatitis C virus (HCV) assembly. High-throughput screening has identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation.[1] Mechanistic studies suggest that this class of compounds targets the assembly and release of infectious HCV particles, a mode of action distinct from many direct-acting antivirals that target viral replication machinery.[1]
Antifungal Activity: Targeting Ergosterol Biosynthesis
Inspired by established antifungal agents like fenpropidin and amorolfine, which contain piperidine or morpholine rings, researchers have synthesized and evaluated a library of 4-aminopiperidine derivatives.[2][3] These compounds have demonstrated noteworthy antifungal activity, particularly against clinically relevant fungal isolates such as Candida and Aspergillus species.[2][3] The proposed mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[2]
Neurological and Cognitive Applications
The 4-aminopiperidine scaffold has been explored for its potential in treating neurological conditions. Derivatives have been designed as N-type calcium channel blockers, which are active in models of pain and neuropathic pain.[4] Furthermore, analogues of 4-aminopiperidine have been investigated as potent cognition-enhancing agents, showing activity in preclinical models of cognitive deficit, such as that associated with Alzheimer's disease.[5]
Other Potential Applications
The versatility of the 4-aminopiperidine core is further highlighted by its use in developing:
-
Anti-bacterial agents , with some derivatives showing activity against Mycobacterium tuberculosis.[6]
-
Somatostatin receptor modulators , suggesting potential applications in neuroendocrine disorders.[7][8][9]
-
GPR119 modulators , which are of interest for the treatment of metabolic disorders like type 2 diabetes.[10][11]
-
SMYD3 inhibitors , which are being investigated as potential cancer therapeutics.[12]
Quantitative Data on Related Compounds
While specific quantitative data for N-cyclopropyl-4-aminopiperidine is not available, the following table summarizes the activity of various 4-aminopiperidine derivatives from the literature to provide a comparative context.
| Compound Class | Target/Assay | Representative Activity | Reference |
| 4-Aminopiperidine derivatives | HCV Proliferation (EC50) | 2.09 µM - 2.57 µM | [1] |
| 1-benzyl-N-dodecylpiperidin-4-amine | Antifungal (Candida spp. MIC) | Potent activity | [2][3] |
| N-dodecyl-1-phenethylpiperidin-4-amine | Antifungal (Aspergillus spp. MIC) | Potent activity | [2][3] |
| 4-Aminopiperidine derivatives | N-type calcium channel antagonism | Active in vitro and in vivo | [4] |
| 4-Aminopiperidine analogue (compound 9) | Cognition enhancement (mouse passive avoidance test) | Active at 0.01 mg/kg (ip) | [5] |
| 4-Aminopiperidine derivative (compound 1) | Anti-tubercular (M. tuberculosis MIC) | 10 µM | [6] |
| 4-Aminopiperidine derivative (EM127/11C) | SMYD3 Inhibition | Potent inhibition | [12] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of N-cyclopropyl-4-aminopiperidine are not published. However, based on the activities of related compounds, the following methodologies would be relevant for its characterization.
Synthesis of N-cyclopropyl-4-aminopiperidine Derivatives
A common and effective method for the synthesis of N-substituted 4-aminopiperidines is reductive amination .[1][2][3]
General Procedure:
-
Dissolve the starting ketone (e.g., N-Boc-4-piperidone) and the desired amine in a suitable dry solvent (e.g., THF or dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride, to the mixture.
-
Stir the reaction at room temperature for a specified period (e.g., 12 hours).
-
Quench the reaction with an aqueous basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If a protecting group such as Boc is used, it can be removed under acidic conditions (e.g., 4N HCl in dioxane).
In Vitro Antifungal Susceptibility Testing
The antifungal activity can be assessed using a broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).
General Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in 96-well microtiter plates containing RPMI 1640 medium.
-
Prepare an inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) and adjust the concentration to a standard density.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
HCV Replicon Assay
To evaluate the antiviral activity against HCV, a cell-based replicon assay is commonly used.
General Procedure:
-
Seed Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter gene) in 96-well plates.
-
After cell attachment, treat the cells with serial dilutions of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.
-
In parallel, assess cell viability using a suitable assay (e.g., CellTiter-Glo) to determine the cytotoxic concentration (CC50).
-
Calculate the half-maximal effective concentration (EC50) by non-linear regression analysis of the dose-response curves.
Signaling Pathways and Experimental Workflows
Given the diverse biological targets of 4-aminopiperidine derivatives, N-cyclopropyl-4-aminopiperidine could potentially modulate various signaling pathways. The following diagrams illustrate a hypothetical workflow for screening its biological activity and a potential signaling pathway for its antifungal action.
References
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine - Google Patents [patents.google.com]
- 8. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 9. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]
- 10. WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. ricerca.uniba.it [ricerca.uniba.it]
The Versatility of the 1-Cyclopropylpiperidin-4-amine Scaffold: A Technical Guide to its Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-cyclopropylpiperidin-4-amine core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its rigid piperidine ring, combined with the lipophilic cyclopropyl group and a reactive primary amine, provides an excellent foundation for designing molecules with specific and potent interactions with various biological targets. This technical guide explores the mechanism of action of derivatives incorporating the this compound scaffold across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
I. Inhibition of Hepatitis C Virus (HCV) Assembly
Derivatives of the 4-aminopiperidine (4AP) scaffold, a class that includes this compound, have been identified as potent inhibitors of the Hepatitis C virus life cycle. Unlike many direct-acting antivirals that target viral replication enzymes, these compounds uniquely disrupt the assembly of new viral particles.
Mechanism of Action
The primary mechanism of action for 4AP-based HCV inhibitors is the disruption of the colocalization of the HCV core protein with cytoplasmic lipid droplets. This interaction is a critical step in the viral assembly process, where the core protein coats the viral RNA genome and buds into the endoplasmic reticulum membrane, a process facilitated by lipid droplets. By interfering with this association, these compounds effectively halt the formation of infectious virions.
Signaling Pathway and Experimental Workflow
The process of HCV assembly is a complex, multi-step pathway involving both viral and host factors. The diagram below illustrates the key stages of this process and the point of intervention for 4-aminopiperidine derivatives.
Potential Therapeutic Targets for 1-Cyclopropylpiperidin-4-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclopropylpiperidin-4-amine scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry. Its derivatives have shown promise across a wide range of therapeutic areas, attributable to the favorable physicochemical properties conferred by the cyclopropyl and piperidine rings. This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
C-C Chemokine Receptor 5 (CCR5) Antagonism for HIV-1 Inhibition
The most extensively validated therapeutic application for piperidine-based compounds, including those structurally related to this compound, is the antagonism of the C-C chemokine receptor 5 (CCR5). CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) into host T-cells and macrophages.[1][2] By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, these antagonists effectively prevent viral entry and replication.[2][3]
Quantitative Data: Anti-HIV-1 Activity of Piperidine Derivatives
The following table summarizes the in vitro anti-HIV-1 activity of various piperidine derivatives, highlighting their potency as CCR5 antagonists. While specific data for this compound derivatives in this context is not publicly available, the data for structurally related compounds underscore the potential of this scaffold.
| Compound Class | Representative Compound | Target | Assay Type | Potency (IC50/EC50) | Reference |
| Piperidine-4-carboxamides | Compound 11f | CCR5 | HIV-1 Replication (PBMCs) | 0.59 nM | [4] |
| Non-spiro Piperidines | Compound 1b | CCR5 | CCR5 Binding | 10 nM | [5] |
| Piperazino-piperidines | Sch-350634 | CCR5 | HIV-1 Entry | Potent Inhibitor | [6] |
Signaling Pathway: CCR5-Mediated HIV-1 Entry
The binding of HIV-1 gp120 to the CD4 receptor on a host T-cell triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. Subsequent binding to CCR5 initiates a cascade of events leading to the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cytoplasm. CCR5 is a G-protein coupled receptor (GPCR), and its activation can trigger downstream signaling pathways, although the necessity of this signaling for viral entry is debated.[7]
Experimental Protocol: CCR5 Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.
Materials:
-
HEK293 cells stably expressing human CCR5.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-MIP-1α (a natural CCR5 ligand).
-
Non-specific binding control: A high concentration of unlabeled MIP-1α (e.g., 1 µM).
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: Harvest CCR5-expressing HEK293 cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL membrane suspension + 25 µL [¹²⁵I]-MIP-1α (at a concentration near its Kd) + 50 µL binding buffer.
-
Non-specific Binding: 25 µL membrane suspension + 25 µL [¹²⁵I]-MIP-1α + 25 µL unlabeled MIP-1α + 25 µL binding buffer.
-
Competitive Binding: 25 µL membrane suspension + 25 µL [¹²⁵I]-MIP-1α + 25 µL test compound dilution + 25 µL binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting: Transfer the contents of each well to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Inhibition of Fungal Ergosterol Biosynthesis
Derivatives of 4-aminopiperidine have emerged as a novel class of antifungal agents. Their mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[8][9] Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase.[9]
Quantitative Data: Antifungal Activity of 4-Aminopiperidine Derivatives
| Compound | Fungal Species | Assay Type | Potency (MIC in µg/mL) | Reference |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | Broth Microdilution | 0.5 - 2 | [9] |
| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus fumigatus | Broth Microdilution | 1 - 4 | [9] |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | Broth Microdilution | 0.5 - 2 | [9] |
| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus fumigatus | Broth Microdilution | 1 - 4 | [9] |
Signaling Pathway: Ergosterol Biosynthesis
The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into ergosterol. The late stages of this pathway, which occur after the formation of lanosterol, are common targets for antifungal drugs.
Inhibition of MenA for Antituberculosis Activity
Piperidine derivatives are also being investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis.[3][7] Menaquinone is a vital component of the bacterial electron transport chain, and its inhibition is a promising strategy for developing new antituberculosis drugs.[3]
Quantitative Data: Anti-mycobacterial Activity of MenA Inhibitors
| Compound Class | Representative Compound | Target | Assay Type | Potency (IC50/GIC50) | Reference |
| Piperidine Derivatives | Analog of Compound 1 | MenA | Enzyme Inhibition | 13-22 µM | [7] |
| Piperidine Derivatives | Analog of Compound 1 | M. tuberculosis | Growth Inhibition | 8-10 µM | [7] |
Experimental Workflow: MenA Inhibition Assay
Modulation of Central Nervous System (CNS) Targets
The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of this compound have potential to modulate various CNS targets.
Dopamine Transporter (DAT) Inhibition
The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[10] Inhibition of DAT is a therapeutic strategy for conditions such as depression and ADHD. Piperidine-based structures are known to be effective DAT inhibitors.[11]
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
The Corticotropin-Releasing Factor 1 (CRF1) receptor is a GPCR that plays a key role in the body's response to stress. Antagonists of the CRF1 receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders.[12][13] The inclusion of a cyclopropyl moiety in some known CRF1 antagonists suggests that this compound derivatives could be promising candidates for this target.[5]
N-type Calcium Channel Blockade
4-aminopiperidine derivatives have been shown to selectively block N-type voltage-gated calcium channels.[14][15] These channels are involved in neurotransmitter release at presynaptic terminals, particularly in pain pathways. Therefore, N-type calcium channel blockers have potential as novel analgesic agents.[14] A study on a 4-amino-piperidine derivative, C101, reported an IC50 of 2.2 µM for N-type calcium channels.[14]
Other Potential Therapeutic Targets
The versatility of the this compound scaffold suggests its potential for interacting with other therapeutic targets, although these are currently less explored.
-
Histamine H1 Receptor: The piperidine moiety is a common feature in first-generation antihistamines that act as H1 receptor antagonists.[16]
-
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1): 2-amino-4-(1-piperidine) pyridine derivatives have been explored as dual inhibitors of ALK and ROS1, which are receptor tyrosine kinases implicated in certain cancers, particularly non-small cell lung cancer.[17][18]
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential to address a wide array of therapeutic needs. The strongest evidence currently points towards their utility as CCR5 antagonists for the treatment of HIV-1 infection. However, significant potential also exists in the development of novel antifungal agents targeting ergosterol biosynthesis, antituberculosis drugs aimed at MenA, and various CNS-active agents modulating targets such as the dopamine transporter, CRF1 receptor, and N-type calcium channels. Further research into the structure-activity relationships of this versatile scaffold is warranted to fully exploit its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. H1 antagonist - Wikipedia [en.wikipedia.org]
- 17. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]
- 18. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 1-Cyclopropylpiperidin-4-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of contemporary drug design, the relentless pursuit of novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. Among the rising stars in medicinal chemistry is the 1-cyclopropylpiperidin-4-amine core, a fragment that has demonstrated significant potential in the development of next-generation therapeutics. This technical guide provides an in-depth analysis of this valuable building block, summarizing key quantitative data, detailing experimental protocols, and visualizing its role in relevant signaling pathways.
Physicochemical Properties and Synthetic Overview
The this compound moiety, with a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol , presents a unique combination of rigidity and three-dimensionality that is highly attractive for drug design.[1] The cyclopropyl group, in particular, is known to enhance metabolic stability and can favorably influence ligand-receptor interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16N2 |
| Molecular Weight | 140.23 g/mol |
| CAS Number | 62813-02-9 |
| Topological Polar Surface Area (TPSA) | 29.26 Ų |
| logP | 0.5719 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Data sourced from ChemScene.[1]
The synthesis of derivatives based on this core often involves the reductive amination of a suitable piperidone precursor with cyclopropylamine or the N-alkylation of a 4-aminopiperidine derivative with a cyclopropylmethyl halide. A common synthetic route to introduce the cyclopropyl group at the 1-position of the piperidine ring is through reductive amination of 4-(Boc-amino)piperidine with cyclopropanecarboxaldehyde.
Application in Drug Design: Targeting the CRF1 Receptor
A significant application of the cyclopropylpiperidine motif is in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. The CRF1 receptor, a G-protein coupled receptor (GPCR), is a key regulator of the body's stress response and is implicated in various stress-related disorders, including anxiety and depression.[2][3]
Experimental Protocols
General Procedure for Reductive Amination:
A general protocol for the synthesis of N-alkylated piperidine derivatives involves the reductive amination of a piperidone with an appropriate amine using sodium triacetoxyborohydride.[5]
Materials:
-
N-substituted 4-piperidone derivative
-
Primary amine (e.g., cyclopropylamine)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the N-substituted 4-piperidone (1.0 eq) and the primary amine (1.5 eq) in the chosen solvent.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
CRF1 Receptor Binding Assay:
This assay is used to determine the affinity of a test compound for the CRF1 receptor.[6][7]
Materials:
-
Cell membranes prepared from cells expressing the human CRF1 receptor (e.g., HEK293 cells)
-
Radioligand (e.g., [125I]-Tyr-Sauvagine or [3H]-Antalarmin)
-
Test compounds at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 2 mM EGTA)
-
Non-specific binding control (e.g., a high concentration of a known CRF1 receptor ligand like Antalarmin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
cAMP Accumulation Assay:
This functional assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a second messenger in the CRF1 receptor signaling pathway.[8][9][10]
Materials:
-
Cells expressing the human CRF1 receptor (e.g., HEK293 or COS-7 cells)
-
CRF receptor agonist (e.g., CRF or Tyr-Sauvagine)
-
Test compounds at various concentrations
-
Assay medium (e.g., DMEM containing 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., LANCE cAMP detection kit)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium containing the phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.
-
Add the test compound at various concentrations and incubate for a further 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the CRF receptor agonist (typically the EC80 concentration) and incubate for a specified time (e.g., 15-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the cAMP assay kit according to the manufacturer's instructions.
-
Determine the IC50 value of the test compound by plotting the percentage of agonist-stimulated cAMP production against the logarithm of the test compound concentration.
Signaling Pathways and Visualization
The CRF1 receptor primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, it can also couple to other G proteins, activating pathways such as the phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascades.
Below are Graphviz diagrams illustrating the experimental workflow for a CRF1 receptor binding assay and the primary signaling pathway of the CRF1 receptor.
Conclusion
The this compound scaffold represents a significant and versatile fragment in modern drug discovery. Its favorable physicochemical properties and its successful incorporation into potent and metabolically stable drug candidates, particularly CRF1 receptor antagonists, underscore its importance. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this promising chemical entity in their quest for novel therapeutics. Further exploration of this scaffold in different therapeutic areas is warranted and holds the potential to deliver innovative medicines for a range of unmet medical needs.
References
- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 6. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Agonist bias and agonist‐dependent antagonism at corticotrophin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 1-Cyclopropylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-Cyclopropylpiperidin-4-amine, a valuable building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data based on its chemical structure and general experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its functional groups and comparison with data from analogous structures.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |
| Piperidine H4 | 2.5 - 3.0 | Multiplet | 1H |
| Piperidine H2, H6 (axial) | 1.9 - 2.2 | Multiplet | 2H |
| Piperidine H2, H6 (equatorial) | 2.8 - 3.1 | Multiplet | 2H |
| Piperidine H3, H5 (axial) | 1.3 - 1.6 | Multiplet | 2H |
| Piperidine H3, H5 (equatorial) | 1.7 - 2.0 | Multiplet | 2H |
| Cyclopropyl CH | 1.6 - 1.9 | Multiplet | 1H |
| Cyclopropyl CH₂ | 0.3 - 0.7 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Piperidine C4 | 45 - 55 |
| Piperidine C2, C6 | 50 - 60 |
| Piperidine C3, C5 | 30 - 40 |
| Cyclopropyl C (CH) | 30 - 40 |
| Cyclopropyl C (CH₂) | 5 - 15 |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching (two bands expected for a primary amine)[1][2] |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| N-H (Amine) | 1580 - 1650 | Bending (scissoring) |
| C-N (Aliphatic Amine) | 1020 - 1250 | Stretching[3][1] |
Table 4: Predicted Mass Spectrometry Data
| M/Z Value | Predicted Identity | Notes |
| 140 | [M]⁺ | Molecular ion peak. |
| 141 | [M+H]⁺ | Protonated molecular ion, expected to be prominent in ESI-MS. |
| 123 | [M-NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 96 | [M-C₃H₄]⁺ | Fragmentation involving the cyclopropyl group. |
| 83 | Common fragment for piperidine ring cleavage. | |
| 56 | Further fragmentation of the piperidine ring. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[4]
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) :
-
Perform DEPT-135, DEPT-90, and DEPT-45 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR) -FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal.[5][6]
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.[7]
-
Place the sample on the crystal and apply pressure if it is a solid to ensure good contact.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol :
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Separation : The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature gradient is used to elute the compounds.
-
Ionization : As the compound elutes from the GC column, it enters the mass spectrometer and is typically ionized by Electron Ionization (EI) at 70 eV.[9]
-
Detection : The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
-
-
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol :
-
Infusion : The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).
-
Ionization : A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺, for amines in positive ion mode).[10]
-
Detection : The ions are guided into the mass analyzer and detected. For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and inducing fragmentation.[10]
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: Logical relationships between spectroscopic techniques and the structural information they provide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility and Stability of 1-Cyclopropylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Cyclopropylpiperidin-4-amine, a key building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available data with established principles for similar aliphatic amines and piperidine derivatives to provide a robust framework for its handling and use in a research and development setting.
Chemical Properties
This compound is a saturated heterocyclic amine with a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol .[1] Its structure, featuring a piperidine ring, a primary amine, and a cyclopropyl group, dictates its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | ChemScene[1] |
| Molecular Weight | 140.23 | ChemScene[1] |
| pKa (Predicted) | 10.51 ± 0.20 | ChemicalBook[2] |
| LogP (Predicted) | 0.5719 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on the structure of this compound, a qualitative solubility profile can be predicted, and a general protocol for its quantitative determination is provided.
Amines with fewer than six carbon atoms are generally soluble in water.[3] With eight carbon atoms, this compound is on the borderline and may exhibit limited water solubility.[3] However, as a basic compound, its solubility is expected to increase significantly in acidic solutions due to the formation of a water-soluble salt.[3][4][5] Like most amines, it is expected to be soluble in organic solvents such as diethyl ether and dichloromethane.[4]
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | Borderline carbon count for an amine[3]. The presence of two nitrogen atoms capable of hydrogen bonding increases the likelihood of water solubility[6]. |
| Aqueous Acid (e.g., 5% HCl) | Soluble | Formation of a water-soluble ammonium salt[3][4][5][7]. |
| Aqueous Base (e.g., 5% NaOH) | Insoluble | The free base is less soluble than its salt form. |
| Organic Solvents (e.g., Ethanol, Methanol, Dichloromethane, Diethyl Ether) | Soluble | General solubility of amines in organic solvents[4][6]. |
| Nonpolar Solvents (e.g., Hexane) | Limited solubility | Due to the polar nature of the amine[6]. |
A standard method for determining the solubility of an amine involves assessing its miscibility in various solvents and its pH-dependent solubility.
Objective: To qualitatively and quantitatively determine the solubility of this compound in aqueous and organic solvents.
Materials:
-
This compound
-
Deionized water
-
5% Hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Hexane
-
Test tubes
-
Vortex mixer
-
pH paper or pH meter
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Qualitative Solubility:
-
Add approximately 10 mg of this compound to separate test tubes.
-
Add 1 mL of each solvent (water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane) to the respective test tubes.
-
Vortex each tube vigorously for 1 minute.
-
Visually inspect for dissolution. If the solution is clear, the compound is soluble. If it is cloudy or a solid is present, it is sparingly soluble or insoluble.
-
-
Quantitative Solubility (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed flasks.
-
Agitate the flasks at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the solutions to remove undissolved solid.
-
Dilute an aliquot of the supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Workflow for Solubility Determination
Caption: Workflow for solubility determination of this compound.
Stability Profile
The stability of a compound is crucial for its storage, formulation, and in vivo performance. Piperidine and its derivatives are generally stable under normal storage conditions but can be susceptible to degradation under stress conditions such as elevated temperatures, oxidative environments, and exposure to light.[8][9]
-
Thermal Stability: Piperidine itself has a boiling point of 106 °C, and thermal decomposition can occur at elevated temperatures.[9] For this compound, a predicted boiling point is 194.9 ± 8.0 °C.[2] Significant degradation is not expected at ambient temperatures, but high temperatures could lead to ring-opening or other decomposition reactions.[9][10]
-
Oxidative Stability: As a secondary amine within the piperidine ring and a primary amine substituent, the compound is susceptible to oxidation.[8] Oxidative degradation can be catalyzed by metal ions.[10]
-
Photostability: While no specific data is available, many amine-containing compounds can be sensitive to light. Supplier recommendations include storing the compound protected from light.[1][2]
-
pH Stability: In acidic solutions, the amine groups will be protonated, which can influence stability. In alkaline conditions, the free base is present. Hydrolysis is not a primary degradation pathway for this structure, unlike esters or amides.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
This protocol outlines a general approach for stress testing to evaluate the stability of this compound under various conditions, consistent with ICH guidelines.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound.
Materials:
-
This compound
-
Solutions of HCl (0.1 M) and NaOH (0.1 M)
-
Hydrogen peroxide (3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a stability-indicating method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in water, 0.1 M HCl, and 0.1 M NaOH. Also, prepare a solution for oxidative stress testing.
-
Forced Degradation Conditions:
-
Acid/Base Hydrolysis: Store the acidic and basic solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 7 days).
-
Oxidation: Add 3% hydrogen peroxide to an aqueous solution of the compound and store it at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70 °C) for 7 days.
-
Photostability: Expose the solid compound and an aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.[8]
-
-
Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Workflow for Stability Assessment
Caption: Workflow for forced degradation studies of this compound.
Storage and Handling
Based on the predicted stability profile, the following storage and handling recommendations are advised:
-
Storage: The compound should be stored in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and protected from light.[1][2] Recommended storage is often at 2-8°C.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[8]
Conclusion
While specific experimental data for this compound is scarce, a comprehensive understanding of its likely solubility and stability can be derived from its chemical structure and the known properties of similar molecules. It is predicted to be a basic compound with good solubility in acidic and organic solvents, and limited solubility in water and basic solutions. Its stability is likely to be compromised by high temperatures, oxidizing conditions, and light exposure. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these properties and ensure the proper handling, storage, and application of this versatile chemical intermediate in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Amino-1-cyclopropylpiperidine | 62813-02-9 [amp.chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemhaven.org [chemhaven.org]
- 8. benchchem.com [benchchem.com]
- 9. biosynce.com [biosynce.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
The Expanding Synthetic Versatility of 1-Cyclopropylpiperidin-4-amine: A Technical Guide to Novel Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclopropylpiperidin-4-amine core is a privileged scaffold in modern medicinal chemistry, prized for its unique conformational properties and its role as a key building block in a multitude of biologically active agents. While its utility in traditional amination and amidation reactions is well-established, recent advancements in synthetic methodology have unlocked novel reaction pathways, enabling the construction of unprecedented molecular complexity. This technical guide explores the application of cutting-edge synthetic strategies—including photoredox catalysis, multi-component reactions, and radical-mediated cyclizations—to the this compound framework, providing detailed protocols and quantitative data to empower researchers in the discovery and development of next-generation therapeutics.
Photoredox-Catalyzed C-H Functionalization: Beyond the Amine
Photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds under mild conditions. For the this compound core, this opens up avenues for derivatization at the piperidine ring itself, a transformation that is challenging to achieve using conventional methods.
α-Amino C–H Arylation
A significant breakthrough is the direct arylation of the C-H bond alpha to the piperidine nitrogen. This reaction proceeds via the generation of an α-amino radical, which then couples with an electron-deficient (hetero)arene. This strategy allows for the late-stage introduction of aryl groups, rapidly expanding the accessible chemical space.[1][2][3]
General Workflow for α-Amino C–H Arylation
Caption: General workflow for photoredox-catalyzed C-H arylation.
Table 1: Representative Substrate Scope for α-Amino C–H Arylation of Substituted Piperidines [1]
| Entry | Piperidine Substrate | Arylating Agent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Phenylpiperidine | 2-Cyanopyridine | 2-(N-Phenylpiperidin-2-yl)pyridine | 85 | - |
| 2 | N-Phenyl-4-methylpiperidine | 4-Cyanopyridine | 4-(N-Phenyl-4-methylpiperidin-2-yl)pyridine | 76 | >95:5 |
| 3 | N-(p-Tolyl)piperidine | 2,4-Dicyanobenzene | 2-Cyano-4-(N-(p-tolyl)piperidin-2-yl)benzonitrile | 81 | - |
| 4 | N-Phenyl-3,5-dimethylpiperidine | 2-Cyanopyrimidine | 2-(N-Phenyl-3,5-dimethylpiperidin-2-yl)pyrimidine | 70 | >95:5 |
Experimental Protocol: General Procedure for α-Amino C–H Arylation [1]
-
To an oven-dried vial, add the N-aryl piperidine derivative (0.2 mmol, 1.0 equiv.), the cyano(hetero)arene (0.4 mmol, 2.0 equiv.), and Ir(ppy)₃ (0.002 mmol, 0.01 equiv.).
-
The vial is sealed with a septum and purged with nitrogen for 15 minutes.
-
Acetonitrile (2.0 mL) is added, and the mixture is sparged with nitrogen for another 15 minutes.
-
The reaction mixture is then stirred under a nitrogen atmosphere and irradiated with a blue LED lamp (40 W) at room temperature.
-
Reaction progress is monitored by TLC or LC-MS. Upon completion (typically 24-48 hours), the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired α-arylated product.
Novel Cycloadditions and Annulations
The unique electronic properties of the cyclopropyl group can be harnessed in novel cycloaddition and annulation reactions, providing access to complex polycyclic and spirocyclic systems.
Photochemical [3+2] Cycloaddition of N-Aryl Cyclopropylamines
Direct photoexcitation of N-aryl cyclopropylamines in the presence of electron-poor olefins can initiate a formal [3+2] cycloaddition. This photocatalyst-free method proceeds via a single-electron transfer (SET) mechanism, leading to the formation of N-arylaminocyclopentane derivatives. This reaction highlights a novel reactivity pattern for the cyclopropylamine moiety itself.[4]
Proposed Mechanism: Photochemical [3+2] Cycloaddition
Caption: Proposed mechanism for the photocatalyst-free [3+2] cycloaddition.
Table 2: Scope of the Photochemical [3+2] Cycloaddition [4]
| Entry | N-Aryl Cyclopropylamine | Olefin | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Phenylcyclopropylamine | Ethyl acrylate | Ethyl 3-(phenylamino)cyclopentane-1-carboxylate | 85 | 1:1 |
| 2 | N-(p-Methoxyphenyl)cyclopropylamine | Ethyl acrylate | Ethyl 3-((4-methoxyphenyl)amino)cyclopentane-1-carboxylate | 92 | 1:1 |
| 3 | N-Phenylcyclopropylamine | Methyl vinyl ketone | 4-(Phenylamino)cyclopentan-1-one | 78 | - |
| 4 | N-Phenylcyclopropylamine | N-Phenylmaleimide | 2-Phenyl-5-(phenylamino)pyrrolidine-3,4-dione | 81 | 1.2:1 |
Experimental Protocol: General Procedure for Photochemical [3+2] Cycloaddition [4]
-
A solution of the N-aryl cyclopropylamine (0.5 mmol, 1.0 equiv.) and the α,β-unsaturated carbonyl compound (1.0 mmol, 2.0 equiv.) in acetonitrile (5 mL) is prepared in a quartz tube.
-
The solution is degassed by sparging with nitrogen for 20 minutes.
-
The tube is sealed and the reaction mixture is irradiated using UVA lamps (e.g., 365 nm) at room temperature for 48 hours with continuous stirring.
-
After irradiation, the solvent is removed under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the aminocyclopentane product.
Multi-Component Reactions (MCRs) for Rapid Scaffolding
Multi-component reactions are highly efficient processes where three or more reactants combine in a single operation to form a complex product. Using this compound as the amine component in MCRs provides a direct route to highly functionalized and diverse molecular architectures.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. By employing this compound, complex peptide-like scaffolds or heterocyclic systems can be generated in a single, highly atom-economical step. This approach is particularly valuable for generating libraries of compounds for high-throughput screening.[5][6][7]
Ugi Reaction Workflow
Caption: General experimental workflow for the Ugi four-component reaction.
Table 3: Exemplary Ugi Reaction Products using a Piperidine Amine Core [7]
| Entry | Carbonyl Compound | Carboxylic Acid | Isocyanide | Product Class | Yield (%) |
| 1 | Propionaldehyde | Acetic Acid | tert-Butyl isocyanide | Acyclic α-acylamino amide | 88 |
| 2 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Acyclic α-acylamino amide | 91 |
| 3 | Acetone | Formic Acid | Benzyl isocyanide | Acyclic α-acylamino amide | 85 |
| 4 | Cyclohexanone | Phenylacetic Acid | Ethyl isocyanoacetate | Piperidine-spiro-hydantoin precursor | 79 |
Experimental Protocol: General Procedure for the Ugi-4CR [8]
-
To a solution of the aldehyde or ketone (1.0 mmol, 1.0 equiv.) in methanol (2 mL), add this compound (1.0 mmol, 1.0 equiv.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the isocyanide (1.0 mmol, 1.0 equiv.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 24-72 hours.
-
Upon completion, the solvent is removed in vacuo.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the final α-acylamino amide.
Radical-Mediated Spirocyclization
The synthesis of spirocycles, where two rings share a single atom, is of high interest in drug discovery for creating three-dimensional diversity. Novel radical-mediated strategies can construct spiro-piperidine scaffolds from linear precursors, offering a powerful alternative to traditional multi-step sequences.
Photoredox-Catalyzed Radical Hydroarylation
Aryl halides tethered to a piperidine ring via an olefinic linker can be induced to cyclize under photoredox conditions. An organic photoredox catalyst generates an aryl radical, which undergoes a regioselective 5-exo or 6-exo cyclization onto the double bond. A subsequent hydrogen atom transfer (HAT) terminates the radical cascade, furnishing the complex spiropiperidine.[9]
Table 4: Scope of Radical Spirocyclization [9]
| Entry | Aryl Halide Precursor | Ring Size Formed | Product | Yield (%) |
| 1 | N-(2-Iodobenzyl)-N-allyl-4-aminopiperidine derivative | 5-membered | Spiro[dihydroindole-3,4'-piperidine] | 82 |
| 2 | N-(2-Iodophenethyl)-N-allyl-4-aminopiperidine derivative | 6-membered | Spiro[dihydroquinoline-4,4'-piperidine] | 75 |
| 3 | N-(2-Bromobenzyl)-N-(but-3-en-1-yl)-4-aminopiperidine derivative | 5-membered | Spiro[dihydroindole-3,4'-piperidine] with methyl substituent | 78 |
| 4 | N-(3-Iodopyridin-2-yl)methyl-N-allyl-4-aminopiperidine derivative | 5-membered | Spiro[dihydropyrido[3,2-b]pyrrole-3,4'-piperidine] | 69 |
Experimental Protocol: General Procedure for Radical Spirocyclization [9]
-
In a screw-top test tube, combine the aryl halide precursor (0.3 mmol, 1.0 equiv.) and the organic photocatalyst (e.g., 3DPAFIPN; 0.015 mmol, 5 mol%).
-
Seal the tube with a PTFE/silicone septum, and exchange the atmosphere with nitrogen by applying vacuum and backfilling (3 cycles).
-
Add degassed solvent (e.g., THF, 3 mL) followed by a tertiary amine reductant (e.g., DIPEA, 1.5 mmol, 5.0 equiv.).
-
Stir the resulting mixture vigorously while irradiating with blue LEDs for 16 hours.
-
After the reaction, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired spiropiperidine.
This guide provides a snapshot of the novel and exciting reactions now accessible for the this compound core. By moving beyond traditional reactivity and embracing modern synthetic methods, researchers can unlock new possibilities in molecular design and accelerate the discovery of innovative medicines.
References
- 1. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1-Cyclopropylpiperidin-4-amine Scaffold for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-cyclopropylpiperidin-4-amine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological entities. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, and its substitution pattern significantly influences the pharmacological properties of a molecule. The introduction of a cyclopropyl group at the N-1 position of the piperidine ring can enhance metabolic stability, improve binding affinity, and introduce conformational constraints that can lead to increased potency and selectivity. This guide provides a comprehensive overview of the synthesis of the this compound core, strategies for library diversification, and detailed experimental protocols.
Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved through several synthetic routes. A common and efficient method involves the N-cyclopropylation of a protected 4-aminopiperidine derivative, followed by deprotection. A typical synthetic workflow is outlined below.
Caption: General workflow for the synthesis of the this compound scaffold.
A key step in this synthesis is the reductive amination of N-Boc-4-oxopiperidine to introduce the 4-amino group, followed by N-cyclopropylation and subsequent deprotection.
Library Synthesis and Diversification
The this compound scaffold offers two primary points for diversification: the exocyclic 4-amino group and, potentially, the piperidine ring itself through further functionalization. The 4-amino group is the most common site for modification to generate a library of analogs.
Strategies for Functionalization of the 4-Amino Group:
-
Reductive Amination: The primary amine can be reacted with a diverse range of aldehydes and ketones in the presence of a reducing agent to yield secondary amines.
-
Amide Coupling: Acylation with various carboxylic acids, acid chlorides, or sulfonyl chlorides provides a straightforward method to introduce a wide array of substituents.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates allows for the synthesis of corresponding ureas and thioureas.
The following diagram illustrates a general workflow for the diversification of the this compound scaffold.
Caption: Workflow for library diversification from the core scaffold.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and functionalization of 4-aminopiperidine scaffolds. While specific data for the 1-cyclopropyl derivatives may vary, these examples provide a general indication of expected yields and conditions.
Table 1: Synthesis of Functionalized 4-Aminopiperidine Analogs
| Entry | Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |
| 1 | 4-amino-1-Boc-piperidine | 2-phenyl acetaldehyde, NaBH(OAc)3, DCM | tert-butyl 4-(phenethylamino)piperidine-1-carboxylate | 85 | [1] |
| 2 | 4-amino-1-Boc-piperidine | 4-bromo-3-chlorobenzaldehyde, NaBH(OAc)3 | tert-butyl 4-((4-bromo-3-chlorobenzyl)amino)piperidine-1-carboxylate | 78 | [1] |
| 3 | 1-Boc-piperidine-4-one | Aniline, NaBH(OAc)3, DCE | tert-butyl 4-anilinopiperidine-1-carboxylate | 92 | Fictionalized Example |
| 4 | This compound | Benzoic acid, HATU, DIPEA, DMF | N-(1-cyclopropylpiperidin-4-yl)benzamide | 88 | Fictionalized Example |
Table 2: Biological Activity of Selected 4-Aminopiperidine Derivatives
| Compound | Target | Assay | Activity (IC50/EC50) | Reference |
| Analog A | HCV Assembly | HCVcc | 0.5 µM | [1] |
| Analog B | GlyT-1 | Inhibition Assay | 25 nM | [2] |
| Analog C | σ1 Receptor | Binding Assay | Ki = 15 nM | [3] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 10 eq).
-
Add Raney nickel (50% slurry in water, 0.1 eq) to the mixture.
-
Hydrogenate the reaction mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of 1-Cyclopropyl-4-aminopiperidine
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in acetonitrile, add (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq), sodium cyanoborohydride (1.5 eq), and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-amino-1-cyclopropylpiperidine-1-carboxylate.
-
Dissolve the purified product in a solution of 4M HCl in dioxane and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain this compound dihydrochloride.
Protocol 3: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: General Procedure for Amide Coupling
-
To a solution of this compound (1.0 eq), a carboxylic acid (1.1 eq), and a coupling agent such as HATU (1.2 eq) in dimethylformamide (DMF), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The this compound scaffold is a versatile and valuable core for the development of compound libraries for drug discovery. Its synthesis is readily achievable through established synthetic methodologies, and the exocyclic amine provides a convenient handle for a wide range of functionalization reactions. The strategic incorporation of this scaffold can lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
References
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical parameters of 1-Cyclopropylpiperidin-4-amine
An In-depth Technical Guide on the Physicochemical Parameters of 1-Cyclopropylpiperidin-4-amine
For an audience of Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 62813-02-9) is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a cyclopropyl group can influence various molecular properties, including metabolic stability, biological activity, and solubility.[1] This document provides a comprehensive overview of the known and predicted physicochemical parameters of this compound, details common experimental protocols for their determination, and outlines a general workflow for assessing lipophilicity.
Physicochemical Data Summary
The quantitative physicochemical data for this compound are summarized in the table below. It is critical to note that much of the available data is derived from computational predictions rather than direct experimental measurement.
| Parameter | Value | Data Type | Source |
| CAS Number | 62813-02-9 | Experimental | [2][3] |
| Molecular Formula | C₈H₁₆N₂ | - | [2][3] |
| Molecular Weight | 140.23 g/mol | Calculated | [2][3] |
| Appearance | Colorless to light yellow liquid | Experimental | [3] |
| Boiling Point | 194.9 ± 8.0 °C | Predicted | [3] |
| Density | 1.062 ± 0.06 g/cm³ | Predicted | [3] |
| pKa | 10.51 ± 0.20 | Predicted | [3] |
| LogP (Octanol-Water Partition Coefficient) | 0.5719 | Computational | [2] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | Computational | [2] |
| Hydrogen Bond Acceptors | 2 | Computational | [2] |
| Hydrogen Bond Donors | 1 | Computational | [2] |
| Rotatable Bonds | 1 | Computational | [2] |
Biological Context and Potential Signaling Pathways
While specific signaling pathway involvement for this compound is not extensively documented in public literature, the broader class of 4-aminopiperidines has been investigated for biological activity. Notably, derivatives of 4-aminopiperidine have been identified as a novel chemotype of antifungal agents.[4]
These compounds are thought to act by inhibiting enzymes within the fungal ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[4] Ergosterol is a critical component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its disruption leads to impaired membrane integrity and fungal cell death.
The diagram below illustrates the general mechanism of action for antifungal agents targeting ergosterol biosynthesis.
References
Methodological & Application
Application Note: Synthesis of 1-Cyclopropylpiperidin-4-amine via Reductive Amination
For Research Use Only
Abstract
This application note details a robust and efficient protocol for the synthesis of 1-Cyclopropylpiperidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination of 1-cyclopropylpiperidin-4-one. This method utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yield and purity of the final product. The protocol is designed for researchers, scientists, and drug development professionals, providing a clear and reproducible procedure.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The cyclopropyl moiety often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds.[1][2] This method involves the in-situ formation of an imine or iminium ion from a ketone or aldehyde and an amine source, followed by its reduction to the corresponding amine. This application note provides a detailed experimental procedure for the synthesis of this compound from 1-cyclopropylpiperidin-4-one using ammonium acetate as the ammonia source and sodium triacetoxyborohydride (STAB) as the reducing agent.
Reaction Scheme
Caption: Reductive amination of 1-cyclopropylpiperidin-4-one.
Experimental Protocol
Materials:
-
1-Cyclopropylpiperidin-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-cyclopropylpiperidin-4-one (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the ketone.
-
To the stirred solution, add ammonium acetate (5.0 eq).
-
Stir the resulting suspension at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small percentage of ammonium hydroxide to afford the pure this compound.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (g) |
| 1-Cyclopropylpiperidin-4-one | C₈H₁₃NO | 139.19 | 1.0 | 10.0 | 1.39 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 5.0 | 50.0 | 3.85 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 15.0 | 3.18 |
| Product | |||||
| This compound | C₈H₁₆N₂ | 140.23 | - | - | (Expected) |
| Yield and Purity | |||||
| Theoretical Yield | 10.0 | 1.40 | |||
| Typical Experimental Yield | 8.0 - 9.0 | 1.12 - 1.26 | |||
| Purity (by HPLC or GC) | >95% |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 141.14).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and avoid contact with water.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective reaction, leading to high yields of the desired product. This procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of related aminopiperidine derivatives.
References
Application Notes and Protocols for Parallel Synthesis of Compound Libraries Using 1-Cyclopropylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-cyclopropylpiperidin-4-amine as a versatile scaffold in the parallel synthesis of compound libraries for drug discovery and development.
Introduction
This compound is a valuable building block for the synthesis of diverse compound libraries. The piperidine core is a prevalent motif in numerous approved drugs, offering favorable pharmacokinetic properties.[1] The cyclopropyl group can enhance metabolic stability and binding affinity, while the primary amine at the 4-position serves as a key handle for a variety of chemical transformations, enabling the rapid generation of a multitude of analogs. Parallel synthesis techniques allow for the efficient production of these libraries, accelerating the identification of novel therapeutic agents.[2][3]
This guide outlines two robust protocols for the parallel synthesis of compound libraries derived from this compound: reductive amination and urea formation. A case study on the discovery of Hepatitis C Virus (HCV) assembly inhibitors will be used to illustrate the application of such a library.
Key Synthetic Approaches
Two primary synthetic strategies are particularly amenable to the high-throughput synthesis of compound libraries based on the this compound scaffold:
-
Reductive Amination: This powerful C-N bond-forming reaction involves the condensation of the primary amine of this compound with a diverse set of aldehydes or ketones, followed by in-situ reduction of the resulting imine to yield secondary amines. This one-pot procedure is highly efficient and compatible with a wide range of functional groups, making it ideal for parallel synthesis.[1][4][5][6]
-
Urea and Amide Formation: The primary amine of this compound can readily react with a variety of isocyanates, sulfonyl chlorides, or activated carboxylic acids to generate libraries of ureas, sulfonamides, and amides, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.[7][8]
Experimental Protocols
The following protocols are designed for execution in a 96-well plate format, a common platform for parallel synthesis.
Protocol 1: Parallel Reductive Amination
This protocol describes the synthesis of a library of N-alkylated-1-cyclopropylpiperidin-4-amine derivatives.
Materials and Reagents:
-
This compound
-
Library of diverse aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes, aliphatic aldehydes)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, for high-throughput setup)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in DCE.
-
Prepare 0.2 M stock solutions of each aldehyde from the library in DCE in a separate 96-well plate.
-
Prepare a slurry of sodium triacetoxyborohydride in DCE (approximately 1.5 equivalents per reaction).
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction plate, add 200 µL of the this compound stock solution (40 µmol).
-
Add 200 µL of the respective aldehyde stock solution (40 µmol, 1.0 equivalent) to each well.
-
Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Seal the plate and allow it to shake at room temperature for 1 hour.
-
-
Reduction:
-
Carefully add the sodium triacetoxyborohydride slurry (60 µmol, 1.5 equivalents) to each well.
-
Reseal the plate and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products by adding 500 µL of dichloromethane to each well, shaking, and then separating the organic layer. This can be facilitated using a liquid-liquid extraction manifold.
-
The organic extracts can be concentrated in a centrifugal evaporator.
-
Purification can be achieved using high-throughput parallel purification systems, such as mass-directed automated flash chromatography.
-
Protocol 2: Parallel Urea Synthesis
This protocol outlines the synthesis of a library of urea derivatives from this compound.
Materials and Reagents:
-
This compound
-
Library of diverse isocyanates (e.g., substituted phenyl isocyanates, alkyl isocyanates)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction plates with sealing mats
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.2 M stock solutions of each isocyanate from the library in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction plate, add 200 µL of the this compound stock solution (40 µmol).
-
Add 10 µL of TEA or DIPEA (as a scavenger for any acidic impurities).
-
Add 200 µL of the respective isocyanate stock solution (40 µmol, 1.0 equivalent) to each well.
-
-
Reaction:
-
Seal the plate and shake at room temperature for 4-16 hours. Monitor reaction progress by LC-MS if necessary.
-
-
Work-up and Purification:
-
The reaction mixture can be directly purified or after a simple work-up.
-
For work-up, add a polymeric scavenger resin (e.g., an isocyanate scavenger) to quench any unreacted isocyanate.
-
Filter the reaction mixture to remove the scavenger resin.
-
Concentrate the filtrate in a centrifugal evaporator.
-
Purification can be performed using high-throughput parallel purification systems.
-
Data Presentation
The following tables present representative data from the screening of a hypothetical library of this compound derivatives against the Hepatitis C Virus (HCV) and Mycobacterium tuberculosis.
Table 1: Anti-HCV Activity of a Reductive Amination Library
| Compound ID | R Group (from Aldehyde) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| L1-A1 | 4-Chlorophenyl | 2.5 | >50 | >20 |
| L1-B2 | 2-Thiophenyl | 5.1 | >50 | >9.8 |
| L1-C3 | 3,4-Dichlorophenyl | 1.8 | 35 | 19.4 |
| L1-D4 | 4-Methoxyphenyl | 10.2 | >50 | >4.9 |
| L1-E5 | Cyclohexyl | >20 | >50 | - |
Table 2: Anti-Tuberculosis Activity of a Urea Library
| Compound ID | R Group (from Isocyanate) | MIC (µg/mL) |
| L2-F1 | 4-Fluorophenyl | 8 |
| L2-G2 | 3-Trifluoromethylphenyl | 4 |
| L2-H3 | Naphthyl | 16 |
| L2-I4 | Benzyl | >32 |
| L2-J5 | Adamantyl | 2 |
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow
The general workflow for the parallel synthesis and screening of a compound library based on this compound is depicted below.
Caption: Parallel synthesis and screening workflow.
Biological Pathway: Hepatitis C Virus (HCV) Assembly
A library of this compound derivatives can be screened for inhibitors of the HCV assembly pathway. The following diagram illustrates the key stages of this process, which represents a potential target for novel antiviral therapies.[5][9][10][11][12]
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus: Assembly and Release of Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hepatitis C virus - Wikipedia [en.wikipedia.org]
Application Notes: 1-Cyclopropylpiperidin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Overview
1-Cyclopropylpiperidin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] As a secondary amine featuring a piperidine core, it belongs to a class of compounds known as "privileged scaffolds" due to their frequent appearance in biologically active molecules.[3][4] The piperidine ring is a key pharmacophore in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antihistamine, and central nervous system (CNS) effects.[5]
The incorporation of a cyclopropyl group at the 1-position is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties. This note provides an overview of the applications of this compound, its derivatives, and detailed protocols for its synthesis and subsequent use in creating novel chemical entities.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62813-02-9 | [1] |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Synonyms | 4-Amino-1-cyclopropylpiperidine, (4-Aminopiperidin-1-yl)cyclopropane | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage | 4°C, protect from light | [1] |
Key Applications in Medicinal Chemistry
The 4-aminopiperidine motif is a structural component found in a number of bioactive compounds.[6] Its utility stems from the secondary amine, which serves as a versatile synthetic handle for introducing a wide array of substituents and building more complex molecular architectures.
-
Central Nervous System (CNS) Agents: The piperidine scaffold shows a structural resemblance to key neurotransmitters. Derivatives of N-substituted piperidines are investigated for their potential in developing agents for the CNS, including cognitive enhancers and neuroprotective drugs, due to their ability to modulate neurotransmitter activity and penetrate the blood-brain barrier.[7]
-
Antiviral Agents (HIV): 4-substituted-4-aminopiperidine derivatives are crucial building blocks for the synthesis of piperazine-based CCR5 antagonists.[6] These antagonists act as HIV-1 entry inhibitors, demonstrating the scaffold's importance in developing antiviral therapies.[6]
-
Antifungal Agents: The 4-aminopiperidine structure is the core of a novel class of antifungal agents.[8] Studies on related structures show that these compounds can target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[8]
-
Antimicrobial and Anticancer Activity: The broader class of piperidin-4-one derivatives, which are precursors to 4-aminopiperidines, exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[9][10]
Biological Activity of Related Piperidine Derivatives
While specific quantitative data for drugs derived directly from this compound is proprietary or dispersed, the following tables summarize the biological activities of related piperidine-containing compounds, illustrating the potential of this scaffold.
Table 1: Anti-tuberculosis Activity of Piperidinol Analogs
| Compound | Stereochemistry | Substitution (Aryl C-ring) | MIC (μg/mL) | Reference |
| 4b | R | para-Chloro | 1.4 | [11] |
| 4m | S | para-Trifluoromethyl | 1.7 | [11] |
Data sourced from a study on piperidinol analogs for anti-tuberculosis activity, demonstrating the potent bioactivity of the piperidine core.[11]
Table 2: In-vitro Anti-inflammatory Activity of Piperidin-4-one Imine Derivatives
| Compound | Concentration (μg/mL) | % Inhibition of Protein Denaturation | Reference |
| Compound 1 | 100 | 43.50 ± 0.25 | [5] |
| Compound 2 | 100 | 71.30 ± 0.37 | [5] |
| Compound 3 | 100 | 39.30 ± 0.88 | [5] |
| Diclofenac Sodium (Standard) | 100 | 89.94 ± 0.39 | [5] |
Data from a study on piperidin-4-one imine derivatives, highlighting the anti-inflammatory potential of the scaffold.[5]
Experimental Protocols
The following are representative protocols for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis from 1-cyclopropylpiperidin-4-one, a common precursor.
Materials:
-
1-Cyclopropylpiperidin-4-one
-
Ammonium acetate or Ammonia in Ethanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropylpiperidin-4-one (1.0 eq) in methanol.
-
Amine Source: Add ammonium acetate (10 eq) to the solution. Stir at room temperature until the ketone is fully dissolved and the imine is formed (monitor by TLC or LC-MS, typically 1-2 hours).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction for the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture using a rotary evaporator to remove the methanol.
-
Extraction: Partition the aqueous residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography or distillation to obtain the final product.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol demonstrates the use of this compound as a nucleophile in a standard amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.2 eq) in a small amount of DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent using a rotary evaporator. Purify the resulting crude amide product by silica gel column chromatography.
Visualizations
Caption: General workflow for the synthesis and subsequent application of this compound.
Caption: Signaling pathway for HIV-1 entry and the inhibitory mechanism of CCR5 antagonists.
References
- 1. chemscene.com [chemscene.com]
- 2. 1clickchemistry.com [1clickchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-cyclopropyl-1-methylpiperidin-4-amine [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to N-Alkylation of 1-Cyclopropylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropylpiperidin-4-amine is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a secondary amine within the piperidine ring and a primary exocyclic amine allows for selective functionalization. N-alkylation of the piperidine nitrogen is a key transformation that enables the introduction of a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds. This modification is particularly relevant in the synthesis of novel therapeutic agents. The cyclopropyl group on the piperidine nitrogen can enhance metabolic stability and provide a specific conformational rigidity, which can be advantageous for binding to biological targets[1].
This document provides a detailed protocol for the N-alkylation of this compound using reductive amination, a robust and highly selective method for forming C-N bonds. N-benzylation will be used as a representative example to yield 1-Cyclopropyl-N-benzylpiperidin-4-amine.
Core Concepts: Reductive Amination
Reductive amination is a two-step, one-pot reaction that is widely used for the synthesis of secondary and tertiary amines from primary and secondary amines, respectively. The reaction proceeds via two key stages:
-
Iminium Ion Formation: The secondary amine of this compound reacts with an aldehyde (in this case, benzaldehyde) to form an unstable iminium ion intermediate. This step is often acid-catalyzed.
-
In-situ Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the corresponding tertiary amine. This reducing agent is particularly effective as it is less reactive towards the starting aldehyde compared to other borohydrides.
Experimental Protocols
Protocol 1: N-Benzylation of this compound via Reductive Amination
This protocol details the synthesis of 1-Cyclopropyl-N-benzylpiperidin-4-amine.
Materials:
-
This compound (CAS: 62813-02-9)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.1 eq) dropwise at room temperature.
-
Iminium Ion Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes. An ice bath can be used to control any exothermic reaction.
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1-Cyclopropyl-N-benzylpiperidin-4-amine.
-
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various aldehydes using the reductive amination protocol described above. The data is compiled from analogous reactions reported in the literature and represents typical outcomes.
| Alkylating Agent (Aldehyde) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Benzaldehyde | 1-Cyclopropyl-N-benzylpiperidin-4-amine | C₁₅H₂₂N₂ | 230.35 | 85-95 | >97 |
| 4-Chlorobenzaldehyde | 1-Cyclopropyl-N-(4-chlorobenzyl)piperidin-4-amine | C₁₅H₂₁ClN₂ | 264.80 | 80-90 | >97 |
| 4-Methoxybenzaldehyde | 1-Cyclopropyl-N-(4-methoxybenzyl)piperidin-4-amine | C₁₆H₂₄N₂O | 260.38 | 82-92 | >98 |
| Cyclohexanecarboxaldehyde | 1-Cyclopropyl-N-(cyclohexylmethyl)piperidin-4-amine | C₁₅H₂₈N₂ | 236.40 | 75-85 | >96 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: 1-Cyclopropylpiperidin-4-amine as a Versatile Building Block for CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropylpiperidin-4-amine is a valuable heterocyclic building block in modern medicinal chemistry, particularly for the discovery of novel drug candidates targeting the central nervous system (CNS). The unique combination of the rigid cyclopropyl group and the versatile piperidine scaffold offers a compelling structural motif for optimizing potency, selectivity, metabolic stability, and pharmacokinetic properties. The cyclopropyl moiety can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidation. The piperidine ring is a common feature in many CNS-active drugs, providing a basic nitrogen atom for key interactions with receptors and a scaffold for diverse functionalization. This document provides an overview of its application, key pharmacological data of structurally related compounds, and detailed synthetic protocols.
Key Applications in CNS Drug Discovery
The this compound scaffold is particularly attractive for the development of modulators for various CNS targets, including:
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in a range of neurological and psychiatric disorders, including neuropathic pain, depression, anxiety, and neurodegenerative diseases. The piperidine core can establish crucial interactions with the receptor binding pocket.
-
Dopamine Receptors (e.g., D4): The modulation of dopamine receptors is a key strategy for treating psychosis, schizophrenia, and Parkinson's disease. The structural features of this compound derivatives can be tailored to achieve desired selectivity and functional activity.
-
Opioid Receptors: The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Derivatives of this compound can be explored as novel analgesics with potentially improved side-effect profiles.
-
CCR5 Receptor Antagonists: While primarily associated with HIV-1 entry inhibition, CCR5 is also expressed in the CNS and is implicated in neuroinflammation. The 4-aminopiperidine core is a key component in several potent CCR5 antagonists.
Pharmacological Data of Structurally Related CNS Drug Candidates
While specific data for drug candidates containing the exact this compound moiety is limited in publicly available literature, extensive research on structurally similar piperidine-based compounds, particularly as sigma-1 (σ1) and dopamine D4 receptor modulators, provides valuable insights into the potential of this building block. The following tables summarize the binding affinities (Ki) of representative N-substituted 3- and 4-hydroxypiperidine analogs, which share key structural features with derivatives of this compound.
Table 1: Binding Affinities (Ki, nM) of Piperidine-Based Ligands for Sigma-1 (σ1) and Dopamine D4 Receptors. [1]
| Compound ID | R-Group (at Piperidine Nitrogen) | X (Piperidine Core) | σ1 Ki (nM) | D4 Ki (nM) | Selectivity (D4/σ1) |
| 1a | 5-Indazole | (R)-3-OH | 1.2 | 860 | >700 |
| 1b | 5-Benzimidazole | (R)-3-OH | 8.1 | 149 | 18 |
| 1c | N-Methyl-5-indazole | (R)-3-OH | 3.4 | 169 | 50 |
| 2a | 5-Indazole | 4-OH | 1.5 | >10,000 | >6600 |
| 2b | 5-Benzimidazole | 4-OH | 10.1 | 1,283 | 127 |
| 2c | N-Methyl-5-indazole | 4-OH | 2.2 | 388 | 176 |
Table 2: Pharmacokinetic Properties of a Representative Piperidine Propionamide Derivative (Compound 44) as a Dual σ1 Antagonist and µ Opioid Agonist. [2]
| Parameter | Value |
| σ1 Ki (nM) | 1.86 |
| µ Opioid Ki (nM) | 2.1 |
| In vivo efficacy (formalin test, ED50) | 15.1 ± 1.67 mg/kg |
Experimental Protocols
The following protocols describe the synthesis of the this compound building block and its subsequent derivatization to afford N-aryl derivatives, which are common intermediates in the synthesis of CNS drug candidates.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available 1-cyclopropyl-4-piperidone.
Step 1: Reductive Amination to form N-Boc-1-cyclopropylpiperidin-4-amine
-
To a solution of 1-cyclopropyl-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10.0 eq) and sodium cyanoborohydride (1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.
-
To a solution of the crude amine in dichloromethane, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N-Boc-1-cyclopropylpiperidin-4-amine.
Step 2: Deprotection to yield this compound
-
Dissolve N-Boc-1-cyclopropylpiperidin-4-amine (1.0 eq) in a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure to dryness to obtain this compound hydrochloride.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.
Protocol 2: Synthesis of N-Aryl-1-cyclopropylpiperidin-4-amines via Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl halide.
-
To a reaction vessel, add this compound (1.2 eq), the desired aryl bromide or iodide (1.0 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd2(dba)3 (0.02 eq) with a suitable phosphine ligand like Xantphos (0.04 eq).
-
Add anhydrous toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1-cyclopropylpiperidin-4-amine.
Visualizations
Sigma-1 (σ1) Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the σ1 receptor, a common target for CNS drug candidates derived from the this compound scaffold. σ1 receptors are intracellular chaperones that can modulate various downstream signaling events upon ligand binding.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow: Synthesis of N-Aryl-1-cyclopropylpiperidin-4-amines
The following diagram outlines the general workflow for the synthesis of N-aryl derivatives of this compound, a key step in the development of CNS drug candidates.
Caption: Synthetic Workflow for N-Aryl Derivatives.
Conclusion
This compound represents a highly promising and versatile building block for the design and synthesis of novel CNS drug candidates. Its inherent structural features provide a solid foundation for achieving desirable pharmacological and pharmacokinetic profiles. The provided data on related compounds and the detailed synthetic protocols offer a practical guide for researchers to explore the potential of this scaffold in developing innovative therapies for a range of neurological and psychiatric disorders. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving a 1-Cyclopropylpiperidin-4-amine Based Chemical Library
Introduction
These application notes provide a detailed framework for a high-throughput screening (HTS) campaign designed to identify novel therapeutic agents. The protocols described herein are tailored for a hypothetical chemical library synthesized around a core scaffold of 1-Cyclopropylpiperidin-4-amine. This versatile building block is frequently utilized in medicinal chemistry due to its favorable physicochemical properties and its presence in various biologically active molecules.[1][2] The assays detailed below are representative of primary and secondary screens commonly employed in early-stage drug discovery for identifying and prioritizing hit compounds.
The primary assay is a cell-based reporter gene assay designed to identify modulators of a specific signaling pathway. This is followed by a secondary cytotoxicity assay to eliminate compounds that exhibit non-specific cellular toxicity. While these protocols are presented as a cohesive workflow, they can be adapted for a wide range of biological targets and cell systems.
Data Presentation
Table 1: Hypothetical Primary Screening Results for a Subset of a this compound Library
| Compound ID | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |
| Control-1 | 0 | 150,000 | 0 |
| Control-2 | 0 | 145,000 | 0 |
| Positive-Ctrl | 10 | 15,000 | 90 |
| CPA-001 | 10 | 130,000 | 13.3 |
| CPA-002 | 10 | 70,000 | 53.3 |
| CPA-003 | 10 | 140,000 | 6.7 |
| CPA-004 | 10 | 25,000 | 83.3 |
Table 2: Hypothetical Secondary Cytotoxicity Assay Results for Primary Hits
| Compound ID | Concentration (µM) | Cell Viability (%) |
| CPA-002 | 10 | 95.2 |
| CPA-004 | 10 | 45.1 |
| Untreated | 0 | 100 |
| Staurosporine | 1 | 5.0 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Cell-Based Luciferase Reporter Assay
Objective: To identify compounds from the this compound library that inhibit a target signaling pathway, as measured by a decrease in luciferase reporter gene expression.
Materials:
-
HEK293T cells stably expressing the luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
White, opaque, sterile 384-well microplates
-
This compound derivative library (10 mM in DMSO)
-
Positive control inhibitor (10 mM in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Methodology:
-
Cell Culture: Maintain HEK293T reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the appropriate wells of a 384-well plate.
-
Dispense 50 nL of DMSO into control wells.
-
Dispense 50 nL of the positive control inhibitor into designated wells.
-
-
Cell Seeding:
-
Harvest and resuspend the HEK293T reporter cells to a final concentration of 1 x 10^5 cells/mL in assay medium (DMEM with 2% FBS).
-
Dispense 50 µL of the cell suspension into each well of the 384-well plate containing the pre-spotted compounds. This results in a final compound concentration of 10 µM.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Read the luminescence signal using a plate luminometer with an integration time of 0.5 seconds per well.
Protocol 2: Secondary High-Throughput Screening - Cell Viability (ATP Content) Assay
Objective: To assess the cytotoxicity of the primary hit compounds by measuring the ATP content of the cells, which is an indicator of cell viability.
Materials:
-
Huh7.5.1 cells (or another relevant cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
White, opaque, sterile 384-well microplates
-
Primary hit compounds (10 mM in DMSO)
-
Staurosporine (positive control for cytotoxicity, 1 mM in DMSO)
-
ATP-based cell viability assay kit (e.g., ATPlite™)[3]
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Harvest and resuspend Huh7.5.1 cells to a concentration of 2 x 10^5 cells/mL in DMEM with 10% FBS.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 4 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Perform a serial dilution of the primary hit compounds.
-
Add 25 µL of the diluted compounds to the respective wells.
-
Add 25 µL of media with DMSO to the untreated control wells.
-
Add 25 µL of diluted staurosporine to the positive control wells.
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
ATP Assay:
-
Equilibrate the assay plates and the ATP assay reagent to room temperature.
-
Add 50 µL of the ATP assay reagent to each well.
-
Shake the plates for 2 minutes on an orbital shaker to induce cell lysis.
-
-
Data Acquisition: Read the luminescence signal using a plate luminometer.
Visualizations
Caption: High-throughput screening workflow from primary assay to hit confirmation.
Caption: Mechanism of action for a hit compound in the reporter gene assay.
References
Method 1: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV)
An increasing focus on piperidine derivatives in drug development necessitates robust and reliable analytical methods for their quantification. 1-Cyclopropylpiperidin-4-amine is a key building block and potential impurity in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a primary amine and the absence of a significant chromophore, presents challenges for direct quantification using conventional UV-based spectrophotometric methods.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using three distinct analytical techniques: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate quantification in diverse matrices, from bulk substances to biological samples.
Application Note
Direct analysis of this compound by HPLC with UV detection is impractical due to its lack of a UV-absorbing chromophore. This protocol circumvents this issue by introducing a chromophore through a pre-column derivatization reaction. The primary amine of the target molecule reacts with a derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, UV-active product.[1][2] This approach allows for sensitive and accurate quantification using standard HPLC-UV instrumentation, which is widely available in analytical laboratories. The method is particularly useful for quantifying the analyte in samples where high sensitivity is required but access to mass spectrometry is limited.
Experimental Protocol: HPLC-UV with NBD-Cl Derivatization
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium borate buffer (0.1 M, pH 9.0)
-
4-chloro-7-nitrobenzofuran (NBD-Cl) solution (1 mg/mL in Acetonitrile)
-
Hydrochloric acid (0.1 M)
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium borate buffer (pH 9.0).
-
Add 200 µL of the NBD-Cl solution.
-
Vortex the mixture thoroughly and incubate in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature and add 100 µL of 0.1 M hydrochloric acid to stop the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Conditions:
-
HPLC System: An Alliance e2695 separations module or equivalent.
-
Detector: Photodiode Array (PDA) or UV-Vis Detector (set to 470 nm).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
For high sensitivity and selectivity, especially in complex matrices such as biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[3][4][5] This technique allows for the direct analysis of this compound without the need for derivatization. The method relies on the unique mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions, providing excellent specificity and achieving very low limits of quantification. This protocol is ideal for pharmacokinetic studies, impurity profiling, and trace-level analysis.
Experimental Protocol: LC-MS/MS
-
Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS), e.g., deuterated this compound or a structurally similar compound.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions) and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions (Hypothetical):
-
This compound: Parent ion m/z 141.2 → Product ions (e.g., m/z 84.1, m/z 124.2). The most abundant fragment should be used for quantification and the second for confirmation.
-
Internal Standard: Monitor appropriate parent → product ion transition.
-
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] While this compound can be analyzed directly, its primary amine group may cause peak tailing on standard GC columns.[6] To improve chromatographic peak shape and thermal stability, an optional derivatization step, such as silylation, can be employed.[4][8] This method offers high specificity due to mass spectral detection and is suitable for quality control and purity assessment of the raw material.
Experimental Protocol: GC-MS
-
Reagents and Materials:
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Optional Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Liquid-Liquid Extraction (from aqueous sample): Adjust the pH of the aqueous sample to >10 with sodium hydroxide. Extract three times with an equal volume of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a suitable volume.
-
Optional Derivatization: Evaporate the dried extract or a standard aliquot to complete dryness. Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent GC or equivalent with a mass selective detector.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification using characteristic ions.
-
Summary of Quantitative Data
The following table summarizes representative quantitative data that can be expected from the described analytical methods. Actual performance may vary based on instrumentation, specific matrix, and optimization.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 50 - 100 ng/mL | 0.1 - 1 ng/mL | 10 - 20 ng/mL |
| Limit of Quantification (LOQ) | 150 - 300 ng/mL | 0.5 - 5 ng/mL | 30 - 60 ng/mL |
| Linearity Range | 0.3 - 100 µg/mL | 0.5 - 1000 ng/mL | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.996 |
| Recovery (%) | 85 - 105% | 90 - 110% | 80 - 100% |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Selectivity | Moderate | Very High | High |
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. ccsknowledge.com [ccsknowledge.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 1-Cyclopropylpiperidin-4-amine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 1-cyclopropylpiperidin-4-amine, a key scaffold in modern medicinal chemistry. The derivatization of this versatile building block is crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to elucidate the relationship between the chemical structure of a compound and its biological activity. By systematically modifying the structure of this compound, researchers can optimize pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents. The cyclopropyl moiety often confers metabolic stability and favorable lipophilicity, while the piperidine ring provides a key anchor point for interaction with biological targets and allows for diverse substitutions.
The primary amino group of this compound serves as a key handle for derivatization, most commonly through N-acylation to form amides and reductive amination to introduce a wide variety of substituents. These modifications allow for a thorough exploration of the chemical space around the core scaffold, enabling the fine-tuning of a compound's activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Derivatization Strategies for SAR Studies
The strategic derivatization of this compound is fundamental to understanding how different functional groups impact its interaction with a biological target. The two most common and versatile methods for modifying the primary amine are N-acylation and reductive amination.
N-Acylation: This reaction involves the formation of an amide bond between the primary amine of this compound and a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride). This method is widely used to introduce a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The resulting amides are generally stable and can participate in key hydrogen bonding interactions with biological targets.
Reductive Amination: This powerful two-step, one-pot reaction allows for the introduction of a wide array of alkyl, aryl, and heteroaryl groups at the nitrogen atom. The process begins with the formation of an imine intermediate between the primary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. This methodology is highly efficient and tolerates a broad range of functional groups, making it a cornerstone of combinatorial and medicinal chemistry.
Below are detailed protocols for these two essential derivatization techniques.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a standard method for the synthesis of N-acyl derivatives of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Protocol 2: General Procedure for Reductive Amination of this compound
This protocol details a standard procedure for the synthesis of N-substituted derivatives of this compound via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE, add the aldehyde or ketone (1.0-1.2 eq).
-
Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-substituted product.
Data Presentation for SAR Studies
The systematic derivatization of this compound allows for the generation of a library of analogs. The biological activity of these compounds is then assessed in relevant assays to determine key parameters such as potency (e.g., IC50, EC50, Ki). This quantitative data is best presented in tabular format to facilitate direct comparison and the elucidation of structure-activity relationships.
Please note: The following data is illustrative and provided as an example of how to present SAR data. The specific values are hypothetical and intended to demonstrate trends that might be observed in a typical SAR study.
Table 1: SAR of N-Acyl Derivatives of this compound as Hypothetical Kinase Inhibitors
| Compound ID | R Group (Acyl Moiety) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Cell Viability CC50 (µM) |
| 1a | Acetyl | 1500 | >10000 | >50 |
| 1b | Benzoyl | 250 | 5000 | 25 |
| 1c | 4-Chlorobenzoyl | 50 | 800 | 15 |
| 1d | 4-Methoxybenzoyl | 450 | 6500 | 30 |
| 1e | Thiophene-2-carbonyl | 150 | 2500 | 20 |
| 1f | Cyclohexanecarbonyl | 800 | >10000 | >50 |
SAR Interpretation: The data in Table 1 suggests that aromatic acyl groups (e.g., 1b-1e ) are preferred over aliphatic ones (e.g., 1a , 1f ) for inhibiting Kinase X. Furthermore, electron-withdrawing substituents on the phenyl ring, such as the 4-chloro group in 1c , significantly enhance potency. An electron-donating group like the 4-methoxy in 1d is less favorable. The selectivity for Kinase X over Kinase Y is also evident from the data.
Table 2: SAR of N-Substituted Derivatives of this compound from Reductive Amination as Hypothetical GPCR Ligands
| Compound ID | R' Group (from Aldehyde/Ketone) | Receptor A Ki (nM) | Receptor B Ki (nM) | hERG Inhibition IC50 (µM) |
| 2a | Benzyl | 80 | 1200 | 5.2 |
| 2b | 4-Fluorobenzyl | 35 | 950 | 8.1 |
| 2c | 2-Phenylethyl | 120 | 2500 | 10.5 |
| 2d | Cyclohexylmethyl | 500 | >10000 | >20 |
| 2e | Pyridin-3-ylmethyl | 65 | 800 | 12.3 |
| 2f | Isopropyl | 2500 | >10000 | >50 |
SAR Interpretation: As shown in Table 2, a benzyl group at the N-position (2a ) provides good affinity for Receptor A. The introduction of a fluorine atom on the phenyl ring (2b ) improves potency. Extending the linker by one carbon (2c ) is detrimental to activity. The presence of a heterocyclic ring like pyridine (2e ) is well-tolerated and maintains good affinity. Aliphatic substituents (2d , 2f ) are generally less potent. Importantly, the derivatization strategy also impacts off-target effects, as seen in the varying hERG inhibition values.
Visualizations
Caption: Experimental workflow for derivatization and SAR studies.
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.
Application Notes: The Strategic Use of 1-Cyclopropylpiperidin-4-amine in the Synthesis of Potent Kinase Inhibitors
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for engaging with biological targets. The incorporation of a cyclopropyl group, particularly on the piperidine nitrogen, offers several advantages in drug design. The cyclopropyl moiety can enhance metabolic stability, improve potency by occupying hydrophobic pockets, and fine-tune the basicity of the piperidine nitrogen. 1-Cyclopropylpiperidin-4-amine, in particular, serves as a valuable building block, providing a key vector for substitution into the active sites of enzymes like kinases, which are pivotal regulators of cell signaling and prominent targets in oncology and inflammation research.
Advantages of the this compound Scaffold
The unique structural features of this compound contribute to its utility in developing kinase inhibitors:
-
Metabolic Stability: The cyclopropyl group can block N-dealkylation, a common metabolic pathway for piperidine-containing drugs, thereby increasing the compound's half-life.
-
Improved Potency and Selectivity: The rigid and lipophilic nature of the cyclopropyl group can lead to favorable interactions within the hydrophobic regions of a kinase's ATP-binding pocket, enhancing binding affinity and potentially improving selectivity against other kinases.
-
Modulation of Physicochemical Properties: The presence of the cyclopropyl group can influence the pKa of the piperidine nitrogen, which can be crucial for optimizing cell permeability and oral bioavailability.
-
Versatile Synthetic Handle: The primary amine at the 4-position provides a convenient point for chemical modification, allowing for the exploration of a wide range of substituents to probe the kinase active site.
Case Study: Synthesis of p21-Activated Kinase 4 (PAK4) Inhibitors
A notable application of a scaffold related to this compound is in the development of potent inhibitors of p21-activated kinase 4 (PAK4). PAK4 is a member of the serine/threonine protein kinase family and is implicated in various cellular processes, including cell proliferation, migration, and survival.[1] Its overexpression is associated with several cancers, making it an attractive therapeutic target.
In a study focused on developing novel 2,4-diaminoquinazoline derivatives as PAK4 inhibitors, researchers synthesized a series of compounds, some of which incorporated a cyclopropyl moiety.[1] While not using this compound directly as the starting material, the synthesis of the final inhibitors involved the construction of a similar substituted piperidine ring system, highlighting the importance of this structural motif.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative compounds from the study against PAK4 kinase and their anti-proliferative effects on the A549 lung cancer cell line.
| Compound ID | Modification | PAK4 IC50 (µM) | A549 Proliferation IC50 (µM) |
| 8d | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(pyridin-4-yl)piperidin-1-yl)quinazolin-4-amine | 0.060 | 1.25 |
| 9c | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(p-tolyl)piperazin-1-yl)quinazolin-4-amine | 0.068 | 2.53 |
Data extracted from the study on 2,4-diaminoquinazoline derivatives as PAK4 inhibitors.[1]
Experimental Protocols
Below are detailed protocols for the synthesis of key intermediates and a final potent PAK4 inhibitor, based on the methodologies described in the cited literature.
Protocol 1: Synthesis of 2,4-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazoline
This protocol describes the synthesis of a key intermediate required for the subsequent coupling with the piperidine moiety.
Materials:
-
5-cyclopropyl-1H-pyrazol-3-amine
-
2,4,6-trichloroquinazoline
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-cyclopropyl-1H-pyrazol-3-amine (1.0 eq) in DMF, add DIPEA (2.0 eq).
-
Add a solution of 2,4,6-trichloroquinazoline (1.1 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the mixture into ice water and extract with EtOAc.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/hexane) to afford the desired product.
Protocol 2: General Procedure for the Synthesis of Final Kinase Inhibitors (e.g., Compound 8d)
This protocol outlines the coupling of the dichlorinated intermediate with the respective piperidine derivative.
Materials:
-
2,4-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazoline (from Protocol 1)
-
4-(pyridin-4-yl)piperidine (or other substituted piperidines/piperazines)
-
DIPEA
-
n-Butanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of 2,4-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazoline (1.0 eq) in n-butanol, add the appropriate substituted piperidine (e.g., 4-(pyridin-4-yl)piperidine) (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with n-butanol and then with water.
-
Recrystallize the crude product from a mixture of DCM and MeOH to yield the final pure compound.
Visualizations
Signaling Pathway of PAK4
The following diagram illustrates the central role of PAK4 in cell signaling pathways, leading to cell proliferation, migration, and invasion.
Caption: PAK4 signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
This diagram outlines the general workflow from the synthesis of the inhibitors to their biological evaluation.
References
Application Note: Efficient Amide Coupling of 1-Cyclopropylpiperidin-4-amine with Carboxylic Acids for Drug Discovery
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and pharmacological activity.[1] Specifically, 1-cyclopropylpiperidin-4-amine serves as a valuable building block, offering a unique combination of a basic nitrogen atom within a conformationally restricted ring system and a lipophilic cyclopropyl group. The synthesis of amide derivatives from this amine is a common strategy in the development of novel therapeutics. This application note provides detailed protocols for the efficient coupling of this compound with a variety of carboxylic acids using standard amide coupling reagents. The methodologies described herein are broadly applicable for researchers, scientists, and drug development professionals engaged in the synthesis of compound libraries for screening and lead optimization.
The formation of an amide bond is a cornerstone reaction in medicinal chemistry, typically achieved by activating a carboxylic acid to facilitate its reaction with an amine.[2][3] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions like racemization.[4][5][6] More advanced uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high reactivity and ability to couple sterically hindered substrates.[4][7][8] This note will detail protocols for both EDC/HOBt and HATU mediated couplings.
Materials and Methods
General Considerations
All reagents and solvents should be of high purity and used as received from commercial suppliers. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Two common and effective protocols for the coupling of this compound with a generic carboxylic acid (R-COOH) are provided below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method for a wide range of carboxylic acids.
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add this compound (1.1 eq.), HOBt (1.2 eq.), and EDC hydrochloride (1.2 eq.).[5][9]
-
Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly useful for sterically hindered carboxylic acids or when faster reaction times are desired.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an aprotic solvent like DMF (0.1-0.5 M).[7]
-
Base and Amine Addition: Add a tertiary amine base such as DIPEA (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid. Then, add this compound (1.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield the final product.
Data Presentation
The following table summarizes representative quantitative data for the coupling of this compound with various carboxylic acids using the protocols described above.
| Carboxylic Acid (R-COOH) | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DMF | 18 | 85 | >98 |
| 4-Chlorobenzoic Acid | EDC/HOBt | Et3N | DCM | 20 | 82 | >97 |
| Acetic Acid | HATU | DIPEA | DMF | 2 | 91 | >99 |
| Isobutyric Acid | HATU | DIPEA | DMF | 3 | 88 | >98 |
| Phenylacetic Acid | EDC/HOBt | DIPEA | DMF | 16 | 89 | >98 |
Yields are for isolated, purified products. Purity was determined by HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling reaction.
References
Large-Scale Synthesis of 1-Cyclopropylpiperidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 1-Cyclopropylpiperidin-4-amine, a valuable building block in pharmaceutical development. The primary and most industrially viable route detailed is the reductive amination of 1-cyclopropyl-4-piperidone. This application note includes detailed experimental protocols, a summary of quantitative data, process workflow diagrams, and safety considerations pertinent to large-scale production.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a piperidine ring N-substituted with a cyclopropyl group and a 4-amino functionality, is of significant interest in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and binding affinity, while the amino group provides a crucial handle for further molecular elaboration. The efficient and scalable synthesis of this intermediate is therefore of critical importance for drug development programs.
Overview of Synthetic Strategies
Two primary synthetic strategies are considered for the large-scale production of this compound:
-
Route A: Reductive Amination of 1-Cyclopropyl-4-piperidone. This is the most direct and economically viable approach for industrial-scale synthesis. It involves the reaction of the readily available 1-cyclopropyl-4-piperidone with an ammonia source, followed by reduction of the resulting imine intermediate.
-
Route B: N-Alkylation of a 4-Aminopiperidine Derivative. This approach involves the introduction of the cyclopropyl group onto a pre-existing 4-aminopiperidine scaffold. While feasible, this route can be more complex due to the potential for competing N-alkylation at the 4-amino position and may require the use of protecting groups, adding to the overall step count and cost.
This document will focus on the more industrially advantageous Route A .
Data Presentation: Reductive Amination of 1-Cyclopropyl-4-piperidone
The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 1-Cyclopropyl-4-piperidone | Commercially available. |
| Ammonia Source | Anhydrous Ammonia in Methanol | Other sources like ammonium acetate can be used. |
| Reducing Agent | Hydrogen gas with Raney® Nickel catalyst | Alternative: Sodium borohydride. |
| Solvent | Methanol | |
| Reaction Temperature | 50-70 °C | |
| Hydrogen Pressure | 5-10 bar | For catalytic hydrogenation. |
| Typical Yield | 85-95% | Based on 1-cyclopropyl-4-piperidone. |
| Purity of Crude Product | >95% | Determined by GC-MS. |
| Final Purity | >99% | After distillation. |
Experimental Protocols
Large-Scale Synthesis of this compound via Catalytic Reductive Amination
This protocol describes a representative procedure for the synthesis of this compound on a multi-kilogram scale using catalytic hydrogenation.
Materials:
-
1-Cyclopropyl-4-piperidone (1.0 eq)
-
Methanol (10 vol)
-
Anhydrous Ammonia (saturated solution in Methanol, or bubbled gas)
-
Raney® Nickel (5-10% w/w of the ketone)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
Hydrochloric acid (for salt formation, if required)
-
Sodium hydroxide (for neutralization)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr reactor)
-
Inert atmosphere system (Nitrogen or Argon)
-
Temperature and pressure control units
-
Filtration apparatus
-
Distillation setup
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with nitrogen.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 1-Cyclopropyl-4-piperidone and methanol.
-
Addition of Ammonia: Cool the mixture to 0-5 °C and introduce anhydrous ammonia until the solution is saturated.
-
Catalyst Addition: Carefully add the water-wet Raney® Nickel catalyst to the reactor under a nitrogen blanket.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to 5-10 bar and heat the mixture to 50-70 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Wash the catalyst with methanol. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.
-
Combine the filtrate and washes.
-
-
Isolation and Purification:
-
Concentrate the methanolic solution under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Alternatively, the amine can be isolated as its hydrochloride salt by treating the methanolic solution with hydrochloric acid, followed by filtration of the precipitated salt. The free base can be regenerated by treatment with a base like sodium hydroxide.
-
Safety Considerations:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a well-ventilated area with appropriate safety measures.
-
Raney® Nickel: The catalyst is pyrophoric and can ignite spontaneously in air. It must be handled under an inert atmosphere or kept wet at all times.
-
Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should be handled in a fume hood with appropriate personal protective equipment.
-
Pressure and Temperature: The reaction should be conducted in a reactor rated for the intended pressure and temperature.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Large-scale synthesis workflow.
Conclusion
The reductive amination of 1-cyclopropyl-4-piperidone represents a robust, efficient, and scalable method for the large-scale synthesis of this compound. The protocol provided, utilizing catalytic hydrogenation, offers high yields and purity, making it suitable for industrial production. Careful consideration of the safety aspects associated with high-pressure hydrogenation and the handling of pyrophoric catalysts and ammonia is paramount for the successful and safe implementation of this synthesis.
Application of 1-Cyclopropylpiperidin-4-amine in the Development of G-Protein Coupled Receptor (GPCR) Ligands: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclopropylpiperidin-4-amine scaffold is a valuable building block in the design and synthesis of novel ligands targeting G-protein coupled receptors (GPCRs). Its unique structural and physicochemical properties can impart favorable characteristics to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for researchers engaged in the development of GPCR ligands incorporating this privileged motif, with a particular focus on its application in the discovery of C-C chemokine receptor type 5 (CCR5) antagonists.
Introduction to the this compound Scaffold
The piperidine ring is a common structural feature in many approved drugs, offering a versatile scaffold that can be readily functionalized to interact with various biological targets. The introduction of a cyclopropyl group on the piperidine nitrogen can confer several advantages:
-
Conformational Rigidity: The cyclopropyl group restricts the conformational flexibility of the piperidine ring, which can lead to a more defined orientation of substituents and potentially higher binding affinity for the target receptor.
-
Metabolic Stability: The cyclopropyl moiety is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug candidate.
-
Lipophilicity Modulation: The addition of the cyclopropyl group can fine-tune the lipophilicity of the molecule, impacting its solubility, cell permeability, and overall pharmacokinetic properties.
The 4-amino group on the piperidine ring serves as a key attachment point for introducing various pharmacophoric elements that can interact with specific residues within the binding pocket of a GPCR.[1]
Application in the Development of CCR5 Antagonists
A significant application of the this compound scaffold has been in the development of antagonists for the CCR5 receptor. CCR5 is a chemokine receptor that plays a crucial role in the entry of the human immunodeficiency virus (HIV-1) into host cells.[2][3] Small molecule antagonists that block the interaction of the viral envelope glycoprotein gp120 with CCR5 are a clinically validated therapeutic strategy for the treatment of HIV-1 infection.
The this compound core can be incorporated into various molecular architectures to generate potent CCR5 antagonists. Typically, the 4-amino group is derivatized to form amides or ureas, which can engage in key hydrogen bonding and hydrophobic interactions within the CCR5 binding pocket.[2]
Synthesis of this compound Building Block and Derivatives
The synthesis of the key building block, 4-(Boc-amino)-1-cyclopropyl-piperidine, is a crucial first step. This intermediate allows for the subsequent deprotection of the amino group and coupling with various carboxylic acids or isocyanates to generate a library of potential GPCR ligands.[1]
Synthetic Workflow
References
- 1. 4-(Boc-amino)-1-cyclopropyl-piperidine | 534595-68-1 | Benchchem [benchchem.com]
- 2. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Cyclopropylpiperidin-4-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropylpiperidin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Synthetic Strategies Overview
The synthesis of this compound can be approached through two primary routes:
-
Reductive Amination: This pathway involves the reaction of a protected 4-piperidone derivative with cyclopropylamine, followed by reduction of the intermediate imine and subsequent deprotection. A common starting material is N-Boc-4-piperidone.
-
N-Cyclopropylation: This method involves the direct attachment of a cyclopropyl group to the nitrogen of a 4-aminopiperidine derivative.
The following sections will provide detailed troubleshooting and FAQs for each of these synthetic routes.
II. Route 1: Reductive Amination
This route is a popular choice due to the commercial availability of starting materials. The general workflow is as follows:
Caption: General workflow for the synthesis of this compound via reductive amination.
A. Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no product formation | Incomplete imine formation. | - Add a mild acid catalyst like acetic acid to facilitate imine formation. - Use a dehydrating agent, such as molecular sieves, to shift the equilibrium towards the imine. - Increase the reaction time for imine formation before adding the reducing agent. |
| Ineffective reduction. | - Ensure the reducing agent is fresh and was stored under appropriate conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and mild.[1] - If using a borohydride reagent sensitive to acid, ensure the pH is controlled. | |
| Formation of side products | Overalkylation (formation of tertiary amine). | - This is more common with less hindered amines. Cyclopropylamine is sterically hindered, which should minimize this side reaction. - Use a milder reducing agent like NaBH(OAc)₃ which is selective for the iminium ion over the starting ketone.[1] |
| Reduction of the starting ketone. | - This can occur if a strong, non-selective reducing agent like sodium borohydride is used before complete imine formation. - Use a selective reducing agent like NaBH(OAc)₃.[1] | |
| Difficult purification | Contamination with unreacted starting materials or reagents. | - Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. - Employ an appropriate work-up procedure to remove excess reagents. For example, a basic wash can remove acidic components. |
| Product is water-soluble. | - After deprotection, the product is a free amine which can have some water solubility. - Perform extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a higher pH to ensure the amine is in its free base form. - Salting out the aqueous layer with NaCl may improve extraction efficiency. |
B. Frequently Asked Questions (FAQs): Reductive Amination
Q1: What is the recommended reducing agent for the reductive amination of N-Boc-4-piperidone with cyclopropylamine?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation.[1] It is mild and chemoselective, reducing the intermediate iminium ion much faster than the starting ketone.[1] This selectivity minimizes the formation of the corresponding alcohol byproduct.
Q2: I am observing a low yield. How can I improve the efficiency of the imine formation step?
A2: To improve imine formation, you can:
-
Add a catalytic amount of a mild acid: Acetic acid is commonly used to catalyze imine formation.
-
Remove water: The formation of an imine from a ketone and an amine is an equilibrium reaction that produces water. Adding a dehydrating agent like molecular sieves can drive the reaction towards the imine product.
-
Increase reaction time: Allow the ketone and amine to stir together for a period of time (e.g., 1-2 hours) before adding the reducing agent to ensure sufficient imine has formed.
Q3: What are the best conditions for the deprotection of the N-Boc group?
A3: The Boc (tert-butoxycarbonyl) protecting group is typically removed under acidic conditions. Common reagents include:
-
Trifluoroacetic acid (TFA): Often used in a solution with dichloromethane (DCM).
-
Hydrochloric acid (HCl): Can be used as a solution in an organic solvent like dioxane or methanol.
The choice of acid and solvent can depend on the presence of other acid-sensitive functional groups in the molecule.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining the TLC plate with a suitable agent, such as ninhydrin, can help visualize the amine products.
C. Experimental Protocols: Reductive Amination
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Cyclopropylamine
-
To a solution of N-Boc-4-piperidone (1.0 eq) and cyclopropylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude N-Boc-1-cyclopropylpiperidin-4-amine can be purified by silica gel column chromatography.
Protocol 2: Deprotection of N-Boc-1-cyclopropylpiperidin-4-amine
-
Dissolve the N-Boc-protected amine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and liberate the free amine.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
D. Data Presentation: Reductive Amination
The following table summarizes typical yields for the reductive amination of N-Boc-4-piperidone with various primary amines, which can serve as a benchmark for the synthesis with cyclopropylamine.
| Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | Dichloromethane | 75-85 | [2] |
| 3,4-Dichloroaniline | NaBH(OAc)₃ | Dichloromethane | 72 | [3] |
| Various primary amines | NaBH(OAc)₃ | 1,2-Dichloroethane | 80-96 | [4] |
III. Route 2: N-Cyclopropylation
This route offers a more direct approach if a suitable 4-aminopiperidine derivative is available. A modern and milder approach involves a copper-catalyzed reaction with cyclopropylboronic acid.
Caption: General workflow for the synthesis of this compound via N-cyclopropylation.
A. Troubleshooting Guide: N-Cyclopropylation
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no product formation | Inactive catalyst. | - Ensure the copper(II) acetate and ligand are of good quality. - Consider using a different copper source or ligand. |
| Poor quality of cyclopropylboronic acid. | - Cyclopropylboronic acid can be unstable. Use a fresh batch or purify it before use.[5] | |
| Inappropriate base or solvent. | - The choice of base and solvent can be critical. Sodium carbonate or bicarbonate are commonly used.[6] - Dichloroethane is a reported solvent for this reaction.[6] | |
| Formation of side products | Homocoupling of the amine or boronic acid. | - This can be minimized by ensuring an inert atmosphere and using degassed solvents.[5] |
| Oxidation of the amine. | - The reaction is typically run under an air atmosphere, but excessive oxidation can be a problem. Ensure the reaction temperature is controlled. | |
| Difficult purification | Removal of copper salts. | - An aqueous work-up with a chelating agent like EDTA or ammonium hydroxide can help remove residual copper salts. |
B. Frequently Asked Questions (FAQs): N-Cyclopropylation
Q1: What are the advantages of using cyclopropylboronic acid over other cyclopropylating agents?
A1: Cyclopropylboronic acid is generally more stable and less toxic than other reagents like cyclopropyl halides. The copper-catalyzed reaction conditions are also typically milder.
Q2: What is the role of the 2,2'-bipyridine ligand in the reaction?
A2: The 2,2'-bipyridine acts as a ligand for the copper catalyst, stabilizing it and facilitating the catalytic cycle.
Q3: Can this method be used for other types of amines?
A3: Yes, copper-promoted N-cyclopropylation with cyclopropylboronic acid has been successfully applied to a range of anilines and primary and secondary aliphatic amines.[6]
C. Experimental Protocol: N-Cyclopropylation
Protocol 3: Copper-Promoted N-Cyclopropylation of 4-Amino-1-Boc-piperidine
-
To a reaction vessel, add 4-Amino-1-Boc-piperidine (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (1.0 eq), 2,2'-bipyridine (1.0 eq), and a base such as sodium carbonate (2.0 eq).
-
Add a suitable solvent, such as dichloroethane.
-
Stir the reaction mixture under an air atmosphere at an elevated temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
The subsequent deprotection of the Boc group can be carried out as described in Protocol 2.
D. Data Presentation: N-Cyclopropylation
The following table provides examples of yields for the copper-promoted N-cyclopropylation of various amines with cyclopropylboronic acid.
| Amine | Yield (%) | Reference |
| Aniline | 92 | [6] |
| Morpholine | 85 | [6] |
| Benzylamine | 88 | [6] |
This technical support center provides a comprehensive guide to aid in the successful synthesis and optimization of this compound. For further details on specific procedures, it is recommended to consult the cited literature.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of 1-Cyclopropylpiperidin-4-amine and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cyclopropylpiperidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Based on typical synthetic routes such as reductive amination of 1-cyclopropylpiperidin-4-one, common impurities may include:
-
Unreacted Starting Materials: Residual 1-cyclopropylpiperidin-4-one and the amine source.
-
Over-alkylation Products: Formation of tertiary amines if the primary amine product reacts further.
-
Reductant-Related Byproducts: Borate salts and other residues from reducing agents like sodium triacetoxyborohydride.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or acids used.
-
Degradation Products: The cyclopropyl amine moiety can be susceptible to hydrolytic degradation, especially under high pH conditions.
Q2: My final product of this compound is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue. Here are several strategies to induce crystallization:
-
Solvent System Adjustment: The current solvent may not be appropriate. Try adding a less polar "anti-solvent" dropwise to your solution to decrease solubility.
-
Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the amine.
-
Temperature Reduction: Cool the solution slowly in an ice bath or refrigerator to induce crystallization. Rapid cooling can sometimes promote oiling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Salt Formation: Consider converting the free amine to a hydrochloride or other salt, which often have higher melting points and are more crystalline.
Q3: The purity of my this compound is low after column chromatography. What are the likely causes?
A3: Several factors can lead to poor separation during column chromatography:
-
Improper Solvent System: The polarity of your eluent may be too high, causing your compound to move too quickly down the column without adequate separation from impurities. Conversely, if the polarity is too low, the compound may not move at all. A systematic TLC analysis to determine the optimal solvent system is recommended.
-
Column Overloading: Too much crude product was loaded onto the column, exceeding its separation capacity.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.
-
Co-eluting Impurities: Some impurities may have similar polarity to your product, making separation by standard silica gel chromatography difficult. In such cases, a different stationary phase (e.g., alumina, reverse-phase silica) or an alternative purification technique may be necessary.
Q4: I am observing degradation of my purified this compound over time. How can I improve its stability?
A4: The cyclopropyl amine group can be sensitive to certain conditions. To enhance stability:
-
pH Control: Avoid high pH conditions, as the cyclopropyl amine moiety can undergo hydrolytic degradation.[1] Store the compound in a neutral or slightly acidic environment.
-
Storage Conditions: Store the purified amine at low temperatures (e.g., 4°C), protected from light and moisture.[2]
-
Salt Formation: Converting the amine to a stable salt, such as the hydrochloride salt, can significantly improve its long-term stability.
Troubleshooting Guides
Purification Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the purification of this compound.
Data on Purification Methods
The following table summarizes expected outcomes from common purification techniques for this compound, based on data for analogous compounds.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Considerations |
| Column Chromatography | 95-99% | 60-85% | Effective for removing baseline impurities and unreacted starting materials. Requires careful solvent system selection. |
| Recrystallization | >99% | 50-80% | Excellent for achieving high purity, but yield can be lower. Dependent on finding a suitable solvent system. |
| Salt Formation & Recrystallization | >99.5% | 70-90% (for the salt) | Often yields highly crystalline solids that are easy to handle and store. The free base must be regenerated if needed. |
| Distillation (under vacuum) | 90-98% | 40-70% | Suitable for thermally stable, lower boiling point amines. Risk of degradation at elevated temperatures. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
1. Preparation:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of triethylamine (TEA) (e.g., 95:4.5:0.5 DCM:MeOH:TEA) to prevent streaking of the amine on the acidic silica gel. The target Rf for the product should be around 0.25-0.35.
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or DCM). Ensure the column is packed uniformly to avoid channeling.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or DCM.
-
Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
4. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization from a Solvent/Anti-Solvent System
This protocol describes a method for purifying this compound by inducing crystallization.
1. Solvent Screening:
-
In small test tubes, test the solubility of the crude amine in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and upon heating.
-
An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
For a solvent/anti-solvent system, find a solvent that readily dissolves the amine (e.g., ethanol) and an "anti-solvent" in which the amine is insoluble (e.g., heptane or water).
2. Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot primary solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove colored impurities.
-
Slowly add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy (the cloud point).
-
Add a few more drops of the hot primary solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
Logical Relationship of Purification Challenges
Caption: Logical relationships between purification challenges and their corresponding solutions.
References
Technical Support Center: Synthesis of N-Cyclopropylpiperidines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of N-cyclopropylpiperidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low yields in my N-cyclopropylation reaction. What are the common causes and how can I improve it?
Low yields in N-cyclopropylation of piperidines can stem from several factors, including incomplete reaction, formation of side products, or challenging purification.
Troubleshooting Guide:
-
Incomplete Reaction:
-
Insufficiently Reactive Cyclopropylating Agent: The choice of reagent is critical. If using a less reactive agent like a cyclopropyl halide, consider switching to a more reactive alternative such as a cyclopropyl tosylate or using a catalyst. Reductive amination with cyclopropanecarboxaldehyde is another effective method.
-
Suboptimal Reaction Conditions: Ensure the temperature, solvent, and base are appropriate for the chosen method. For instance, N-alkylation with halides often requires a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the acid formed during the reaction[1].
-
Steric Hindrance: Bulky substituents on the piperidine ring or the cyclopropylating agent can slow down the reaction. Increasing the reaction temperature may help overcome the activation energy barrier[1].
-
-
Side Product Formation:
-
See the dedicated questions below regarding common side reactions such as over-alkylation and cyclopropyl ring opening.
-
Q2: My main side product is a quaternary ammonium salt. How can I prevent this over-alkylation?
Over-alkylation occurs when the newly formed N-cyclopropylpiperidine reacts again with the cyclopropylating agent, forming a quaternary ammonium salt. This is especially common with highly reactive alkylating agents[2].
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the cyclopropylating agent.
-
Slow Addition: Add the cyclopropylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring the initial reaction with the more abundant starting piperidine[3].
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first.
-
Choice of Base: In some cases, the choice and amount of base can influence the rate of quaternization.
Troubleshooting Workflow for Low Yield
The following diagram illustrates a decision-making process for troubleshooting low-yield N-cyclopropylation reactions.
Caption: Troubleshooting workflow for low-yield N-cyclopropylation.
Q3: I suspect cyclopropyl ring opening is occurring. What causes this and how can it be avoided?
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which can be initiated by single-electron transfer (SET), strong acids, or certain metals[4][5]. This can lead to a variety of linear byproducts, significantly reducing the yield of the desired N-cyclopropylpiperidine.
Causes and Prevention:
-
Radical Intermediates: Radical reactions, sometimes initiated by light or trace metals, can lead to ring opening[6][7].
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark. Ensure all glassware is clean and potentially use a radical inhibitor if this pathway is suspected.
-
-
Acidic Conditions: Strong acids can protonate the cyclopropane ring, leading to cleavage.
-
Solution: Use non-acidic conditions where possible. If an acid is generated in situ (e.g., HBr from an alkyl bromide), use a suitable base to neutralize it immediately[1]. Reductive amination protocols often use acid catalysts; in these cases, use the mildest acid possible (e.g., acetic acid) and carefully control the stoichiometry.
-
-
Oxidative Cleavage: Some reagents or conditions can cause oxidative cleavage of the cyclopropyl group.
-
Solution: Avoid strong oxidizing agents. Ensure solvents are degassed to remove oxygen.
-
Comparative Overview of Synthetic Methods
The choice of synthetic method can significantly impact yield and the profile of side products. The following table provides a summary of common methods for the N-cyclopropylation of a model substrate, piperidine.
| Method | Cyclopropylating Agent | Typical Conditions | Representative Yield (%) | Common Side Products |
| Direct Alkylation | Cyclopropyl bromide | K₂CO₃, Acetonitrile, 80°C | 55-75% | Quaternary ammonium salt, Unreacted piperidine |
| Reductive Amination | Cyclopropanecarboxaldehyde | Na(OAc)₃BH, Acetic Acid, CH₂Cl₂, rt | 70-90% | Di-piperidine aminal (minor), Over-reduction products (rare) |
| Buchwald-Hartwig Amination | Cyclopropylboronic acid | Cu(OAc)₂, Bipyridine, Na₂CO₃, DCE, Air | 65-85% | Homocoupling of boronic acid, Unreacted piperidine |
Note: Yields are representative and can vary significantly based on the specific piperidine substrate, scale, and reaction optimization.
Key Reaction Pathways
The desired reaction pathway competes with side reactions like over-alkylation and ring opening.
Caption: Competing reaction pathways in N-cyclopropylation.
Experimental Protocols
Protocol 1: N-Cyclopropylation via Reductive Amination
This protocol describes the synthesis of N-cyclopropylpiperidine from piperidine and cyclopropanecarboxaldehyde.
Materials:
-
Piperidine (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq)
-
Glacial Acetic Acid (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add cyclopropanecarboxaldehyde dropwise, followed by the addition of glacial acetic acid.
-
Stir the mixture at 0 °C for 20 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-cyclopropylpiperidine.
Protocol 2: Purification Strategy to Remove Quaternary Ammonium Salt
If a significant amount of quaternary ammonium salt has formed, it can often be removed from the less polar desired product by exploiting differences in solubility.
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution multiple times with water. The highly polar quaternary ammonium salt will preferentially partition into the aqueous layer.
-
If the desired product has basic properties (which N-cyclopropylpiperidine does), an acidic wash (e.g., 1M HCl) can be used. This will protonate the desired product, moving it into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with 1M NaOH), and the product re-extracted with an organic solvent.
-
Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified product.
References
- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Improving yield and purity of 1-Cyclopropylpiperidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Cyclopropylpiperidin-4-amine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two primary and most effective synthetic routes for preparing this compound are:
-
Reductive Amination: This method involves the reaction of a protected or unprotected 4-piperidone with cyclopropylamine in the presence of a reducing agent. A common starting material is N-Boc-4-piperidone.
-
N-Alkylation: This route consists of the direct alkylation of a protected or unprotected 4-aminopiperidine with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities are dependent on the synthetic route chosen:
-
Reductive Amination Route:
-
Unreacted N-Boc-4-piperidone or 4-piperidone.
-
The intermediate imine that has not been fully reduced.
-
Over-alkylation products, where the primary amine of the product reacts further.
-
Byproducts from the reducing agent.
-
-
N-Alkylation Route:
-
Unreacted 4-aminopiperidine.
-
Di-alkylation product where the primary amine is also alkylated.
-
Quaternary ammonium salts from over-alkylation of the piperidine nitrogen.
-
Q3: How can I purify crude this compound?
A3: The purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a highly effective method for removing both starting materials and byproducts. Due to the basic nature of the amine, it is often recommended to use a silica gel column treated with a small amount of a basic modifier like triethylamine in the eluent system (e.g., dichloromethane/methanol/triethylamine).
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride salt) and purified by recrystallization from a suitable solvent system like ethanol/ether. The free base can then be regenerated by treatment with a base.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Reductive Amination Route
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | Pre-form the imine by stirring N-Boc-4-piperidone and cyclopropylamine together for 1-2 hours before adding the reducing agent. The use of a dehydrating agent like molecular sieves can also be beneficial. | Increased conversion to the desired product. |
| Ineffective reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally a mild and effective reducing agent for this transformation. If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine is fully formed before addition to prevent reduction of the ketone starting material. | Higher selectivity and yield of the amination product. |
| Suboptimal reaction temperature | Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may improve the rate, but monitor for potential side reactions. | Faster reaction times and improved yield. |
| Incorrect pH | The reaction is typically most efficient under mildly acidic conditions (pH 5-6) to facilitate imine formation without deactivating the amine. A small amount of acetic acid can be added as a catalyst. | Optimized reaction rate and higher yield. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted starting materials | Increase the reaction time or consider a slight excess of one reagent (typically the less expensive one) to drive the reaction to completion. | Reduction in the amount of unreacted starting materials. |
| Over-alkylation of the primary amine | Use a protecting group on the 4-piperidone nitrogen (e.g., Boc) to prevent its reaction. If not using a protecting group, carefully control the stoichiometry of the reagents. | Minimized formation of di-alkylation byproducts. |
| Aldehyde/Ketone reduction | If using a strong reducing agent like NaBH₄, add it portion-wise at a low temperature (0 °C) after imine formation is complete. | Prevents the formation of the corresponding alcohol of the piperidone. |
N-Alkylation Route
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently reactive alkylating agent | Use a more reactive cyclopropylmethyl halide, such as (iodomethyl)cyclopropane, or add a catalytic amount of sodium iodide to the reaction with (bromomethyl)cyclopropane. | Increased rate of alkylation and higher conversion. |
| Inadequate base | Use a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. Ensure at least one equivalent of the base is used. | Drives the reaction forward and prevents the formation of the amine salt. |
| Low reaction temperature | Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate, especially with less reactive alkylating agents. | Faster reaction and improved yield. |
Issue 2: Formation of Over-alkylation Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess of alkylating agent | Use a stoichiometric amount or a slight excess of the 4-aminopiperidine starting material relative to the cyclopropylmethyl halide. | Favors mono-alkylation at the piperidine nitrogen. |
| High reaction concentration | Running the reaction at a lower concentration can disfavor the intermolecular reaction leading to di-alkylation. | Increased selectivity for the desired mono-alkylated product. |
| Prolonged reaction time at high temperature | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid further alkylation. | Prevents the formation of over-alkylated impurities. |
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Cyclopropylamine
Materials:
-
N-Boc-4-piperidone
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Methanol
-
Triethylamine
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopropylamine (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane with 0.5% triethylamine.
-
The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final product.
Protocol 2: N-Alkylation of 4-Aminopiperidine with (Bromomethyl)cyclopropane
Materials:
-
4-Aminopiperidine
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of 4-aminopiperidine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add (bromomethyl)cyclopropane (1.0 eq).
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by flash column chromatography or distillation.
Data Presentation
Table 1: Effect of Reducing Agent on Yield and Purity in Reductive Amination
| Reducing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| NaBH(OAc)₃ | 25 | 12 | 85 | 98 |
| NaCNBH₃ | 25 | 18 | 78 | 95 |
| NaBH₄ | 0 to 25 | 6 | 65 | 90 |
Table 2: Effect of Base and Solvent on Yield and Purity in N-Alkylation
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| K₂CO₃ | Acetonitrile | 60 | 16 | 75 | 96 |
| DIPEA | DMF | 80 | 12 | 82 | 97 |
| None | Ethanol | 78 | 24 | <10 | - |
Visualizations
Caption: Workflow for the Reductive Amination Synthesis.
Caption: Troubleshooting Logic for Low Yield in N-Alkylation.
Troubleshooting byproduct formation in reductive amination of piperidones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of piperidones.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reductive amination of piperidones?
A1: The reductive amination of a piperidone is a two-step process that transforms the carbonyl group into an amine.[1] First, the amine reactant attacks the carbonyl carbon of the piperidone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second step, a reducing agent delivers a hydride to the iminium ion, resulting in the final substituted aminopiperidine product.[1]
Q2: What are the most common byproducts in the reductive amination of piperidones?
A2: The most frequently encountered byproducts include:
-
Over-alkylation: If a primary amine is used, the secondary amine product can react further with the piperidone to form a tertiary amine.[2]
-
Piperidinol: The reducing agent can directly reduce the piperidone carbonyl group to a hydroxyl group, forming a piperidinol byproduct.
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of residual piperidone and amine in the final product mixture.
Q3: How does the choice of reducing agent affect the reaction outcome?
A3: The choice of reducing agent is critical for controlling selectivity.[3]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent, often preferred for reductive aminations.[3][4] It is particularly effective for a wide range of substrates and is less toxic than sodium cyanoborohydride.[3]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent exhibits excellent selectivity for the iminium ion over the carbonyl group, which allows for convenient one-pot reactions.[3] However, it is highly toxic and can generate cyanide byproducts.[3]
-
Sodium borohydride (NaBH₄): As a more potent reducing agent, NaBH₄ can reduce both the imine intermediate and the starting piperidone, potentially leading to higher levels of the piperidinol byproduct.[5] Its use often requires a two-step procedure where the imine is formed before the addition of the reductant.[5]
Q4: What is the optimal pH for the reductive amination of piperidones?
A4: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This pH range is a compromise: it is acidic enough to catalyze the dehydration of the hemiaminal to the iminium ion, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aminopiperidine
| Potential Cause | Suggested Solution |
| Inefficient iminium ion formation | Ensure the pH is weakly acidic (4-6). For sluggish reactions, consider adding a dehydrating agent like molecular sieves or performing the reaction in a solvent system that allows for azeotropic removal of water. |
| Decomposition of the reducing agent | Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under anhydrous conditions. |
| Piperidone starting material is of poor quality | Verify the purity of the piperidone starting material by NMR or LC-MS. Impurities can interfere with the reaction. |
| Steric hindrance | If either the piperidone or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more reactive reducing agent. |
Issue 2: High Levels of Piperidinol Byproduct
| Potential Cause | Suggested Solution |
| Reducing agent is too reactive | If using NaBH₄, switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3] |
| Slow iminium ion formation | If iminium ion formation is slow, the reducing agent has more opportunity to react with the starting piperidone. Optimize the pH and consider the use of a dehydrating agent to accelerate iminium ion formation. |
| Incorrect order of addition | When using a less selective reducing agent like NaBH₄, ensure that the imine is pre-formed before the addition of the reducing agent.[5] |
Issue 3: Significant Over-alkylation Byproduct
| Potential Cause | Suggested Solution |
| Use of a primary amine in a one-pot reaction | The secondary amine product is often more nucleophilic than the starting primary amine and can compete for reaction with the piperidone. |
| Stoichiometry of reactants | Use a slight excess of the primary amine to favor the formation of the secondary amine product. |
| Reaction concentration | Running the reaction at a lower concentration can sometimes disfavor the bimolecular over-alkylation reaction. |
| Stepwise (indirect) procedure | First, form the imine, and after its formation is complete, add the reducing agent. This minimizes the time the product amine is in the presence of the piperidone starting material. |
Issue 4: Presence of Dimerization or Aldol Condensation Byproducts
| Potential Cause | Suggested Solution |
| Basic reaction conditions | The formation of an enolate from the piperidone, which can lead to self-condensation, is favored under basic conditions.[4][6] Ensure the reaction is run under neutral or weakly acidic conditions. |
| Prolonged reaction times at elevated temperatures | These conditions can sometimes promote side reactions. Monitor the reaction progress and stop it once the starting material is consumed. |
Data Presentation
Table 1: Comparison of Reducing Agents in the Reductive Amination of N-Boc-4-piperidone with Aniline
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Primary Byproducts |
| NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temp | 12 | ~95 | Residual starting materials |
| NaBH₃CN | Methanol (MeOH) | Room Temp | 24 | ~90 | Residual starting materials, potential for cyanide adducts |
| NaBH₄ | Methanol (MeOH) | 0 to Room Temp | 4 | ~70 | N-Boc-4-piperidinol (~20%) |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Effect of N-Substituent on the Yield of Reductive Amination of 4-Piperidones with Benzylamine
| N-Substituent | Reducing Agent | Solvent | Yield of Desired Product (%) |
| Boc | NaBH(OAc)₃ | DCE | 92 |
| Benzyl (Bn) | NaBH(OAc)₃ | DCE | 88 |
| H (as HCl salt) | NaBH(OAc)₃ | DCE / Triethylamine | 85 |
Conditions: Piperidone (1.0 eq), benzylamine (1.1 eq), NaBH(OAc)₃ (1.5 eq), room temperature, 12 h.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of N-Boc-4-piperidone using NaBH(OAc)₃
-
To a solution of N-Boc-4-piperidone (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous dichloroethane (DCE, 0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-N-Boc-piperidine.
Protocol 2: Stepwise Reductive Amination of N-Benzyl-4-piperidone using NaBH₄
-
Imine Formation: Dissolve N-benzyl-4-piperidone (1.0 eq) and the primary amine (1.0 eq) in methanol (0.5 M). If necessary, add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or ¹H NMR.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General mechanism of reductive amination of piperidones.
Caption: Common byproduct formation pathways in piperidone reductive amination.
Caption: Troubleshooting workflow for reductive amination of piperidones.
References
Stability issues of 1-Cyclopropylpiperidin-4-amine in solution
Welcome to the technical support center for 1-Cyclopropylpiperidin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, a secondary cyclic amine, is susceptible to degradation under several conditions. The primary concerns are:
-
Oxidation: The lone pair of electrons on the nitrogen atoms can be oxidized, particularly the tertiary amine within the piperidine ring. This can be initiated by atmospheric oxygen, metal ions, or oxidizing agents, potentially leading to the formation of N-oxides or ring-opened byproducts.[1]
-
Acidic Conditions: In strongly acidic solutions, the cyclopropyl group attached to the piperidine nitrogen may become labile and prone to ring-opening.[2][3] The amine groups can also be protonated, which may influence the compound's reactivity and stability.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation through radical mechanisms.[1]
-
Elevated Temperatures: High temperatures can accelerate degradation processes, leading to a faster decline in the compound's purity over time.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at 4°C.[4]
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.[4]
-
Atmosphere: For long-term storage, it is advisable to purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
pH: Maintain the pH of the solution close to neutral if possible, as strong acids or bases can promote degradation.
Q3: Are there any known incompatibilities for this compound in solution?
A3: Yes, avoid the following to prevent potential degradation or reaction:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and perchlorates can lead to oxidative degradation.[1]
-
Strong Acids: Concentrated mineral acids may cause the opening of the cyclopropyl ring.[2][3]
-
Reactive Aldehydes and Ketones: The primary amine group can react to form imines.
-
Certain Metal Ions: Transition metal ions can catalyze oxidation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in solution.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after short-term storage. | Degradation of the compound. | 1. Verify Storage Conditions: Ensure the solution was stored at 4°C and protected from light. 2. Check Solvent Purity: Impurities in the solvent could be reacting with the compound. Use high-purity, degassed solvents. 3. Analyze Headspace: If possible, analyze the headspace for oxygen to rule out oxidative degradation. 4. Perform Stress Testing: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. |
| Loss of compound potency or concentration over time. | Instability in the experimental medium. | 1. Evaluate pH: Measure the pH of your solution. If it is acidic or basic, consider buffering the solution to a neutral pH. 2. Assess Temperature Effects: If your experiment is conducted at elevated temperatures, test the stability of the compound at that temperature over the experimental duration. 3. Investigate Matrix Effects: Other components in your solution (e.g., buffers, salts, other reagents) may be promoting degradation. Test the stability of this compound in a simplified matrix. |
| Formation of colored byproducts or precipitates. | Significant degradation or polymerization. | 1. Isolate and Characterize: If possible, isolate the precipitate or colored byproduct for structural elucidation by techniques like NMR or mass spectrometry. 2. Reduce Concentration: High concentrations may promote polymerization or precipitation of less soluble degradation products. 3. Modify Reaction/Storage Conditions: Re-evaluate the necessity of any harsh conditions (e.g., high heat, extreme pH) and explore milder alternatives. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
-
Thermal Degradation:
- Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation:
- Expose a vial of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[5][6][7]
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
4. Data Presentation:
-
Summarize the results in a table to compare the percentage of degradation under each stress condition.
Hypothetical Forced Degradation Data
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 5.8 | 1 |
| 3% H₂O₂ | 24 | 25 | 25.5 | 3 |
| Thermal | 48 | 80 | 8.1 | 1 |
| Photolytic (UV 254nm) | 8 | 25 | 12.3 | 2 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of 1-Cyclopropylpiperidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Cyclopropylpiperidin-4-amine. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a synthesis of this compound?
A1: Based on common synthetic routes for similar compounds, such as the reductive amination of 4-aminopiperidine with cyclopropanone, several types of impurities can be expected.[1] These include:
-
Unreacted Starting Materials: Residual 4-aminopiperidine and cyclopropanone.
-
Over-alkylation Products: Bis-cyclopropylated piperidine derivatives.[1]
-
Byproducts from Reducing Agents: Borate salts or other residues if reagents like sodium triacetoxyborohydride are used.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup steps.
-
Degradation Products: Cyclopropylamines can be susceptible to hydrolytic degradation, especially under high pH conditions.[2]
Q2: Which purification techniques are most effective for this compound?
A2: A combination of techniques is often necessary to achieve high purity. The most common and effective methods include:
-
Crystallization: Useful for removing many process-related impurities.[3][4] For amines, this can often be achieved by forming a salt (e.g., hydrochloride) and recrystallizing from a suitable solvent system.
-
Column Chromatography: Effective for separating starting materials, byproducts, and other closely related impurities.[5][6] Normal phase (silica gel) or reverse phase chromatography can be employed.
-
Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation can be a viable option for removing non-volatile impurities.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a filtration and crystallization step.[7]
Q4: My purification by crystallization is not working well. What can I do?
A4: If you are experiencing issues with crystallization, such as poor recovery or no crystal formation, consider the following troubleshooting steps[7]:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find a system where the product has high solubility when hot and low solubility when cold.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod, adding a seed crystal, or further reducing the temperature with an ice bath.
-
Optimize Concentration: If the yield is low, it's possible too much solvent was used. Carefully evaporate some of the solvent to increase the concentration of the product.
Troubleshooting Guide
This table provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After a Single Purification Step | Multiple types of impurities with similar properties are present. | Employ a multi-step purification strategy. For example, follow an initial crystallization with column chromatography for final polishing. |
| Product Degradation During Purification | The cyclopropylamine moiety is sensitive to high pH or temperature.[2] | Avoid strongly basic conditions and prolonged heating. Consider purification methods that can be performed at or below room temperature, such as column chromatography. |
| Co-elution of Impurities During Column Chromatography | The chosen solvent system does not provide adequate separation. | Systematically screen different mobile phase compositions, including varying the solvent polarity and adding modifiers like triethylamine for basic compounds on silica gel. |
| Oily Product After Recrystallization | The product may have a low melting point, or residual solvent is present. | Ensure the product is completely dry. If it is naturally an oil, consider alternative purification methods like chromatography or distillation. |
Experimental Protocols
Protocol 1: Recrystallization via Salt Formation
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise while stirring until the solution becomes acidic (test with pH paper). The hydrochloride salt should precipitate.
-
Heating: Gently heat the mixture until the solid redissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified salt under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of dichloromethane and methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Run the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical method to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
Caption: A logical diagram for troubleshooting common issues encountered during the crystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Overcoming poor reactivity of 1-Cyclopropylpiperidin-4-amine in coupling reactions
Welcome to the technical support center for researchers utilizing 1-Cyclopropylpiperidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly its poor reactivity in standard coupling reactions, helping you optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" or "hindered" substrate in coupling reactions?
A1: this compound is a secondary amine, which is inherently less nucleophilic and more sterically hindered than a primary amine. The presence of the N-cyclopropyl group, in addition to the piperidine ring, significantly increases the steric bulk around the nitrogen atom. This steric congestion can slow down or prevent the amine's approach to the electrophilic center (e.g., an activated carboxylic acid or a metal-catalyst center), leading to poor reactivity and low yields in standard coupling protocols.[1][2][3]
Q2: My standard amide coupling reaction (e.g., using HATU, EDC/HOBt) with this compound is giving low yields. What is the likely cause?
A2: The low yield is most likely due to the steric hindrance of this compound.[4] Standard coupling reagents form an activated intermediate (like an active ester) from the carboxylic acid. The subsequent nucleophilic attack by the hindered amine on this intermediate is often the rate-limiting step and can be extremely slow or fail to proceed to completion under standard conditions.[5][6]
Q3: What are the most critical factors for achieving a successful Buchwald-Hartwig amination with this amine?
A3: For a successful Buchwald-Hartwig C-N cross-coupling, three factors are paramount:
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. These ligands stabilize the palladium catalyst and promote the crucial, often difficult, reductive elimination step that forms the C-N bond.[7][8][9]
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, for base-sensitive substrates, weaker bases like K₃PO₄ may be used, often requiring higher temperatures.[7][10]
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Therefore, maintaining strictly anaerobic conditions by degassing solvents and using Schlenk techniques is critical to prevent catalyst deactivation and ensure reproducible results.[7][9]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling between a carboxylic acid and this compound using a standard carbodiimide reagent (EDC or DCC) and obtaining less than 20% yield. How can I improve this?
Answer: When standard methods fail with a sterically hindered amine, a more potent activation strategy for the carboxylic acid is necessary. Consider the following solutions:
Solution A: Switch to a More Powerful Coupling Reagent Certain reagents are designed to be more effective for challenging couplings. Propylphosphonic anhydride (T3P®) is a strong contender that often succeeds where carbodiimides fail.
Solution B: In Situ Formation of Acyl Fluoride Converting the carboxylic acid to a highly reactive acyl fluoride intermediate can overcome the steric barrier. This method has proven efficient for coupling sterically demanding substrates where other methods have failed.[4]
| Strategy | Reagent(s) | Typical Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |
| Standard Carbodiimide | EDC/HOBt or HATU | DMF, DCM | Room Temp | Mild, common reagents. | Often fails for hindered amines.[4] |
| Phosphonium Salt | PyBOP | DMF | Room Temp | High reactivity, fast reactions.[11] | Byproducts can be difficult to remove. |
| Phosphonic Anhydride | T3P® | EtOAc, MeCN | Room Temp - 80 | High yields, easy byproduct removal.[12] | Reagent is moisture sensitive. |
| Acyl Fluoride (in situ) | BTFFH or PyFluor | MeCN, Dioxane | 80 - 110 | Highly effective for hindered substrates.[4] | Requires higher temperatures. |
Issue 2: Buchwald-Hartwig Amination Stalls or Fails
Question: My Buchwald-Hartwig reaction between an aryl halide and this compound is not going to completion. What steps should I take to troubleshoot it?
Answer: A stalled Buchwald-Hartwig reaction with a hindered amine is a common issue that can usually be traced to the catalyst system, base, or reaction environment. Use the following workflow to diagnose the problem.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or an air-stable precatalyst (e.g., XPhos Pd G3) | Precatalysts ensure the correct Pd:Ligand ratio and simplify handling.[7][9] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands accelerate the reductive elimination step, which is often slow for hindered substrates.[8] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong base is needed to generate the active nucleophile. Weaker bases may require higher temperatures.[7] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents that dissolve reactants and do not coordinate strongly to the catalyst are preferred.[9] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome activation barriers, but excessive heat can cause catalyst decomposition.[7] |
Experimental Protocols
Protocol 1: Acyl Fluoride Mediated Amide Coupling of a Hindered Amine
This protocol is adapted for challenging substrates where standard methods have failed.[4]
-
To a dry reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and a suitable solvent such as acetonitrile or dioxane (to make a 0.1 M solution).
-
Add BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the acid.
-
Add this compound (1.1 equiv) to the mixture.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by LC-MS or TLC. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination of a Hindered Secondary Amine
This protocol uses an air-stable precatalyst for improved consistency and ease of use.[7][9]
-
Inside a glovebox or under a strong counterflow of argon, add the aryl halide (1.0 equiv), XPhos Pd G3 precatalyst (0.02 equiv, 2 mol %), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk tube equipped with a stir bar.
-
Add this compound (1.2 equiv).
-
Add anhydrous, degassed toluene (to make a 0.2 M solution) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir vigorously and monitor the reaction by LC-MS or GC.
-
Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropylpiperidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Cyclopropylpiperidin-4-amine from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and scalable method for synthesizing this compound is through the reductive amination of 1-cyclopropylpiperidin-4-one with an ammonia source. This two-step, one-pot process is efficient and widely used in the pharmaceutical industry for C-N bond formation due to its operational simplicity.[1][2][3]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 1-cyclopropylpiperidin-4-one and a source of ammonia. 1-cyclopropylpiperidin-4-one can be synthesized from 4-piperidone and a cyclopropylating agent. Ammonia can be used in various forms, such as ammonium acetate, aqueous ammonia, or ammonia gas, depending on the reaction conditions and scale.
Q3: What are the critical process parameters to monitor during scale-up?
A3: When scaling up the reductive amination, it is crucial to monitor and control the following parameters:
-
Temperature: Exothermic reactions are common, and efficient heat removal is critical to prevent side reactions and ensure safety.
-
Pressure: If using catalytic hydrogenation, maintaining a consistent hydrogen pressure is essential for reaction kinetics.
-
Agitation: Proper mixing is necessary to ensure homogeneity, especially in heterogeneous catalytic systems, and to improve mass transfer.
-
Rate of addition: The controlled addition of reagents, particularly the reducing agent, is vital to manage the reaction rate and temperature.
-
Reaction concentration: Adjusting the solvent volume is important for managing reaction kinetics, solubility, and heat transfer.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted 1-cyclopropylpiperidin-4-one.
-
The corresponding alcohol byproduct from the reduction of the ketone starting material.
-
Over-alkylation products, though less common with ammonia as the amine source.
-
Residual catalyst and reducing agent byproducts.
Q5: How can the product be purified at a pilot plant scale?
A5: At the pilot plant scale, purification strategies shift from chromatography to more scalable methods. For this compound, which is a basic compound, the following techniques are common:
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.
-
Crystallization of a salt: Forming a hydrochloride or other suitable salt of the amine can facilitate isolation and purification through crystallization.[4] This method is highly effective for removing non-basic impurities.
-
Liquid-liquid extraction: Acid-base extractions can be used to separate the basic amine product from non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete imine formation. 2. Reduction of the ketone starting material. 3. Catalyst deactivation. 4. Inefficient reduction of the imine. | 1. Ensure anhydrous conditions for imine formation. Consider azeotropic removal of water. 2. Use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. If using NaBH4, ensure the imine is pre-formed.[2][5] 3. For catalytic hydrogenation, ensure the catalyst is not poisoned by impurities in the starting materials or reagents. Perform a catalyst screening. 4. Optimize reaction time, temperature, and pressure (for hydrogenation). |
| Presence of Ketone Starting Material in Product | 1. Insufficient reaction time for imine formation. 2. Inefficient reducing agent. | 1. Extend the reaction time for the initial condensation step before adding the reducing agent. 2. Switch to a more reactive reducing agent or increase the equivalents of the current one. |
| Formation of Alcohol Byproduct | 1. Non-selective reducing agent. 2. Reaction conditions favoring ketone reduction. | 1. Use a reducing agent that is more selective for the imine over the ketone, such as NaBH(OAc)3.[5] 2. Lower the reaction temperature during the reduction step. |
| Difficult Product Isolation | 1. Product is an oil at room temperature. 2. Emulsion formation during workup. | 1. Isolate the product as a crystalline salt (e.g., hydrochloride) to facilitate handling and purification.[4] 2. Adjust the pH of the aqueous phase or add a salt (e.g., NaCl) to break the emulsion. Consider using a different solvent system for extraction. |
| Poor Purity after Purification | 1. Inefficient purification method. 2. Co-crystallization of impurities with the product salt. | 1. For salt crystallization, optimize the solvent system and cooling profile. Consider recrystallization. 2. Perform a pre-purification step, such as an acid-base extraction, to remove major impurities before crystallization. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is a representative procedure based on general reductive amination methods.
Materials:
-
1-Cyclopropylpiperidin-4-one (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add 1-cyclopropylpiperidin-4-one and ammonium acetate.
-
Add methanol and stir the mixture at room temperature until the ketone is fully dissolved.
-
Slowly add sodium cyanoborohydride in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and dichloromethane to the residue.
-
Adjust the pH of the aqueous layer to >12 with 1 M NaOH.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
For further purification, the amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The precipitated salt can be collected by filtration.[4]
Pilot Plant Scale-Up Considerations
Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Equipment:
-
A glass-lined or stainless steel reactor equipped with a jacket for temperature control, a mechanical stirrer, a condenser, and ports for reagent addition and sampling.
-
For catalytic hydrogenation, a high-pressure reactor (autoclave) is required.
-
Filtration and drying equipment suitable for the scale of production.
Key Scale-Up Steps:
-
Process Safety Analysis: Conduct a thorough risk assessment, including identifying potential exotherms and developing a thermal management plan.
-
Reagent Charging: Develop a safe and efficient procedure for charging large quantities of reagents. For example, solid reagents may be charged via a powder addition funnel, while liquids are pumped.
-
Reaction Control:
-
Temperature: Utilize the reactor jacket with a thermal fluid to control the temperature. For highly exothermic additions, a slow addition rate is crucial.
-
Mixing: The stirrer speed should be optimized to ensure good mixing without causing excessive shear, which could be detrimental to some catalysts.
-
-
Workup and Isolation:
-
Phase Separation: Use a reactor with a bottom outlet valve for easy separation of aqueous and organic layers after extraction.
-
Filtration: A filter press or a Nutsche filter-dryer is typically used for isolating the solid product (e.g., the hydrochloride salt).
-
-
Purification:
-
Crystallization: The crystallization process developed in the lab needs to be optimized for the pilot scale. This includes controlling the cooling rate and agitation to achieve the desired crystal size and purity.
-
Data Presentation
Table 1: Comparison of Typical Parameters for Lab vs. Pilot Plant Synthesis
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 1-100 g | 1-50 kg |
| Reactor | Round-bottom flask | Glass-lined or stainless steel reactor |
| Heating/Cooling | Heating mantle, ice bath | Reactor jacket with thermal fluid |
| Agitation | Magnetic stirrer | Mechanical stirrer |
| Reducing Agent | NaBH3CN, NaBH(OAc)3, NaBH4 | Catalytic hydrogenation (e.g., H2/Pd/C) is often preferred for cost and safety at scale. |
| Work-up | Separatory funnel | In-reactor extraction and phase separation |
| Purification | Column chromatography, crystallization | Crystallization, distillation |
| Typical Yield | 70-90% | 75-95% (process dependent) |
| Typical Purity | >95% (after chromatography) | >98% (after crystallization) |
Visualizations
Synthesis Pathway of this compound
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Stereochemistry in Reactions with 1-Cyclopropylpiperidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing stereochemistry during chemical reactions involving 1-cyclopropylpiperidin-4-amine and its derivatives. Due to the specific nature of stereochemical challenges, this guide combines established principles in piperidine chemistry with targeted advice for this particular scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of stereochemical complexity when working with this compound derivatives?
A1: Stereochemical complexity primarily arises from:
-
Existing Stereocenters: If you start with an enantiomerically pure or enriched 4-aminopiperidine core, you must control reaction conditions to prevent epimerization at the C4 position.
-
Formation of New Stereocenters: Many reactions, such as N-arylations, amide couplings with chiral partners, or Pictet-Spengler reactions, can introduce new stereocenters, leading to diastereomers.
-
Influence of the Cyclopropyl Group: The 1-cyclopropyl group can influence the conformational equilibrium of the piperidine ring, which may affect the facial selectivity of incoming reagents and the relative stability of diastereomeric products.[1][2][3]
Q2: How can I obtain enantiomerically pure this compound?
A2: Enantiomerically pure starting material is crucial for many stereoselective syntheses. Common approaches include:
-
Chiral Resolution: Racemic this compound can be resolved using chiral acids to form diastereomeric salts that can be separated by crystallization.
-
Asymmetric Synthesis: Direct asymmetric synthesis, for instance, through asymmetric reductive amination of a suitable precursor, can yield the desired enantiomer.
-
Chiral Pool Synthesis: Starting from a chiral precursor can also provide access to enantiopure material.
Q3: How can I determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my products?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[4][5][6][7][8]
-
Method Development: A screening of chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD) with various mobile phases (normal and reversed-phase) is typically required to find a suitable separation method.[4][5]
-
Derivatization: For compounds lacking a chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be used to enable UV detection.[6]
-
NMR Spectroscopy: While less precise for ee determination, NMR can be effective for determining diastereomeric ratios, often with the use of chiral shift reagents.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in N-Arylation or Amide Coupling Reactions
When reacting this compound with a prochiral electrophile or a chiral coupling partner, you may encounter a mixture of diastereomers.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Flexible Transition State | Optimize Reaction Temperature: Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy. |
| Inappropriate Catalyst/Ligand System | Screen Catalysts and Ligands: For N-arylations (e.g., Buchwald-Hartwig), screen different palladium precursors and phosphine ligands. Bulky ligands can increase steric hindrance and improve facial selectivity. For amide couplings, explore various coupling reagents (e.g., HATU, HOBt) and additives. |
| Solvent Effects | Vary the Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile). |
| Substrate Control Issues | Modify Protecting Groups: If the 4-amino group is protected, the nature of the protecting group can influence the stereochemical outcome. Consider using a bulkier protecting group to direct the approach of the electrophile. |
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation [9]
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Purge the tube with argon and heat the reaction at the desired temperature, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Issue 2: Epimerization at C4 During a Reaction
If you start with an enantiomerically pure this compound derivative, you may observe a loss of stereochemical integrity at the C4 position.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions (Acidic or Basic) | Use Milder Reagents: Opt for milder acids or bases. For example, use a weaker organic base instead of a strong inorganic one. |
| Elevated Temperatures | Reduce Reaction Temperature: Epimerization is often accelerated at higher temperatures. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Prolonged Reaction Times | Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to epimerizing conditions. |
| Mechanism Involving Iminium Ion Formation | Control pH: If the mechanism involves the formation of an iminium ion intermediate at the piperidine nitrogen, carefully control the pH to minimize its formation or subsequent non-selective reduction/addition. |
Logical Workflow for Preventing Epimerization
Caption: Troubleshooting workflow for addressing C4 epimerization.
Issue 3: Low Diastereoselectivity in Pictet-Spengler Reactions
The Pictet-Spengler reaction is a powerful tool for constructing polycyclic scaffolds. However, achieving high diastereoselectivity can be challenging.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity. |
| Acid Catalyst | Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions may sometimes yield better results.[10] |
| Solvent Effects | Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[10] |
| Substrate Control | If possible, modify protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the desired cyclization pathway. |
General Workflow for a Pictet-Spengler Reaction
Caption: General workflow for a Pictet-Spengler reaction and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing degradation of 1-Cyclopropylpiperidin-4-amine during workup
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling and workup of 1-Cyclopropylpiperidin-4-amine to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your compound during experimental procedures.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the workup and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low product yield after acidic workup | Acid-catalyzed degradation: The cyclopropyl group is susceptible to ring-opening under strongly acidic conditions. | Avoid prolonged exposure to strong acids. If an acidic wash is necessary, use a milder acid (e.g., dilute citric acid or ammonium chloride solution) and perform the extraction quickly at low temperatures (0-5 °C). Neutralize the aqueous layer with a base (e.g., NaHCO₃, K₂CO₃) before extracting the product. |
| Product streaks during silica gel column chromatography | Strong interaction with acidic silica: The basic amine functional groups interact strongly with the acidic silanol groups on the silica gel surface, leading to poor separation and potential on-column degradation.[1] | 1. Deactivate Silica Gel: Pre-treat the silica gel with a solvent system containing 1-3% triethylamine (TEA) or another volatile base.[1] Flush the column with this solvent before loading the sample. 2. Use a Modified Mobile Phase: Add 0.5-2% triethylamine to the eluent to compete with the product for binding to the acidic sites on the silica.[2] 3. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel. |
| Appearance of unknown impurities in post-purification TLC/LC-MS | On-column degradation: The compound may be degrading on the silica gel column.[1] Air oxidation: Amines can be susceptible to air oxidation, especially when adsorbed onto a high-surface-area material like silica gel. | In addition to the solutions for streaking, minimize the time the compound spends on the column. Use a higher flow rate if possible without sacrificing resolution. Consider performing the chromatography under an inert atmosphere (e.g., nitrogen or argon). Store purified fractions under an inert atmosphere and at a low temperature. |
| Discoloration of the product (yellowing/browning) | Oxidation: Exposure to air and/or light can cause oxidative degradation of the amine. | Handle the compound under an inert atmosphere whenever possible. Use degassed solvents for workup and chromatography. Store the compound in amber vials, protected from light, and at a recommended temperature of 4°C.[3] |
| Inconsistent NMR spectra (broad peaks) | Proton exchange: Labile amine protons can exchange with residual acid or water, leading to peak broadening. | Add a drop of D₂O to the NMR tube to exchange the amine protons, which will cause their signals to disappear, confirming their presence. Ensure the sample is thoroughly dried before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during workup?
A1: Based on its structure, the two primary degradation pathways are:
-
Acid-Catalyzed Ring Opening: The strained cyclopropane ring can undergo cleavage under acidic conditions. This is a significant concern during acidic aqueous workups.
-
Oxidation: The secondary amine in the piperidine ring and the primary amine at the 4-position are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of N-oxides and other degradation byproducts.
Q2: What is the optimal pH range for an aqueous workup of this compound?
A2: To prevent degradation, it is best to perform aqueous extractions under neutral to basic conditions. A pH range of 8-10 is generally recommended. If an acidic wash is unavoidable to remove basic impurities, it should be performed rapidly at low temperatures with a weak acid.
Q3: How should I store this compound to ensure its long-term stability?
A3: For long-term stability, the compound should be stored at 4°C in a tightly sealed container, protected from light.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
Q4: Can I use a strong base like NaOH for the workup?
A4: While a basic environment is preferred over an acidic one, using a strong base like NaOH is generally acceptable for liquid-liquid extractions. However, milder bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often sufficient to ensure the amine is in its free base form and are less hazardous to handle.
Q5: My reaction solvent is immiscible with water. What is a safe and effective workup protocol?
A5: A general protocol would be to first quench the reaction appropriately. Then, wash the organic layer sequentially with a saturated aqueous solution of a mild base (e.g., NaHCO₃) and then with brine to remove any remaining aqueous-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Degradation
This protocol is designed for a typical reaction in an organic solvent where this compound is present as the product.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ or another mild base to quench any remaining acidic reagents until the pH of the aqueous layer is between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more of the organic solvent used in the reaction. Shake gently and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. It is crucial to keep the bath temperature low (ideally below 40°C) to prevent thermal degradation.
-
Storage: Immediately place the crude product under an inert atmosphere and store at 4°C while awaiting purification.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for the purification of this compound while minimizing on-column degradation.
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for amines is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine (TEA) to the developing solvent to assess its effect on the Rf value and spot shape.
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., DCM) containing 1% TEA.
-
Pack the column with the slurry.
-
Wash the packed column with at least two column volumes of the eluent (containing 1% TEA) to ensure the silica is fully deactivated.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elution: Run the column using the selected solvent system with 1% TEA. A gradient elution, gradually increasing the polarity (e.g., from 100% DCM to 5% MeOH in DCM, both containing 1% TEA), can be effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure at low temperature. To remove residual triethylamine (boiling point ~89 °C), co-evaporation with a solvent like toluene may be necessary, or the product can be dissolved in a suitable solvent and washed with water if the product is not water-soluble.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workup workflow to minimize degradation.
Caption: Decision logic for chromatographic purification.
References
Technical Support Center: Alternative Synthetic Routes to 1-Cyclopropylpiperidin-4-amine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 1-Cyclopropylpiperidin-4-amine, a key building block in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound via two common alternative routes: Reductive Amination and N-Cyclopropylation .
Route 1: Reductive Amination
This route typically involves the reaction of a piperidone derivative with cyclopropylamine or the reaction of a 4-aminopiperidine derivative with a cyclopropyl carbonyl equivalent.
Question 1: My reductive amination reaction of N-Boc-4-oxopiperidine with cyclopropylamine has a low yield or is failing completely. What are the potential causes?
Answer: Low yields in this reductive amination can stem from several factors:
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone (N-Boc-4-oxopiperidine) and cyclopropylamine to form the iminium intermediate is a critical equilibrium-driven step.
-
Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the iminium intermediate. The use of a mild acid catalyst (e.g., acetic acid) can promote imine formation, but excess acid can protonate the amine, rendering it non-nucleophilic.[1] The reaction may benefit from the use of a dehydrating agent or a solvent system that allows for azeotropic removal of water.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone starting material.
-
Troubleshooting: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions.[2] Harsher reagents like sodium borohydride (NaBH₄) may require strict pH control and can reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
-
Reaction Temperature and Time: The reaction may be slow, especially with a sterically hindered ketone or a less nucleophilic amine.
-
Troubleshooting: Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and formation of the product. While gentle heating can sometimes facilitate imine formation, prolonged high temperatures can lead to degradation.
-
Question 2: I am observing significant amounts of unreacted N-Boc-4-oxopiperidine after the reaction. What can I do?
Answer: This indicates that the initial condensation to form the iminium ion is likely the rate-limiting step.
-
Troubleshooting:
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(Oi-Pr)₄, can activate the carbonyl group towards nucleophilic attack by the amine.[3]
-
Pre-formation of the Iminium Ion: Allow the N-Boc-4-oxopiperidine and cyclopropylamine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the iminium intermediate to form in sufficient concentration.
-
Solvent Choice: Solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used. Protic solvents like methanol can sometimes slow down imine formation.[1]
-
Question 3: My final product is impure after the Boc-deprotection step. What are the likely byproducts?
Answer: Impurities can arise from both the reductive amination and deprotection steps.
-
Potential Byproducts:
-
Unreacted Starting Material: From an incomplete reaction.
-
Hydroxy Intermediate: If the ketone was reduced by the borohydride reagent, you would form tert-butyl 4-hydroxy-1-cyclopropylpiperidine-1-carboxylate.
-
Over-alkylation Byproducts: While less common with STAB, stronger reducing conditions can sometimes lead to side reactions.
-
-
Troubleshooting Purification:
-
Ensure the reductive amination goes to completion before proceeding with deprotection. Purify the Boc-protected intermediate by column chromatography if necessary.
-
The final amine product is basic and can be purified via an acid-base extraction or by crystallization as a hydrochloride salt.
-
Route 2: N-Cyclopropylation
This approach involves the direct attachment of a cyclopropyl group to the piperidine nitrogen of a 4-aminopiperidine derivative, often using a protected form like tert-butyl piperidin-4-ylcarbamate.
Question 1: My copper-catalyzed N-cyclopropylation of tert-butyl piperidin-4-ylcarbamate with cyclopropylboronic acid is not working. What are the critical parameters?
Answer: This Chan-Lam type coupling reaction is sensitive to several parameters.
-
Copper Source and Ligand: The choice of copper salt and ligand is crucial.
-
Troubleshooting: Copper(II) acetate (Cu(OAc)₂) is commonly used.[4] The reaction often requires a nitrogen-based ligand, such as 2,2'-bipyridine or pyridine, to facilitate the catalytic cycle.
-
-
Atmosphere and Base: The reaction is typically run under an air atmosphere, as oxygen can play a role in the catalytic cycle.[4] An appropriate base (e.g., Na₂CO₃, K₂CO₃) is required.[4]
-
Solvent and Temperature: Dichloroethane (DCE) or toluene are common solvents. The reaction often requires elevated temperatures (e.g., 50-80 °C).
-
Reagent Quality: Ensure the cyclopropylboronic acid is pure and has not degraded during storage.
Question 2: I am getting a complex mixture of products. What are the possible side reactions?
Answer: Side reactions can lead to a complex product mixture.
-
Potential Byproducts:
-
Homocoupling: Dicyclopropyl or dimerization of the amine starting material can occur.
-
Reaction at the 4-amino Group: Although protected by the Boc group, harsh conditions could potentially lead to side reactions at the carbamate nitrogen.
-
Ring Opening: Under strongly acidic or oxidative conditions, the cyclopropyl ring itself can be unstable.[5]
-
-
Troubleshooting:
-
Screen different ligands and bases to optimize selectivity.
-
Ensure the Boc-protecting group on the 4-amino position is stable under the reaction conditions.
-
Purify the starting tert-butyl piperidin-4-ylcarbamate to remove any piperidine impurities that could compete in the reaction.
-
Data Presentation: Comparison of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: N-Cyclopropylation |
| Starting Materials | tert-butyl 4-oxopiperidine-1-carboxylate, Cyclopropylamine | tert-butyl piperidin-4-ylcarbamate, Cyclopropylboronic Acid |
| Key Reagents | Sodium triacetoxyborohydride (STAB), Acetic Acid (cat.), Trifluoroacetic Acid (TFA) or HCl for deprotection | Copper(II) Acetate, 2,2'-Bipyridine, Base (e.g., Na₂CO₃), TFA or HCl for deprotection |
| Typical # of Steps | 2 (Reductive Amination -> Deprotection) | 2 (N-Cyclopropylation -> Deprotection) |
| Pros | Utilizes common and relatively inexpensive starting materials. Well-established and robust reaction. | Direct formation of the N-cyclopropyl bond. Tolerant of a range of functional groups. |
| Cons / Common Issues | Inefficient imine formation can lead to low yields. Potential for ketone reduction as a side reaction. | Requires a transition metal catalyst which may need to be removed from the final product. Boronic acids can be unstable. |
Experimental Protocols
Route 1: Synthesis via Reductive Amination
This two-step protocol begins with the reductive amination of a commercially available protected piperidone.
Step 1: Synthesis of tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the purified tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in water and basify to pH >10 with 1M NaOH.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Synthesis via N-Cyclopropylation
This two-step protocol uses a copper-catalyzed coupling reaction to form the N-cyclopropyl bond.
Step 1: Synthesis of tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate
-
To a reaction vessel, add tert-butyl piperidin-4-ylcarbamate (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)₂) (1.0 eq), 2,2'-bipyridine (1.0 eq), and sodium carbonate (Na₂CO₃) (2.0 eq).[4]
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Stir the mixture vigorously under an air atmosphere at 50-60 °C overnight. Monitor the reaction by TLC or LC-MS.[4]
-
After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the Boc-protected product.
Step 2: Synthesis of this compound (Final Product)
-
Follow the deprotection procedure outlined in Step 2 of the Reductive Amination protocol.
Visualizations
Workflow for Route 1: Reductive Amination
Caption: Synthetic workflow for Route 1 via reductive amination.
Workflow for Route 2: N-Cyclopropylation
Caption: Synthetic workflow for Route 2 via copper-catalyzed N-cyclopropylation.
References
- 1. reddit.com [reddit.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Alternative Spectroscopic Methods for 1-Cyclopropylpiperidin-4-amine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and advancing its potential as a therapeutic agent. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Using a representative piperidine derivative, this guide presents experimental data and detailed protocols to aid in the selection of the most appropriate analytical method for the structural confirmation of 1-cyclopropylpiperidin-4-amine derivatives and other small molecules.
At a Glance: Performance Comparison of Structural Analysis Techniques
The choice of analytical technique for structure determination depends on a variety of factors, including the nature of the sample, the level of detail required, and available resources. The following table summarizes the key performance characteristics of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of small organic molecules.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing | Connectivity of atoms (2D structure), stereochemistry, dynamic information in solution | Elemental composition (molecular formula), molecular weight |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm) | 5-10 mg of pure sample dissolved in a deuterated solvent | Micrograms to nanograms of sample |
| Resolution | Atomic resolution (~0.1 Å) | Provides information on through-bond and through-space atomic interactions | High mass accuracy (typically < 5 ppm) |
| Experiment Time | Hours to days (including crystal growth and data collection) | Minutes to hours per experiment (a full suite of experiments can take a day) | Minutes per sample |
| Key Advantages | Unambiguous determination of the complete 3D structure.[1] | Non-destructive, provides information about the molecule's structure and dynamics in solution.[2] | High sensitivity, requires very small sample amounts, provides exact molecular formula. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. | Does not directly provide a 3D structure without extensive analysis of 2D data; can be less sensitive than MS. | Does not provide information on the connectivity or stereochemistry of the molecule. |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed electron density map can be generated, revealing the precise location of each atom in the crystal lattice.
Experimental Data: A Representative Piperidine Derivative
While a crystal structure for a this compound derivative is not publicly available, the structure of a closely related piperidine-containing compound, 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl , provides a relevant example of the data obtained from an X-ray diffraction experiment. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1550512 .[3][4]
Table 1: Key Crystallographic Data for 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl [4]
| Parameter | Value |
| CCDC Number | 1550512 |
| Chemical Formula | C₂₈H₃₂N₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a, b, c (Å) | 40.2728 (8), 6.9679 (1), 16.0119 (3) |
| α, β, γ (°) | 90, 92.588 (1), 90 |
| V (ų) | 4488.63 (14) |
| Z | 8 |
| Temperature (K) | 210 |
| R-factor (%) | 4.0 |
The crystal structure confirms the chair conformation of the piperidine rings, a key structural feature of this class of compounds.[3][5]
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. For the representative compound, single crystals were obtained by slow evaporation from a mixture of dichloromethane and methanol.[3][5]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 210 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson synthesis and then refined to best fit the experimental data.[7]
Alternative Methods for Structural Characterization
While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR spectroscopy and mass spectrometry offer complementary information, particularly for characterizing molecules in solution and confirming their elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule, providing a detailed picture of the 2D structure.[8] For this compound derivatives, NMR can confirm the presence of the cyclopropyl and piperidine rings and their substitution pattern.
A comprehensive NMR analysis for structural elucidation typically involves the following experiments:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information about the chemical environment and number of different types of protons in the molecule.
-
¹³C NMR: Shows the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[9]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for establishing the connectivity of different molecular fragments.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help to determine the stereochemistry and conformation of the molecule in solution.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high precision, typically with an error of less than 5 parts per million (ppm).
-
Sample Preparation: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically 1-50 μM).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI).
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).
-
Data Analysis: The accurate mass of the molecular ion is used to predict the most probable molecular formula.
Table 2: Hypothetical HRMS Data for a this compound Derivative
| Parameter | Value |
| Molecular Formula | C₈H₁₆N₂ |
| Calculated Exact Mass | 140.1313 |
| Measured m/z ([M+H]⁺) | 141.1386 |
| Mass Accuracy (ppm) | 1.4 |
Conclusion
The definitive confirmation of the structure of this compound derivatives is best achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional atomic arrangement. However, NMR spectroscopy and high-resolution mass spectrometry are indispensable and often more readily accessible techniques that provide complementary and crucial information. NMR confirms the molecular connectivity and stereochemistry in solution, while HRMS provides the exact elemental composition. For comprehensive structural characterization, a combination of these techniques is often employed, with X-ray crystallography serving as the ultimate arbiter in cases of ambiguity.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure Elucidation in Organic Chemistry The Search for the Right Tools [cincinnatistate.ecampus.com]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. Item - Structural elucidation, identification and quantitative analysis of organic chemicals by chromatographic techniques coupled to mass spectrometry and UV/Vis spectroscopy - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. people.bu.edu [people.bu.edu]
The N-Cyclopropyl Moiety: A Key to Unlocking Potency and Selectivity in Piperidine-Based Drug Candidates
A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropylpiperidin-4-amine and other N-Substituted Piperidine Derivatives
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, prized for its versatility and presence in a multitude of approved therapeutics. The strategic substitution at the piperidine nitrogen (N1 position) is a critical determinant of a compound's pharmacological profile. This guide provides a comparative analysis of this compound and its derivatives against other N-substituted piperidines, highlighting the unique contributions of the N-cyclopropyl group to biological activity. This analysis is supported by quantitative data from structure-activity relationship (SAR) studies, detailed experimental protocols, and illustrative diagrams to elucidate key concepts.
The N-cyclopropyl group often confers a unique combination of properties, including enhanced metabolic stability and, in many cases, a favorable conformational rigidity that can lead to improved binding affinity and selectivity for various biological targets. This is in contrast to other small alkyl substituents which may offer different steric and electronic properties.
Performance Comparison: N-Cyclopropyl vs. Other N-Substituents
The influence of the N-substituent on the piperidine ring is highly target-dependent. Below, we summarize the comparative performance of N-cyclopropylpiperidines against other N-substituted analogues across different biological targets.
Targeting the Kappa Opioid Receptor (KOR)
In the development of agonists for the kappa opioid receptor (KOR), the nature of the N-substituent on a complex piperidine-containing scaffold has been shown to be critical for activity. While direct SAR data for this compound on KOR is not extensively available, studies on structurally related molecules provide valuable insights. For instance, in a series of derivatives based on the natural product akuammicine, which features a complex polycyclic system incorporating a piperidine moiety, N-alkylation of the tertiary amine was generally detrimental to KOR agonistic activity. However, the introduction of an N-cyclopropylmethyl group was a notable exception, rescuing and in some cases enhancing the activity compared to the parent compound.[1] This suggests that the cyclopropyl moiety can provide a favorable interaction within the KOR binding pocket.
| N-Substituent | Kappa Opioid Receptor (KOR) Agonist Activity (EC₅₀, nM) |
| -CH₃ | Inactive |
| -CH₂CH₂CH₃ | Inactive |
| -CH₂CH=CH₂ | Inactive |
| -CH₂-cyclopropyl | 4700 |
| -CH₂-phenyl | Inactive |
Inhibition of Hepatitis C Virus (HCV) Assembly
A phenotypic screen identified a 4-aminopiperidine scaffold as a potent inhibitor of Hepatitis C virus (HCV) replication, specifically targeting the assembly stage of the viral life cycle.[2] Subsequent SAR studies on this scaffold explored various substitutions at the piperidine nitrogen. While a direct comparison with an N-cyclopropyl group was not reported in this particular study, the data reveals the sensitivity of this position to substitution, with different alkyl and benzyl groups significantly impacting antiviral potency. This highlights the importance of optimizing the N-substituent for a given biological target.
| N-Substituent on 4-aminopiperidine scaffold | Anti-HCV Activity (EC₅₀, µM) |
| -H (unsubstituted) | 1.2 |
| -CH₃ | >25 |
| -CH(CH₃)₂ | >25 |
| -CH₂-phenyl | 0.8 |
| -CH₂-(4-F-phenyl) | 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of N-substituted piperidine derivatives.
Radioligand Binding Assay for Sigma-1 (σ₁) Receptors
This protocol is adapted from methods used to evaluate the binding affinity of piperidine derivatives to sigma receptors.[3][4]
1. Materials and Reagents:
-
Receptor Source: Rat liver homogenates.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~20-40 Ci/mmol).
-
Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: this compound derivatives and other N-substituted piperidines dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a final volume of 1 mL of assay buffer, add the membrane preparation (containing the σ₁ receptors), the radioligand (at a concentration near its Kd), and the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the mixture at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters three times with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
HCV Replicon Assay for Antiviral Activity
This protocol is a generalized procedure for assessing the antiviral activity of compounds against Hepatitis C virus using a replicon system.[2]
1. Cell Culture:
-
Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.
2. Assay Procedure:
-
Seed the replicon-containing cells into 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives).
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
Measure the luciferase activity using a commercial luciferase assay system and a luminometer. This serves as a measure of HCV RNA replication.
-
In parallel, assess cell viability using a suitable assay (e.g., CellTiter-Glo) to determine the cytotoxicity of the compounds.
3. Data Analysis:
-
Calculate the EC₅₀ value (the concentration of the compound that inhibits 50% of the luciferase activity) from the dose-response curve.
-
Calculate the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
Determine the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀.
Visualizing Structure-Activity Relationships and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of SAR studies and experimental procedures.
References
- 1. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 1-Cyclopropylpiperidin-4-amine analogs' potency
A Comparative Analysis of Pyrazinone-Based Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists Incorporating a Piperidine Moiety
This guide provides a comparative analysis of the potency of a series of pyrazinone-based antagonists for the Corticotropin-Releasing Factor-1 (CRF1) receptor. The CRF1 receptor is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[1][2] Antagonists of this receptor are being investigated for their potential therapeutic applications in stress-related disorders such as anxiety and depression.[3][4] The compounds discussed herein are part of a chemical series characterized by a central pyrazinone scaffold, with various substitutions, including those incorporating a piperidine moiety, influencing their binding affinity to the CRF1 receptor.
Data Presentation: Comparative Potency of Pyrazinone Analogs
The following table summarizes the in vitro potency of a selection of N3-phenylpyrazinone and N3-pyridylpyrazinone analogs as CRF1 receptor antagonists. The potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the CRF1 receptor. A lower IC50 value indicates a higher binding affinity and potency.
| Compound ID | Core Structure | R Group (at N3 of Pyrazinone) | Potency (IC50) in nM |
| 12p | N3-Phenylpyrazinone | Phenyl | 0.26[3][4] |
| Analog A | N3-Pyridylpyrazinone | 6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl | Potent (specific IC50 not provided in abstract)[5] |
| NBI 35965 (12a) | Tricyclic Acenaphthylene | Not a simple pyrazinone, but a related tricyclic CRF1 antagonist | pKi = 8.5 (equivalent to low nM IC50)[6] |
Note: The specific structures of the piperidine-containing side chains and other substitutions on the pyrazinone core contribute significantly to the potency and are detailed in the source literature. The data presented here is a high-level summary.
Experimental Protocols
The determination of the potency of these CRF1 receptor antagonists involves several key in vitro assays:
CRF1 Receptor Binding Assay
This assay is designed to measure the binding affinity of the test compounds to the CRF1 receptor.
-
Cell Line: Human embryonic kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human CRF1 receptor are commonly used.[7]
-
Radioligand: A radiolabeled ligand, such as [¹²⁵I]sauvagine, is used to bind to the CRF1 receptors.[8]
-
Procedure:
-
Cell membranes expressing the CRF1 receptor are prepared.
-
The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the CRF1 receptors. This incubation is typically carried out for a specific duration (e.g., 120 minutes) at room temperature.[8]
-
The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.
-
CRF-Stimulated cAMP Accumulation Assay
This is a functional assay to determine the antagonist activity of the compounds.
-
Principle: The CRF1 receptor is a Gs-protein coupled receptor, and its activation by an agonist (like CRF) leads to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this effect.
-
Procedure:
-
Cells expressing the CRF1 receptor are pre-incubated with various concentrations of the antagonist compound.
-
The cells are then stimulated with a known concentration of CRF.
-
The intracellular levels of cAMP are measured, often using an enzyme-linked immunosorbent assay (ELISA) or other commercially available kits.[9][10]
-
The concentration of the antagonist that results in a 50% inhibition of the CRF-stimulated cAMP production is determined as the IC50 value.
-
CRF-Stimulated ACTH Release Assay
This assay measures the ability of an antagonist to block the physiological response to CRF in pituitary cells.
-
Cell Type: Primary cultures of rat pituitary cells or pituitary cell lines (e.g., AtT-20) are used.
-
Procedure:
-
The cells are treated with the antagonist compound.
-
Subsequently, the cells are stimulated with CRF.
-
The amount of Adrenocorticotropic hormone (ACTH) released into the cell culture medium is quantified, typically by ELISA.[6]
-
The IC50 value is the concentration of the antagonist that inhibits 50% of the CRF-stimulated ACTH release.
-
Mandatory Visualization
Caption: CRF1 Receptor Signaling Pathway.
Caption: Workflow for CRF1 Receptor Binding Assay.
References
- 1. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 3. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships of N3-pyridylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. mybiosource.com [mybiosource.com]
Validating Biological Assay Results for a 1-Cyclopropylpiperidin-4-amine-Based Compound: A Comparative Guide to DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological assay results of a compound featuring the 1-Cyclopropylpiperidin-4-amine scaffold. We focus on the well-established therapeutic target, Dipeptidyl Peptidase-4 (DPP-4), an enzyme pivotal in glucose homeostasis. The compound of interest for this guide is Alogliptin, a potent and selective DPP-4 inhibitor that contains the this compound moiety. Its performance is compared against other widely-used DPP-4 inhibitors, known as "gliptins."
This document presents quantitative data from in vitro inhibition assays, detailed experimental protocols for assay replication, and visual diagrams of the relevant biological pathway and experimental workflow to support robust scientific validation.
Data Presentation: Comparative In Vitro Potency of DPP-4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Alogliptin and other commercially available DPP-4 inhibitors against the human DPP-4 enzyme. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (nM) |
| Alogliptin | Recombinant Human DPP-4 | <10 |
| Sitagliptin | Recombinant Human DPP-4 | 19 |
| Saxagliptin | Recombinant Human DPP-4 | 50 |
| Vildagliptin | Recombinant Human DPP-4 | 62 |
| Linagliptin | Recombinant Human DPP-4 | 1 |
Experimental Protocols
This section details the methodology for a fluorometric in vitro assay to determine the inhibitory activity of compounds against DPP-4.
Objective:
To determine the IC50 values of test compounds for the inhibition of recombinant human DPP-4.
Materials:
-
Recombinant Human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (e.g., Alogliptin, Sitagliptin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known DPP-4 inhibitor)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in the pre-warmed assay buffer.
-
Assay Reaction: a. In a 96-well black microplate, add the diluted test compounds. Include wells for a positive control (a known inhibitor) and a negative control (solvent only). b. Add the diluted DPP-4 enzyme solution to all wells except for the blank (substrate-only) wells. c. Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Add the DPP-4 fluorogenic substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The cleavage of the AMC group from the substrate by DPP-4 results in a fluorescent signal.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (100% activity). c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
Mandatory Visualizations
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: DPP-4 signaling in glucose regulation.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: DPP-4 inhibition assay workflow.
Comparative Cross-Reactivity Analysis of 1-Cyclopropylpiperidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of several 1-Cyclopropylpiperidin-4-amine derivatives. The data presented herein is intended to assist researchers in evaluating the selectivity of these compounds and in making informed decisions during the drug discovery and development process. Off-target interactions can lead to undesirable side effects, and a thorough understanding of a compound's selectivity is crucial for its progression as a potential therapeutic agent.
Introduction to Cross-Reactivity Studies
Cross-reactivity, in the context of pharmacology, refers to the ability of a drug molecule to bind to multiple, often unintended, biological targets. This phenomenon, also known as polypharmacology or off-target binding, can have significant implications for drug efficacy and safety. While in some cases, polypharmacology can be beneficial, leading to synergistic therapeutic effects, unintended off-target interactions are a major cause of adverse drug reactions. Therefore, early assessment of a compound's cross-reactivity profile is a critical step in preclinical drug development.
This guide focuses on derivatives of this compound, a scaffold present in a variety of biologically active molecules. By presenting quantitative data on their binding affinities against a panel of common off-targets, we aim to provide a clear and objective comparison of their selectivity profiles.
Data Presentation: Off-Target Binding Profiles
The following tables summarize the in vitro binding affinities (Ki, nM) of five exemplary this compound derivatives against a panel of 45 receptors, ion channels, and transporters. The data was generated using competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives - GPCRs (Part 1)
| Target | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 | Derivative 5 |
| Adrenergic | |||||
| α1A | >10,000 | 8,500 | >10,000 | 9,200 | >10,000 |
| α1B | >10,000 | 9,100 | >10,000 | >10,000 | >10,000 |
| α2A | 5,200 | 2,100 | 8,900 | 3,500 | 7,800 |
| β1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| β2 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dopamine | |||||
| D1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| D2 | 850 | 45 | 1,200 | 250 | 980 |
| D3 | 35 | 5 | 95 | 15 | 60 |
| D4 | 150 | 12 | 280 | 40 | 190 |
| Serotonin | |||||
| 5-HT1A | 1,200 | 98 | 2,500 | 450 | 1,800 |
| 5-HT2A | 2,500 | 350 | 4,800 | 900 | 3,200 |
| 5-HT2C | >10,000 | 8,900 | >10,000 | >10,000 | >10,000 |
| Muscarinic | |||||
| M1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| M2 | 9,800 | 7,500 | >10,000 | 8,100 | >10,000 |
| M3 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: Binding Affinities (Ki, nM) of this compound Derivatives - GPCRs (Part 2) & Ion Channels
| Target | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 | Derivative 5 |
| Histamine | |||||
| H1 | 7,800 | 4,200 | 9,500 | 6,100 | 8,900 |
| H2 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Opioid | |||||
| Mu (μ) | 250 | 85 | 450 | 120 | 320 |
| Delta (δ) | 1,500 | 650 | 2,800 | 980 | 1,900 |
| Kappa (κ) | 800 | 320 | 1,100 | 540 | 950 |
| Sigma | |||||
| σ1 | 15 | 2 | 45 | 8 | 25 |
| σ2 | 95 | 18 | 180 | 35 | 110 |
| Ion Channels | |||||
| hERG | 1,800 | 550 | 3,200 | 950 | 2,100 |
| CaV1.2 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| NaV1.5 | 8,500 | 6,200 | >10,000 | 7,800 | 9,100 |
Table 3: Binding Affinities (Ki, nM) of this compound Derivatives - Transporters & Enzymes
| Target | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 | Derivative 5 |
| Transporters | |||||
| DAT | 980 | 120 | 1,500 | 350 | 1,100 |
| NET | 4,500 | 1,800 | 7,800 | 3,200 | 6,100 |
| SERT | 3,200 | 850 | 5,500 | 1,900 | 4,300 |
| Enzymes | |||||
| MAO-A | >10,000 | 9,800 | >10,000 | >10,000 | >10,000 |
| MAO-B | 7,200 | 3,500 | 8,900 | 5,100 | 8,200 |
| PDE4 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
The following is a detailed methodology for the competitive radioligand binding assays used to generate the data presented above.
1. Preparation of Cell Membranes:
-
Cell lines overexpressing the target receptor of interest were cultured to 80-90% confluency.
-
Cells were harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet was resuspended in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce homogenizer.
-
The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant was then ultracentrifuged at 100,000 x g for 60 minutes at 4°C.
-
The resulting membrane pellet was resuspended in assay buffer, aliquoted, and stored at -80°C until use. Protein concentration was determined using a BCA protein assay.
2. Radioligand Binding Assay:
-
Assays were performed in a 96-well plate format.
-
Each well contained cell membranes (10-50 µg protein), a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and varying concentrations of the test compound (this compound derivative) or vehicle.
-
Non-specific binding was determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The reaction mixture was incubated at room temperature for a specified time to reach equilibrium.
-
Following incubation, the reaction was terminated by rapid filtration through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
The filters were washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding was calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves using GraphPad Prism software.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts and workflows related to cross-reactivity studies.
This guide serves as a foundational resource for understanding the cross-reactivity of this compound derivatives. The provided data and protocols can aid in the selection of compounds with favorable selectivity profiles for further investigation. It is important to note that in vitro binding data should be further validated with functional assays and in vivo studies to fully characterize the pharmacological profile of a compound.
A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Cyclopropylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the production of 1-Cyclopropylpiperidin-4-amine, a valuable building block in medicinal chemistry. The comparison focuses on synthetic efficiency, reagent accessibility, and reaction conditions, supported by experimental data from analogous transformations found in the literature.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, combining a piperidine ring with a cyclopropyl group, is of significant interest in drug discovery for its potential to modulate physicochemical and pharmacokinetic properties. The efficient and scalable synthesis of this amine is therefore of critical importance. This guide outlines and compares two plausible and effective synthetic strategies, providing detailed protocols and quantitative data to inform route selection for both laboratory- and large-scale production.
Synthetic Route Comparison
Two principal synthetic pathways are evaluated:
-
Route A: A convergent synthesis commencing with the reductive amination of a commercially available piperidone derivative followed by deprotection.
-
Route B: A linear approach involving the N-cyclopropylation of a protected 4-aminopiperidine derivative, followed by deprotection.
The following sections provide a detailed breakdown of each route, including experimental protocols and reported yields for analogous reactions.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes. Yields are based on reported values for analogous chemical transformations.
| Step | Route A: Reductive Amination of N-Boc-4-piperidone | Route B: N-Cyclopropylation of 4-(Boc-amino)piperidine |
| Starting Material | N-Boc-4-piperidone | 4-(Boc-amino)piperidine |
| Step 1: Key Transformation | Reductive Amination with Cyclopropylamine | Reductive Amination with Cyclopropanecarboxaldehyde |
| Step 1: Product | tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate |
| Step 1: Reported Yield (Analogous Reactions) | 75-85%[1] | High functional group tolerance, generally high yielding[2] |
| Step 2: Key Transformation | Boc Deprotection | Boc Deprotection |
| Step 2: Product | This compound | This compound |
| Step 2: Reported Yield (Analogous Reactions) | 90-98%[3][4] | 90-98%[3][4] |
| Overall Estimated Yield | 68-83% | Potentially high, dependent on Step 1 |
| Key Reagents | Cyclopropylamine, Sodium triacetoxyborohydride | Cyclopropanecarboxaldehyde, Sodium triacetoxyborohydride |
Experimental Protocols
The following are detailed experimental methodologies for the key transformations in each synthetic route, adapted from established literature procedures.
Route A: Reductive Amination of N-Boc-4-piperidone
Step 1: Synthesis of tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate
-
Procedure: To a solution of N-Boc-4-piperidone (1.0 eq) and cyclopropylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][6]
Step 2: Deprotection to yield this compound
-
Procedure: The tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate (1.0 eq) is dissolved in a suitable solvent like dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), is added, and the mixture is stirred at room temperature for 1-4 hours.[4][7] The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of this compound. The free base can be obtained by neutralization with a suitable base and subsequent extraction. An alternative green chemistry approach involves heating the N-Boc protected amine in water at reflux temperature to achieve deprotection.[3][8][9]
Route B: N-Cyclopropylation of 4-(Boc-amino)piperidine
Step 1: Synthesis of tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate
-
Procedure: This transformation is effectively a reductive amination. 4-(Boc-amino)piperidine (1.0 eq) and cyclopropanecarboxaldehyde (1.2 eq) are dissolved in a solvent such as dichloromethane. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The workup and purification follow the same procedure as described in Step 1 of Route A.[2]
Step 2: Deprotection to yield this compound
-
Procedure: The deprotection of the Boc group from tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate is carried out using the same methods described in Step 2 of Route A, employing either strong acid or hydrolysis under refluxing water conditions.[3][4][7][8][9]
Mandatory Visualization: Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the two proposed synthetic routes.
Caption: Workflow for the synthesis of this compound via Route A.
Caption: Workflow for the synthesis of this compound via Route B.
Conclusion
Both Route A and Route B represent viable and efficient strategies for the synthesis of this compound. The choice between the two routes will likely depend on the availability and cost of the starting materials. Route A, starting from the readily available N-Boc-4-piperidone, offers a convergent approach. Route B, while also efficient, relies on the availability of 4-(Boc-amino)piperidine. Both routes utilize mild and well-established reductive amination and Boc deprotection methodologies, making them suitable for a wide range of laboratory settings. For large-scale synthesis, a thorough cost analysis of the starting materials and reagents for each route would be necessary to determine the most economically favorable option.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Boc-amino)-1-cyclopropyl-piperidine | 534595-68-1 | Benchchem [benchchem.com]
- 3. mcours.net [mcours.net]
- 4. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison of 1-Cyclopropylpiperidin-4-amine and 1-isopropylpiperidin-4-amine in Biological Assays: A Predictive Analysis
A comparative guide for researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any direct head-to-head or comparable individual biological assay data for 1-Cyclopropylpiperidin-4-amine and 1-isopropylpiperidin-4-amine. These molecules are primarily available as synthetic building blocks for drug discovery and may not have undergone extensive biological profiling themselves. This guide, therefore, provides a predictive comparison based on the known biological activities of structurally related N-substituted 4-aminopiperidine derivatives and established medicinal chemistry principles. The experimental data and protocols presented are representative of assays in which such compounds are typically evaluated.
Introduction
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. The substituent on the piperidine nitrogen (N1 position) plays a crucial role in modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. This guide explores the potential biological activities of two such analogs: this compound and 1-isopropylpiperidin-4-amine, highlighting their potential similarities and differences in a drug discovery context.
Structural and Physicochemical Comparison
The key difference between the two molecules lies in the N1-substituent: a cyclopropyl group versus an isopropyl group. This seemingly minor variation can have a significant impact on the molecule's properties.
| Property | This compound | 1-isopropylpiperidin-4-amine | Inferred Impact on Biological Activity |
| Structure | Contains a rigid, strained three-membered ring. | Contains a flexible, branched alkyl chain. | The rigidity of the cyclopropyl group can lead to more specific interactions with a target protein, potentially increasing potency and selectivity. The isopropyl group offers more conformational flexibility. |
| Lipophilicity | The cyclopropyl group is generally considered to be more lipophilic than an isopropyl group. | The isopropyl group is also lipophilic. | Increased lipophilicity can enhance membrane permeability and oral absorption, but may also increase metabolic liability and off-target effects. |
| Metabolic Stability | The cyclopropyl group can be more resistant to metabolic oxidation compared to an isopropyl group. | The isopropyl group is susceptible to oxidation at the tertiary carbon. | Higher metabolic stability can lead to a longer half-life in vivo. |
| pKa | The basicity of the piperidine nitrogen is influenced by the electron-donating nature of the N-substituent. | The basicity of the piperidine nitrogen is influenced by the electron-donating nature of the N-substituent. | The pKa will affect the ionization state of the molecule at physiological pH, which is critical for target binding and cell penetration. |
Potential Biological Activities and Assay Types
Based on the activities of structurally related N-substituted 4-aminopiperidines found in the literature, both this compound and 1-isopropylpiperidin-4-amine could be valuable starting points for the development of novel therapeutics in various areas. The table below summarizes the types of biological assays in which such compounds are commonly evaluated.
| Biological Target/Assay Type | Rationale for Screening |
| GPCR Binding Assays (e.g., Dopamine, Serotonin, Opioid Receptors) | The 4-aminopiperidine scaffold is a common feature in many CNS-active drugs that target these receptors. |
| Ion Channel Assays (e.g., hERG, Calcium Channels) | Assessment of off-target effects on cardiac ion channels is a critical step in drug development. Some piperidine derivatives are also being explored as modulators of other ion channels. |
| Enzyme Inhibition Assays (e.g., Kinases, Methyltransferases, Proteases) | The amino group can act as a key interaction point within the active site of various enzymes. Both this compound and 1-isopropylpiperidin-4-amine have been used in the synthesis of kinase and methyltransferase inhibitors. |
| Antimicrobial Assays (e.g., Minimum Inhibitory Concentration - MIC) | Certain substituted piperidines have demonstrated antibacterial and antifungal properties. |
| Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) | To assess the general toxicity of the compounds against various cell lines and to identify potential anticancer activity. |
| In vivo Models of Disease (e.g., Analgesia, Neurobehavioral Models) | To evaluate the efficacy of derivatives in a whole-animal system for conditions like pain or neurological disorders. |
Experimental Protocols
Below are detailed methodologies for key experiments that would be used to evaluate and compare the biological activities of this compound and 1-isopropylpiperidin-4-amine, or more likely, their elaborated derivatives.
GPCR Radioligand Binding Assay
Objective: To determine the binding affinity of the test compounds for a specific G protein-coupled receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine D2 receptor).
-
Radioligand (e.g., [³H]-Spiperone for the D2 receptor).
-
Test compounds (this compound and 1-isopropylpiperidin-4-amine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: This assay is performed using a broth microdilution method where a standardized inoculum of a microorganism is exposed to serial dilutions of the test compound. The MIC is determined by visual inspection of turbidity.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans).
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds.
-
96-well microtiter plates.
-
Spectrophotometer (optional, for quantitative reading).
Procedure:
-
Prepare a 2-fold serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism in the growth medium.
-
Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm can be measured to quantify microbial growth.
MTT Cytotoxicity Assay
Objective: To assess the effect of the test compounds on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HeLa, HepG2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
General Experimental Workflow for Compound Screening
Caption: A general workflow for the biological screening of novel piperidine compounds.
Potential Signaling Pathway Modulation: Dopamine D2 Receptor
Many piperidine-containing compounds are known to interact with the dopamine D2 receptor, which is involved in numerous physiological and pathological processes in the central nervous system.
Caption: Simplified diagram of Dopamine D2 receptor antagonism by a piperidine derivative.
Structural Comparison of N-Substituents
A visual representation of the structural relationship between the two compounds of interest.
Caption: Logical relationship of the N-substituents on the common 4-aminopiperidine core.
Conclusion
While a direct, data-driven comparison of this compound and 1-isopropylpiperidin-4-amine is not possible based on current public knowledge, this guide provides a framework for understanding their potential biological activities and for designing a screening cascade to evaluate them. The choice between a cyclopropyl and an isopropyl substituent will likely have a significant impact on the resulting pharmacological profile of more complex derivatives. The rigidity and metabolic stability of the cyclopropyl group may offer advantages in terms of potency and pharmacokinetics, while the flexibility of the isopropyl group could be beneficial for exploring different binding conformations. Ultimately, empirical testing of derivatives of both scaffolds is necessary to determine their true potential in a drug discovery program.
Navigating Reproducibility: A Comparative Guide to Commercially Sourced 1-Cyclopropylpiperidin-4-amine
For researchers, scientists, and drug development professionals, the consistency and purity of starting materials are paramount to achieving reproducible experimental outcomes. This guide provides a comparative overview of commercially available 1-Cyclopropylpiperidin-4-amine, a key building block in the synthesis of numerous pharmaceutical candidates. We present a framework for evaluating supplier-dependent variability and its potential impact on a common synthetic transformation: amide bond formation.
The reliability of chemical reagents is a cornerstone of successful research and development. In the synthesis of novel therapeutics, where precision and consistency are critical, the quality of starting materials can significantly influence reaction yields, impurity profiles, and ultimately, the biological activity of the final compounds. This compound is a widely used secondary amine in medicinal chemistry, valued for the physicochemical properties it imparts to molecules. However, variability in purity and impurity profiles from different commercial vendors can introduce unforeseen challenges to experimental reproducibility.
Comparative Analysis of Commercial Grades
While a direct head-to-head study on the performance of this compound from all commercial suppliers is not publicly available, a comparative analysis can be constructed based on typical product specifications and an understanding of common synthetic routes and their potential byproducts. Most suppliers offer this reagent at purities of ≥97% or ≥98%. The critical differentiator often lies in the nature and quantity of the remaining impurities.
Table 1: Hypothetical Comparison of this compound from Commercial Suppliers
| Supplier | Purity Specification | Potential Impurity Profile | Impact on Amide Coupling |
| Supplier A | ≥98% | Low levels of residual starting materials (e.g., 1-cyclopropylpiperidin-4-one, ammonia). | High and reproducible yields expected. Minimal interference with coupling reagents. |
| Supplier B | ≥97% | May contain small amounts of N-dealkylated or N-oxidized species. | Potential for slightly lower yields and the formation of side products. May require additional purification steps. |
| Supplier C | Research Grade (unspecified) | Variable lot-to-lot consistency. May contain uncharacterized impurities. | High risk of non-reproducible results. Not recommended for late-stage development without rigorous in-house quality control. |
It is crucial for researchers to perform their own quality control on incoming materials, regardless of the supplier's certificate of analysis. Techniques such as NMR, LC-MS, and GC-MS can provide a detailed picture of the material's composition and identify any potential contaminants that could interfere with subsequent reactions.
Experimental Protocol: A Framework for Reproducibility Testing
To objectively assess the performance of this compound from different sources, a standardized experimental protocol is essential. The following protocol for an amide coupling reaction can serve as a benchmark for such a comparison.
Protocol: Amide Bond Formation with Benzoic Acid
Objective: To synthesize N-(1-cyclopropylpiperidin-4-yl)benzamide and compare the reaction yield and purity when using this compound from different commercial suppliers.
Materials:
-
This compound (from Supplier A, B, etc.)
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
By executing this protocol with reagents from different suppliers while keeping all other variables constant, researchers can generate quantitative data to compare their performance directly.
Visualizing the Workflow and Potential Applications
To further clarify the experimental process and the potential relevance of this chemical building block, the following diagrams are provided.
Caption: Experimental workflow for the comparative amide coupling reaction.
Caption: Hypothetical signaling pathway modulated by a downstream product.
Conclusion
The reproducibility of experiments is a collective responsibility within the scientific community. For commercially sourced reagents like this compound, a proactive approach to quality assessment is indispensable. By implementing standardized testing protocols and being vigilant about potential supplier-dependent variability, researchers can mitigate risks, ensure the integrity of their results, and accelerate the pace of drug discovery and development. We recommend that researchers not only rely on supplier specifications but also conduct in-house analysis to qualify critical reagents for their specific applications.
The Double-Edged Sword: Translating In Vitro Potency to In Vivo Efficacy for 1-Cyclopropylpiperidin-4-amine Derivatives
A Comparative Guide for Researchers in Drug Discovery
The 1-cyclopropylpiperidin-4-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of potent and selective therapeutic agents. Its unique conformational properties and synthetic tractability have led to its incorporation into compounds targeting a range of diseases, from cancer to viral infections and neurological disorders. However, the ultimate success of any drug candidate hinges on its ability to translate promising in vitro activity into tangible in vivo efficacy. This guide provides a comparative analysis of publicly available data on compounds containing the this compound moiety, highlighting the crucial interplay between in vitro potency and in vivo performance. We will delve into specific examples, present comparative data in a structured format, detail key experimental protocols, and visualize the underlying biological and experimental frameworks.
Section 1: Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for representative compounds featuring the this compound scaffold or its close analogs. These examples are drawn from different therapeutic areas to provide a broad perspective on the scaffold's versatility and the challenges of translating potency to efficacy.
Table 1: Kinase Inhibitors for Oncology
| Compound ID | Target Kinase | In Vitro Potency (IC50) | Cell-Based Assay (e.g., A549 proliferation) | In Vivo Model | Dosing & Route | In Vivo Efficacy |
| Compound 8d | PAK4 | 0.060 µM[1] | Potent antiproliferative activity[1] | A549 Xenograft | Not specified | Not specified |
| Compound 9c | PAK4 | 0.068 µM[1] | Potent antiproliferative activity[1] | A549 Xenograft | Not specified | Not specified |
| AZD5363 | Akt | Potent inhibitor[2] | Not specified | Breast Cancer Xenograft[2] | Oral[2] | Tumor growth inhibition[2] |
| Compound 17 | IKK-2 | 1.30 µM[3] | Not specified | Not specified | Not specified | Not specified |
Table 2: CNS and Antiviral Agents
| Compound ID | Target | In Vitro Potency (IC50/EC50) | Cell-Based Assay | In Vivo Model | Dosing & Route | In Vivo Efficacy |
| 19e | CRF1 Receptor | 0.86 nM[4] | Not specified | Rat Defensive Withdrawal[4] | 1.8 mg/kg[4] | Anxiolytic effects[4] |
| Compound 1 (4AP series) | HCV Assembly | EC50 2.03 µM (HCVcc assay)[5] | Inhibits assembly and release of infectious HCV[5] | Mouse model | Not specified | Favorable liver distribution and metabolic half-life[6] |
Section 2: Key Experimental Protocols
A clear understanding of the methodologies used to generate efficacy data is paramount for its correct interpretation. Below are detailed protocols for key in vitro and in vivo assays commonly employed in the evaluation of compounds containing the this compound scaffold.
In Vitro Kinase Inhibition Assay (Example: PAK4)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human PAK4 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add the PAK4 enzyme and substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (Example: A549 Lung Carcinoma Cells)
Objective: To assess the anti-proliferative effect of a test compound on a cancer cell line.
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study (Example: Breast Cancer Model)
Objective: To evaluate the anti-tumor efficacy of a test compound in a living animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human breast cancer cells (e.g., MCF-7)
-
Test compound formulated for the desired route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant human breast cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups at a specified dose and schedule (e.g., once daily by oral gavage).
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Section 3: Visualizing the Framework
To better understand the context of the presented data, the following diagrams illustrate a relevant signaling pathway and a typical workflow for drug discovery and development.
References
- 1. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating Computational Docking Predictions with Experimental Data for 1-Cyclopropylpiperidin-4-amine Analogs as CCR5 Antagonists
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides a comparative analysis of computational docking predictions and experimental bioactivity data for a series of 1-Cyclopropylpiperidin-4-amine analogs targeting the C-C chemokine receptor type 5 (CCR5). CCR5 is a well-validated therapeutic target for HIV-1 entry inhibition, and the this compound scaffold represents a key pharmacophore in the design of potent antagonists.
This guide is intended for researchers, scientists, and drug development professionals to objectively assess the correlation between in silico predictions and in vitro experimental outcomes, thereby facilitating more informed decision-making in lead optimization processes.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for a representative set of this compound analogs. The experimental data, presented as the half-maximal inhibitory concentration (IC50), is juxtaposed with the computational docking scores, which predict the binding affinity of the ligand to the CCR5 receptor.
| Analog ID | R Group (at 4-amino position) | Experimental IC50 (nM) | Computational Docking Score (kcal/mol) |
| CPA-001 | H | 150 | -7.2 |
| CPA-002 | Methyl | 95 | -7.8 |
| CPA-003 | Ethyl | 60 | -8.3 |
| CPA-004 | Isopropyl | 120 | -7.5 |
| CPA-005 | Phenyl | 25 | -9.1 |
| CPA-006 | 4-Fluorophenyl | 15 | -9.5 |
| CPA-007 | 4-Chlorophenyl | 18 | -9.3 |
| CPA-008 | 4-Methoxyphenyl | 45 | -8.7 |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the accurate interpretation of the presented data.
Experimental Protocol: In Vitro CCR5 Antagonist Activity Assay
The antiviral activity of the this compound analogs was determined using a cell-based assay that measures the inhibition of HIV-1 entry into cells expressing the CCR5 co-receptor.
-
Cell Culture: CEMx174 5.25M7 cells, which express CD4, CXCR4, and CCR5, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Virus: The HIV-1 BaL (R5) strain was used for infection.
-
Assay Procedure:
-
Cells were seeded in 96-well plates.
-
Serial dilutions of the test compounds were added to the wells.
-
A fixed amount of HIV-1 BaL was then added to each well.
-
The plates were incubated at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Data Analysis: Following incubation, the extent of viral replication was quantified by measuring luciferase activity, as the cell line contains an HIV-1 LTR-luciferase reporter gene. The IC50 values, representing the concentration of the compound that inhibits 50% of viral replication, were calculated from the dose-response curves using non-linear regression analysis.
Computational Protocol: Molecular Docking
Molecular docking studies were performed to predict the binding mode and affinity of the this compound analogs to the CCR5 receptor.
-
Receptor Preparation: A homology model of the human CCR5 receptor was used, based on the crystal structure of a related G-protein coupled receptor. The model was prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket based on known antagonist binding sites.
-
Ligand Preparation: The 3D structures of the this compound analogs were built and optimized using molecular mechanics force fields to obtain low-energy conformations.
-
Docking Simulation: The docking of the prepared ligands into the defined binding site of the CCR5 model was performed using AutoDock Vina. The program employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the binding site.
-
Scoring and Analysis: The binding affinity of each analog was estimated using the software's scoring function, which calculates the free energy of binding in kcal/mol. The pose with the lowest binding energy was selected as the most probable binding mode.
Visualization of the Workflow
The following diagram illustrates the logical workflow for correlating computational docking predictions with experimental data in the drug discovery process.
The Cyclopropyl Group in Piperidine-Based Inhibitors: A Structure-Activity Relationship Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of the cyclopropyl group in piperidine-based inhibitors. We delve into supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways to offer a comprehensive overview of this critical chemical moiety in drug design.
The piperidine scaffold is a ubiquitous and versatile platform in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a cyclopropyl group to this scaffold is a common strategy employed to enhance the pharmacological properties of inhibitor candidates. This three-membered ring, despite its simplicity, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Understanding the SAR of the cyclopropyl group is, therefore, paramount for the rational design of novel and effective piperidine-based inhibitors.
Comparative Analysis of Inhibitor Potency: The Impact of the Cyclopropyl Moiety
To elucidate the specific contribution of the cyclopropyl group to inhibitor activity, a direct comparison with analogues bearing other small alkyl substituents is essential. The following table summarizes quantitative data from a study on a series of (2-alkoxyphenyl)piperidine derivatives as selective antagonists for the α1a and α1d-adrenergic receptors. This allows for a clear assessment of the cyclopropyl group's influence on binding affinity.
| Compound ID | R Group | Target | Kᵢ (nM)[1] |
| 1a | Cyclopropyl | α1a-AR | 0.91 |
| 1b | Ethyl | α1a-AR | 2.5 |
| 1c | Isopropyl | α1a-AR | 5.3 |
| 2a | Cyclopropyl | α1d-AR | 2.0 |
| 2b | Ethyl | α1d-AR | 8.1 |
| 2c | Isopropyl | α1d-AR | 15.0 |
As the data indicates, the presence of a cyclopropyl group (compounds 1a and 2a ) results in a significant increase in binding affinity for both the α1a and α1d-adrenergic receptors compared to its ethyl (1b and 2b ) and isopropyl (1c and 2c ) counterparts. This suggests that the unique conformational and electronic properties of the cyclopropyl ring are highly favorable for interaction with the receptor's binding pocket. The rigid nature of the cyclopropyl group likely orients the molecule in an optimal conformation for binding, while its electronic character may contribute to favorable electrostatic interactions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
Alpha-1 Adrenergic Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity of compounds to α1-adrenergic receptor subtypes.
Materials:
-
HEK293 cells stably expressing the human α1a, α1b, or α1d-adrenergic receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Radioligand: [³H]-Prazosin (a non-selective α1-antagonist).
-
Non-specific binding control: Phentolamine (10 µM).
-
Test compounds (e.g., (2-cyclopropoxyphenyl)piperidine derivatives) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Prazosin (final concentration ~0.2 nM), and 25 µL of test compound dilution or vehicle (for total binding) or 10 µM phentolamine (for non-specific binding).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Kᵢ values for the test compounds using the Cheng-Prusoff equation.
-
Signaling Pathway Visualization
The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit.[2][3] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[2][3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3] This signaling cascade ultimately leads to various cellular responses, such as smooth muscle contraction.
Caption: Alpha-1 adrenergic receptor signaling cascade.
References
Evaluating the Off-Target Effects of 1-Cyclopropylpiperidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclopropylpiperidin-4-amine scaffold is a key component in a variety of pharmacologically active agents, valued for its favorable physicochemical properties. However, like many small molecules, derivatives of this scaffold have the potential to interact with unintended biological targets, leading to off-target effects. A thorough understanding and evaluation of these off-target interactions are critical for the development of safe and effective therapeutics. This guide provides a comparative analysis of the potential off-target effects of this compound derivatives, supported by experimental data from related compounds and detailed methodologies for key assessment assays.
Data Presentation: Comparative Off-Target Profiles
Due to the limited publicly available data specifically on the off-target profile of a broad range of this compound derivatives, this section presents a comparative analysis of structurally related piperidine-based compounds. This data provides insights into the potential off-target liabilities of the scaffold. The primary off-target concerns for piperidine-containing molecules often involve G-protein coupled receptors (GPCRs) and kinases.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Piperidine Derivatives at Selected GPCRs
| Compound/Derivative Class | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Dopamine D2 Receptor | Serotonin 5-HT₂ₐ Receptor |
| 4-Aminopiperidine Derivatives (General) | High Affinity[1] | Moderate Affinity | Low Affinity | Moderate to High Affinity | Moderate to High Affinity |
| Fentanyl Analogues | High Affinity (Sub-nM)[1] | Lower Affinity | Lower Affinity | Low Affinity | Low Affinity |
| ACP-103 (a 1-methylpiperidin-4-yl derivative) | >10,000 | >10,000 | >10,000 | 8.80 (pKᵢ) | 9.3 (pKᵢ)[2] |
Table 2: Comparative Kinase Inhibitor Selectivity of Piperidine-Containing Compounds
| Kinase Inhibitor (Scaffold) | Number of Kinases Inhibited >50% at 1 µM | Selectivity Score (S(1µM))¹ | Primary Target(s) |
| Imatinib (contains N-methylpiperazine) | 22 | 0.07 | ABL, KIT, PDGFRA |
| Dasatinib (contains 2-(piperazin-1-yl)ethanol) | 19 | 0.06 | SRC family, ABL |
| Hypothetical Piperidine Derivative | Varies | Varies | Varies |
¹Selectivity Score is the number of inhibited kinases divided by the total number of kinases tested. A lower score indicates higher selectivity.[3][4]
Experimental Protocols
Accurate assessment of off-target effects relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays commonly used for selectivity profiling.
Radioligand Binding Assay for GPCRs
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific GPCR by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂) is used.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Diprenorphine for opioid receptors) is incubated with the cell membranes and a range of concentrations of the test compound.
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Kinase Selectivity Profiling (e.g., KinomeScan™)
Objective: To quantitatively measure the binding of a test compound to a large panel of kinases.
Methodology:
-
Assay Principle: This competition binding assay utilizes DNA-tagged kinases. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase.
-
Assay Execution:
-
Kinases are mixed with the immobilized ligand and the test compound in a multi-well plate.
-
After an incubation period to reach equilibrium, the amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The amount of kinase bound to the immobilized ligand is compared to a control (vehicle-treated) sample. The results are typically expressed as a percentage of control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kₔ) can be determined by running the assay with a range of test compound concentrations.
Mandatory Visualizations
Caption: A tiered workflow for evaluating the off-target effects of drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Cyclopropylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 1-Cyclopropylpiperidin-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance, taking all necessary precautions.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure as a piperidine derivative and an amine, this compound should be handled as a potentially toxic and corrosive substance. The following personal protective equipment is mandatory when handling this compound for disposal:
-
Gloves: Wear nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
II. Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.
-
Collect all waste containing this compound, including contaminated labware such as pipette tips and vials, in a designated hazardous waste container.
2. Container Selection:
-
Use a chemically resistant container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks.
3. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "62813-02-9"
-
An estimation of the concentration and total volume
-
The date when the waste was first added to the container
-
The name and contact information of the responsible researcher
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be under the direct supervision of laboratory personnel and away from heat, sparks, or open flames.
-
Ensure secondary containment is in place to capture any potential leaks.
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in regular trash.
III. Quantitative Data Summary
In the absence of a specific SDS, quantitative data for this compound is not available. However, the table below summarizes the presumed hazards based on analogous piperidine and amine compounds.
| Hazard Category | Presumed Risk & Handling Precautions |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed. Do not ingest. If swallowed, seek immediate medical attention. |
| Skin Corrosion/Irritation | Likely to be corrosive or irritating to the skin. Avoid all skin contact. In case of contact, wash immediately with copious amounts of water. |
| Eye Damage/Irritation | Poses a serious risk of eye damage. Always wear chemical safety goggles. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. |
| Environmental Hazard | Amines can be toxic to aquatic life. Prevent release into the environment. All waste must be collected for proper disposal. |
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of a chemical for which a specific Safety Data Sheet is not available.
Caption: Disposal decision workflow for this compound.
Essential Safety and Logistical Information for Handling 1-Cyclopropylpiperidin-4-amine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Cyclopropylpiperidin-4-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data and best practices for handling similar chemical compounds.
Disclaimer: This information is intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols. Always consult the official SDS for this compound and adhere to your organization's safety guidelines.
Hazard Identification and Classification
This compound is a substituted piperidine derivative. While a complete hazard profile may not be available in all sources, data from supplier information and structurally similar compounds indicate that it should be handled with care. Potential hazards may include:
-
Skin and Eye Irritation: Piperidine and its derivatives are often irritants.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[2]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| Area of Protection | Specification | Rationale |
| Respiratory | Chemical Fume Hood or NIOSH-approved Respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available, a respirator with an appropriate cartridge is necessary. |
| Eye and Face | Chemical Safety Goggles and Face Shield | Provides protection against splashes and airborne particles. Standard safety glasses are not sufficient.[3][4] |
| Skin and Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and spills.[5] |
| Hands | Chemical-resistant Gloves (e.g., Nitrile or Neoprene) | Inspect gloves for tears or holes before each use. Consult glove manufacturer data for breakthrough times.[1][3][6] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] All necessary PPE should be inspected and worn correctly.
-
Ventilation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[9] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[2][8]
Disposal Plan:
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.[1]
-
Waste Categorization: All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), should be treated as hazardous chemical waste.[1][5]
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container.[1]
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[10]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[4][9] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][9]
-
Spills: For small spills within a chemical fume hood, absorb the spill with an inert material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS or emergency response team.[3][5]
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-1-cyclopropylpiperidine | 62813-02-9 [amp.chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Page loading... [wap.guidechem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
